2,5-Dichlorophenylthioglycolic acid
Description
The exact mass of the compound [(2,5-Dichlorophenyl)thio]acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36971. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2S/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXCTCEJFBLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064194 | |
| Record name | ((2,5-Dichlorophenyl)thio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064194 | |
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Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6274-27-7 | |
| Record name | 2-[(2,5-Dichlorophenyl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-((2,5-dichlorophenyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(2,5-Dichlorophenyl)thio]acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-[(2,5-dichlorophenyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ((2,5-Dichlorophenyl)thio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2,5-dichlorophenyl)thio]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,5-Dichlorophenylthioglycolic Acid
Abstract
This technical guide provides a comprehensive examination of the synthesis mechanisms and experimental protocols for producing 2,5-Dichlorophenylthioglycolic acid, a key intermediate in the manufacturing of specialized chemicals, including the pigment tetrachlorothioindigo[1] and other fine chemicals[2]. This document is intended for researchers, chemists, and professionals in drug development and materials science. We will dissect the primary synthetic strategy, which hinges on the S-alkylation of the pivotal intermediate, 2,5-dichlorothiophenol. The guide delves into multiple established routes for synthesizing this thiophenol intermediate, including the Sandmeyer-type reaction from 2,5-dichloroaniline and the Newman-Kwart rearrangement from 2,5-dichlorophenol. Each mechanistic pathway is explained with an emphasis on the underlying chemical principles and causality behind experimental choices. Detailed, field-proven protocols and data are presented to ensure reproducibility and scientific integrity.
Part 1: Synthesis of the Key Intermediate: 2,5-Dichlorothiophenol
The synthesis of the target molecule, this compound, is most efficiently achieved via the nucleophilic substitution reaction between 2,5-dichlorothiophenol and chloroacetic acid. Therefore, the reliable and high-yield production of 2,5-dichlorothiophenol is the critical first stage of the overall process. This section explores the most prevalent and mechanistically insightful methods for its preparation.
Method A: The Sandmeyer-Thiourea Route from 2,5-Dichloroaniline
This method represents a robust and scalable pathway starting from readily available 2,5-dichloroaniline. The process involves a modified Sandmeyer reaction, where the diazonium salt intermediate is trapped by thiourea to form an isothiuronium salt, which is subsequently hydrolyzed to yield the desired thiophenol[1].
Mechanistic Breakdown
-
Diazotization: 2,5-dichloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form the 2,5-dichlorophenyldiazonium salt. This electrophilic diazonium ion is highly reactive and is used immediately in the next step.
-
Isothiuronium Salt Formation: The diazonium salt solution is added to an aqueous solution of thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the diazonium salt and displacing nitrogen gas to form a stable 2,5-dichlorophenylisothiuronium salt. This reaction is often catalyzed by copper(I) or copper(II) salts[1].
-
Hydrolysis: The isothiuronium salt is then hydrolyzed under basic conditions (e.g., using sodium hydroxide). The base facilitates the breakdown of the salt into the sodium salt of 2,5-dichlorothiophenol and other byproducts. Subsequent acidification liberates the final 2,5-dichlorothiophenol product.
Visualized Workflow: Sandmeyer-Thiourea Route
Caption: Workflow for 2,5-Dichlorothiophenol via the Sandmeyer-Thiourea reaction.
Method B: The Newman-Kwart Rearrangement from 2,5-Dichlorophenol
Mechanistic Breakdown
-
O-Aryl Thiocarbamate Formation: 2,5-Dichlorophenol is first deprotonated with a base (e.g., potassium hydroxide) to form the corresponding phenoxide. This highly nucleophilic phenoxide then reacts with an N,N-dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) to yield the O-(2,5-dichlorophenyl) dialkylthiocarbamate[6].
-
Thermal Rearrangement (Newman-Kwart Step): The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C)[5][7]. This induces an intramolecular nucleophilic aromatic substitution, where the sulfur atom attacks the ipso-carbon of the aromatic ring via a four-membered cyclic transition state[7]. The aryl group migrates from the oxygen to the sulfur atom. The primary driving force for this rearrangement is the formation of the highly stable carbon-oxygen double bond (C=O) at the expense of the weaker carbon-sulfur double bond (C=S)[5].
-
Hydrolysis: The resulting S-(2,5-dichlorophenyl) dialkylthiocarbamate is then hydrolyzed, typically with a strong base like KOH or NaOH, to cleave the carbamate group and yield the final 2,5-dichlorothiophenol after acidic workup[6][7].
Visualized Mechanism: The Newman-Kwart Rearrangement
Caption: The core intramolecular rearrangement step of the Newman-Kwart reaction.
Comparison of Synthesis Routes for 2,5-Dichlorothiophenol
| Feature | Method A: Sandmeyer-Thiourea | Method B: Newman-Kwart | Method C: Sulfonyl Chloride Reduction |
| Starting Material | 2,5-Dichloroaniline | 2,5-Dichlorophenol | 1,4-Dichlorobenzene |
| Key Reagents | NaNO₂, HCl, Thiourea, Cu⁺ | DMTC-Cl, Base, Heat | Chlorosulfonic Acid, Zn/H⁺ |
| Reaction Conditions | Low to moderate temp. | Very high temp. (or catalyst)[7][8] | Moderate temp. |
| Advantages | Scalable, avoids high temps. | Good for phenol precursors. | Utilizes inexpensive starting material. |
| Disadvantages | Handling of diazonium salts. | High energy input, potential side reactions at high temp.[4] | Multi-step, large excess of reducing agent needed[1]. |
Part 2: The Core Synthesis: S-Alkylation Mechanism
With 2,5-dichlorothiophenol in hand, the final step is a straightforward S-alkylation using chloroacetic acid. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.
Mechanistic Causality
-
Deprotonation (Nucleophile Generation): The thiol proton of 2,5-dichlorothiophenol is acidic. In the presence of a strong base, such as sodium hydroxide, it is readily deprotonated to form the sodium 2,5-dichlorothiophenolate salt. This deprotonation is critical as the resulting thiophenolate anion is a significantly more potent nucleophile than the neutral thiol.
-
Nucleophilic Attack: The electron-rich sulfur atom of the thiophenolate attacks the electrophilic α-carbon of chloroacetic acid. This is the carbon atom bonded to the chlorine, which is an excellent leaving group.
-
Displacement: The attack occurs from the backside relative to the carbon-chlorine bond, leading to the displacement of the chloride ion and the simultaneous formation of a new sulfur-carbon bond. This single, concerted step is characteristic of an SN2 reaction.
-
Final Product: The immediate product is the sodium salt of this compound. A final acidification step (e.g., with hydrochloric acid) protonates the carboxylate to yield the final, neutral product, which typically precipitates from the aqueous solution[1].
Visualized Mechanism: S-Alkylation of 2,5-Dichlorothiophenol
Caption: SN2 mechanism for the synthesis of this compound.
Part 3: Detailed Experimental Protocol
The following protocol is a self-validating system adapted from established industrial procedures for the S-alkylation of 2,5-dichlorothiophenol[1].
Reagents and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
| 2,5-Dichlorothiophenol | 179.06 | 154.0 g | 0.86 | 1.0 |
| Sodium Hydroxide (10 N) | 40.00 | 200 mL | 2.00 | 2.33 |
| Chloroacetic Acid | 94.50 | 104.0 g | 1.10 | 1.28 |
| Water | 18.02 | 1.8 L | - | - |
| Hydrochloric Acid (10 N) | 36.46 | ~124 mL | ~1.24 | ~1.44 |
Step-by-Step Methodology
-
Vessel Preparation: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 1.8 L of deionized water.
-
Thiophenol Dissolution: While stirring, charge 154 g of 2,5-dichlorothiophenol to the flask.
-
Base Addition & Thiophenolate Formation: Carefully add 200 mL of 10 N sodium hydroxide solution. The thiophenol will dissolve as the sodium salt is formed. The temperature may rise slightly; maintain control.
-
Alkylation: Heat the resulting solution to 80 °C. Once the temperature is stable, add 104 g of monochloroacetic acid in portions over 15-20 minutes. Maintain the temperature at 80 °C and continue stirring for 1 hour after the addition is complete to ensure the reaction goes to completion.
-
Precipitation: Cool the reaction mixture to 40-50 °C. Slowly and carefully add approximately 124 mL of 10 N hydrochloric acid to precipitate the product. Monitor the pH to ensure it is acidic (pH ~2).
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is free of acid (check with pH paper).
-
Drying: Dry the product in a vacuum oven at 80 °C to a constant weight.
Expected Results
-
Yield: 194.4 g (82% of theory based on 2,5-dichloroaniline precursor route)[1].
-
Appearance: White to light yellow crystalline powder[2].
References
-
Title: Newman-Kwart Rearrangement Source: Organic Chemistry Portal URL: [Link]
-
Title: Newman–Kwart rearrangement Source: Wikipedia URL: [Link]
- Source: Google Patents (EP0290886A1)
-
Title: Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis Source: PubMed, J Am Chem Soc. URL: [Link]
-
Title: Mechanism and application of the Newman-Kwart O -> S rearrangement of O-aryl thiocarbamates Source: Edinburgh Research Explorer, Synthesis: Journal of Synthetic Organic Chemistry URL: [Link]
-
Title: Newman-Kwart Rearrangement Source: Chem-Station International Edition URL: [Link]
-
Title: 2-NAPHTHALENETHIOL Source: Organic Syntheses URL: [Link]
-
Title: THIOPHENOL Source: Organic Syntheses URL: [Link]
-
Title: this compound Source: MySkinRecipes URL: [Link]
-
Title: Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Source: ResearchGate URL: [Link]
- Source: Google Patents (EP0302321A2)
-
Title: Chloroacetic Acids Source: Wiley-VCH URL: [Link]
Sources
- 1. EP0290886A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Newman-Kwart Rearrangement [organic-chemistry.org]
- 5. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 8. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
2,5-Dichlorophenylthioglycolic acid solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2,5-Dichlorophenylthioglycolic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound (DCTGA) in various organic solvents. Aimed at researchers, chemists, and drug development professionals, this document delves into the physicochemical properties of DCTGA, correlating its molecular structure to its solubility behavior. We present a theoretical framework for predicting solubility based on solvent class, a detailed experimental protocol for quantitative solubility determination, and practical insights for selecting appropriate solvents in synthesis, purification, and analytical applications.
Introduction
This compound (CAS RN: 6274-27-7) is a specialized organic molecule utilized as a building block and intermediate in the synthesis of pharmaceuticals and other complex chemicals.[1] A thorough understanding of its solubility is a cornerstone for its effective application. The choice of solvent impacts reaction kinetics, yield, and purity in chemical synthesis; it dictates the feasibility and efficiency of purification methods like recrystallization; and it is critical for developing robust analytical methods for characterization and quality control. This guide offers a first-principles approach to understanding and experimentally verifying the solubility of this compound.
Part 1: Physicochemical Profile and Structural Analysis
The solubility of a compound is fundamentally dictated by its physical properties and molecular structure. DCTGA is a white to light yellow crystalline solid.[2][3][4] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6274-27-7 | [5][6] |
| Molecular Formula | C₈H₆Cl₂O₂S | [6] |
| Molecular Weight | 237.09 g/mol | [6] |
| Melting Point | 129.0 to 133.0 °C | [1][2][3] |
| Appearance | White to light yellow powder/crystal |[1][2][3] |
The molecular architecture of DCTGA contains three key functional regions that govern its interactions with solvents:
-
Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (via the -OH) and acceptor (via the C=O). Its presence confers acidic properties and is a primary driver for solubility in polar, protic solvents.[7]
-
Dichlorophenyl Ring: This aromatic ring substituted with two chlorine atoms is large, rigid, and predominantly nonpolar (hydrophobic). This moiety significantly reduces solubility in highly polar solvents like water and promotes interaction with nonpolar or aromatic solvents.
-
Thioether Linkage (-S-): The thioether group is less polar than an ether but contains a polarizable sulfur atom, contributing moderately to the overall polarity of the molecule.
Part 2: Theoretical Solubility Profile
The principle of "like dissolves like" is the most effective tool for predicting solubility.[8][9] This rule states that substances with similar intermolecular forces are likely to be soluble in one another.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of DCTGA. Therefore, good solubility is expected, which is consistent with supplier data indicating it is "soluble in Alcohol".[2][4] The alkyl chain of the alcohol can also interact favorably with the dichlorophenyl ring.
-
Polar Aprotic Solvents (e.g., Acetone, THF, DMSO, Ethyl Acetate): These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting strongly with the carboxylic acid proton. They are excellent general-purpose solvents for moderately polar organic compounds. High solubility of DCTGA is predicted in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Dichloromethane, Hexane):
-
Toluene: The aromatic ring of toluene can interact favorably with the dichlorophenyl ring of DCTGA via π-π stacking, suggesting moderate solubility.
-
Dichloromethane (DCM): While relatively nonpolar, DCM can participate in dipole-dipole interactions and is a good solvent for many organic acids. Moderate solubility is likely.
-
Hexane: As a nonpolar aliphatic hydrocarbon, hexane has very weak intermolecular forces. It is unlikely to effectively solvate the polar carboxylic acid group, leading to a prediction of very low solubility.
-
-
Aqueous Solvents:
-
Water: Due to the large, hydrophobic dichlorophenyl ring, DCTGA is expected to have very low solubility in neutral water, despite the presence of the polar carboxylic acid.
-
Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): As a carboxylic acid, DCTGA will readily deprotonate in a basic solution to form the corresponding sodium carboxylate salt.[10] This salt is an ionic species and will be highly soluble in water. This acid-base reactivity is a key tool for separations and extractions.
-
Part 3: Experimental Protocol for Solubility Determination
Theoretical predictions must be confirmed by empirical data. The following protocol describes the isothermal equilibrium solubility method, a gold standard for generating accurate solubility data.
Objective: To determine the concentration of a saturated solution of DCTGA in a given solvent at a specified temperature.
Core Principle: A surplus of the solid solute is agitated in the solvent for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved states. The saturated supernatant is then carefully separated and analyzed to quantify the solute concentration.
Materials and Reagents:
-
This compound (>98% purity)[2]
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or sealed flasks (20 mL)
-
Magnetic stirrer and stir bars or orbital shaker
-
Temperature-controlled bath or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of DCTGA (e.g., 50-100 mg) to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 5.0 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or stirring bath set to the desired temperature (e.g., 25 °C). Agitate the slurry for at least 24 hours to ensure equilibrium is reached.
-
Causality Insight: 24 hours is a standard starting point. For some compounds, equilibrium may be reached faster, while others with slow dissolution kinetics may require longer. A time-point study (e.g., sampling at 12, 24, and 48 hours) can validate that the measured concentration is no longer increasing.
-
-
Phase Separation (Critical Step): After equilibration, allow the vials to stand undisturbed at the set temperature for 1-2 hours to let the excess solid settle.
-
Self-Validation: This step minimizes the amount of solid that needs to be removed by filtration.
-
-
Sample Collection: Carefully draw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial.
-
Causality Insight: Filtration is essential to remove all undissolved microcrystals, which would otherwise lead to a gross overestimation of solubility. The filter material must be chemically inert to the solvent.
-
-
Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method. The concentration of DCTGA is determined by comparing the instrument response to a standard calibration curve.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Report the result in units such as mg/mL or g/L.
Part 4: Summary of Solubility Data
Table 2: Solubility Profile of this compound
| Solvent Class | Solvent | Predicted/Reported Solubility | Rationale for Prediction |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol | Soluble (Reported)[2][4] | Strong hydrogen bonding between solvent -OH and solute -COOH. |
| Water | Very Low / Insoluble (Predicted) | The large hydrophobic dichlorophenyl ring dominates over the polar -COOH group. | |
| Polar Aprotic | DMSO, Acetone, THF | High (Predicted) | Strong dipole-dipole interactions and H-bond acceptance by the solvent. |
| Ethyl Acetate | Soluble (Predicted) | Good balance of polarity to solvate the carboxylic acid and organic character for the rest of the molecule. | |
| Nonpolar | Dichloromethane | Moderately Soluble (Predicted) | Can engage in dipole-dipole interactions. |
| Toluene | Sparingly to Moderately Soluble (Predicted) | Aromatic π-π interactions can solvate the dichlorophenyl ring. | |
| Hexane, Heptane | Very Low / Insoluble (Predicted) | Aliphatic solvent cannot effectively solvate the polar carboxylic acid group. |
| Aqueous Basic | 5% Sodium Hydroxide | Very High (Predicted) | Forms a highly polar and water-soluble sodium carboxylate salt via an acid-base reaction.[10] |
Part 5: Practical Applications and Implications
-
Reaction Solvent Selection: For reactions involving DCTGA, polar aprotic solvents like THF or acetone are likely good choices, as they should fully dissolve the starting material, leading to a homogeneous reaction mixture.
-
Purification by Recrystallization: A suitable recrystallization solvent system would be one in which DCTGA is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. A polar protic solvent like ethanol or isopropanol could be a good starting point. Alternatively, a solvent/anti-solvent system, such as dissolving in acetone (solvent) and adding hexane (anti-solvent) until turbidity is observed, could be effective.
-
Analytical Method Development: For techniques like HPLC, a mobile phase diluent that ensures complete dissolution is required. Based on the predicted profile, a mixture of methanol or acetonitrile with water would be an excellent choice.
Conclusion
The solubility of this compound is governed by a balance between its polar carboxylic acid group and its large, nonpolar dichlorophenyl ring. It is readily soluble in polar organic solvents, particularly alcohols and polar aprotic solvents, and is highly soluble in aqueous bases due to salt formation. Conversely, it exhibits poor solubility in water and nonpolar aliphatic hydrocarbons. The principles and experimental protocols outlined in this guide provide a robust framework for researchers to predict, verify, and effectively utilize the solubility properties of DCTGA in their scientific endeavors.
References
-
Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Gavilan College URL: [Link]
-
Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University of California, Los Angeles URL: [Link]
-
Title: How To Determine Solubility Of Organic Compounds? Source: Chemistry For Everyone - YouTube URL: [Link]
-
Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]
-
Title: Experiment 727: Organic Compound Functional Groups Source: Chemistry LibreTexts URL: [Link]
-
Title: Thioglycolic Acid | HSCH2COOH | CID 1133 Source: PubChem URL: [Link]
-
Title: Thioglycolic acid - Grokipedia Source: Grokipedia URL: [Link]
-
Title: Thioglycolic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Thioglycolic acid - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]
-
Title: this compound Source: MySkinRecipes URL: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | 6274-27-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 6274-27-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 6274-27-7 [amp.chemicalbook.com]
- 5. This compound | 6274-27-7 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 8. chem.ws [chem.ws]
- 9. m.youtube.com [m.youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-Depth Technical Guide to the Spectroscopic Data of 2,5-Dichlorophenylthioglycolic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 2,5-Dichlorophenylthioglycolic acid, a compound of interest in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals. Understanding its structural features through various spectroscopic techniques is paramount for quality control, reaction monitoring, and further molecular development. This document moves beyond a simple presentation of data, offering insights into the rationale behind experimental choices and a thorough interpretation of the spectral features, grounded in established chemical principles.
Introduction to the Spectroscopic Analysis of this compound
This compound (C₈H₆Cl₂O₂S) presents a unique combination of a dichlorinated aromatic ring, a thioether linkage, and a carboxylic acid moiety. Each of these functional groups contributes distinct signals in various spectroscopic analyses. A multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is therefore essential for unambiguous structural elucidation and purity assessment.
The selection of these techniques is strategic. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and provides clues about the molecular formula and fragmentation patterns. This guide will delve into the predicted data from each of these techniques, offering a robust analytical profile of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Analysis
Rationale for Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for NMR analysis of moderately polar organic compounds like this compound due to its excellent dissolving power and the single, easily identifiable solvent peak. However, the acidic proton of the carboxylic acid may undergo exchange with residual water in the solvent, leading to peak broadening or disappearance. For unambiguous observation of the carboxylic acid proton, a more inert solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is preferable, as it can form hydrogen bonds with the analyte, shifting the acidic proton signal further downfield and reducing exchange rates.
-
Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
Step-by-Step Methodology:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal standard.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for a 400 or 500 MHz spectrometer are generally sufficient.
Workflow for NMR Analysis
Caption: Workflow for acquiring NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the methylene protons of the thioglycolic acid moiety, and the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~7.4 | Doublet | 1H | Ar-H |
| ~7.3 | Doublet of doublets | 1H | Ar-H |
| ~7.2 | Doublet | 1H | Ar-H |
| ~3.8 | Singlet | 2H | -S-CH₂- |
Interpretation:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.[1][2] Its broadness is a result of hydrogen bonding and potential chemical exchange.[1][2]
-
Aromatic Protons (Ar-H): The three protons on the dichlorinated phenyl ring will appear in the aromatic region (typically 7.0-8.0 ppm). Due to the substitution pattern, they will be chemically non-equivalent and will likely exhibit complex splitting patterns (doublets and a doublet of doublets) due to spin-spin coupling with each other.
-
Methylene Protons (-S-CH₂-): The two protons of the methylene group are adjacent to the sulfur atom and the carbonyl group. They are chemically equivalent and are therefore expected to appear as a singlet. Their chemical shift will be influenced by the electron-withdrawing effects of both neighboring groups.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~170 | -COOH |
| ~138 | Ar-C (quaternary) |
| ~134 | Ar-C (quaternary) |
| ~132 | Ar-C-H |
| ~131 | Ar-C-H |
| ~130 | Ar-C-H |
| ~128 | Ar-C (quaternary) |
| ~35 | -S-CH₂- |
Interpretation:
-
Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is significantly deshielded and will appear at the downfield end of the spectrum, typically in the range of 165-185 ppm.[3]
-
Aromatic Carbons (Ar-C): The six carbons of the benzene ring will appear in the aromatic region (120-140 ppm). The two carbons bearing the chlorine atoms and the carbon attached to the sulfur atom are quaternary and will likely have different chemical shifts from the three protonated aromatic carbons.
-
Methylene Carbon (-S-CH₂-): This carbon is attached to the sulfur atom and the carbonyl group and is expected to appear in the aliphatic region, typically between 30-40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule.
Experimental Protocol: IR Analysis of a Solid Sample
Rationale for Experimental Choices:
-
Sample Preparation: For a solid sample like this compound, the potassium bromide (KBr) pellet method is often employed. This involves grinding the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹). This method ensures that the observed absorption bands are solely from the analyte. Alternatively, the thin solid film method can be used by dissolving the sample in a volatile solvent, depositing it onto a salt plate, and allowing the solvent to evaporate.[4][5]
Step-by-Step Methodology (KBr Pellet):
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer.
-
Record the spectrum.
Workflow for IR Analysis (KBr Pellet)
Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.
Predicted IR Spectral Data
The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted benzene ring.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 1710-1680 | Strong | C=O stretch | Carboxylic Acid |
| 1600-1450 | Medium-Weak | C=C stretch | Aromatic Ring |
| 1320-1210 | Medium | C-O stretch | Carboxylic Acid |
| 1100-1000 | Strong | C-Cl stretch | Aryl Halide |
| 900-675 | Strong | C-H bend (out-of-plane) | Aromatic Ring |
Interpretation:
-
O-H Stretch: A very broad and intense absorption band in the 3300-2500 cm⁻¹ region is the hallmark of a carboxylic acid, arising from the hydrogen-bonded O-H stretching vibrations.[6][7]
-
C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[8] The conjugation with the aromatic ring is not direct, so the position will be typical for an aliphatic carboxylic acid.
-
Aromatic C=C Stretches: Several medium to weak bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene ring.
-
C-O Stretch: A medium intensity band in the 1320-1210 cm⁻¹ range corresponds to the C-O stretching vibration of the carboxylic acid.[6]
-
C-Cl Stretch: The presence of chlorine atoms on the aromatic ring will give rise to strong absorption bands in the 1100-1000 cm⁻¹ region.
-
Aromatic C-H Bending: Strong absorptions in the fingerprint region (900-675 cm⁻¹) are due to the out-of-plane bending of the C-H bonds on the substituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
Rationale for Experimental Choices:
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. It typically produces a clear molecular ion peak and a rich fragmentation pattern that is useful for structural elucidation. For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and enhance the observation of the molecular ion.
-
Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
Step-by-Step Methodology (Direct Infusion ESI-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
Workflow for Mass Spectrometry Analysis
Caption: Generalized workflow for mass spectrometry analysis.
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound is 237.09 g/mol . Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion.
Expected Molecular Ion Isotopic Pattern:
The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl with natural abundances of approximately 75.8% and 24.2%, respectively) will result in a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion peak. The relative intensities of these peaks will be approximately 9:6:1.
Predicted Fragmentation Pathways:
-
Loss of the Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), leading to a significant fragment ion.[9][10]
-
Cleavage of the Thioether Bond: The C-S bond can cleave, leading to fragments corresponding to the dichlorophenylthio cation or the carboxymethyl radical (and vice versa).
-
Loss of Chlorine: Fragmentation may also involve the loss of one or both chlorine atoms.
Conclusion
The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data presented in this guide, along with the detailed experimental protocols and interpretation, serve as a valuable resource for researchers and scientists working with this compound. Adherence to sound experimental practices and a thorough understanding of the principles behind these analytical techniques are crucial for ensuring data quality and making accurate structural assignments.
References
- Cooper, J. W. (1980). The Minicomputer in the Laboratory: With Examples Using the PDP-11. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]
-
LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
UCLA. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
Orgsyn. (n.d.). A Technique for Preparing Solid Organic Samples for Infrared Analysis. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
Sources
- 1. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]
- 2. acdlabs.com [acdlabs.com]
- 3. Visualizer loader [nmrdb.org]
- 4. acdlabs.com [acdlabs.com]
- 5. nova.chem.colostate.edu [nova.chem.colostate.edu]
- 6. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]
- 7. askfilo.com [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
1H NMR and 13C NMR analysis of 2,5-Dichlorophenylthioglycolic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,5-Dichlorophenylthioglycolic Acid
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, offering unparalleled insight into molecular structure.[1][2] This guide provides a comprehensive, in-depth analysis of this compound (C₈H₆Cl₂O₂S, MW: 237.09[3]), a compound of interest in organic synthesis for pharmaceuticals and agrochemicals.[4] We will explore the theoretical underpinnings and practical application of both ¹H and ¹³C NMR spectroscopy for the unambiguous structural elucidation of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply NMR for the characterization of complex substituted aromatic compounds.
Introduction: The Analytical Imperative
This compound presents a unique analytical challenge due to its combination of a substituted aromatic ring and a flexible thioglycolic acid side chain. The precise arrangement of the chloro- and thioether substituents on the phenyl ring dictates the electronic environment of every atom, creating a distinct spectroscopic fingerprint. Verifying this structure is critical for ensuring purity, confirming reaction outcomes, and meeting regulatory standards in pharmaceutical development. NMR spectroscopy stands as the definitive method for this purpose, providing direct evidence of atomic connectivity and chemical environment.[5]
Foundational Principles of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets.[2][6] When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field. By applying a radiofrequency (RF) pulse, the nuclei can be excited to a higher energy state. As they relax back to their ground state, they emit a signal that is detected and converted into an NMR spectrum via a Fourier transform.
Two key parameters are central to spectral interpretation:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups (like chlorine or oxygen) "deshield" a nucleus, causing its signal to appear at a higher ppm value (downfield).[7] Conversely, electron-donating groups "shield" a nucleus, shifting its signal to a lower ppm value (upfield). The wide chemical shift range of ¹³C NMR (0-220 ppm) is particularly advantageous, as it minimizes signal overlap, even in complex molecules.[8][9]
-
Spin-Spin Coupling (J): This phenomenon arises from the interaction between neighboring non-equivalent nuclei, causing signals to split into multiple peaks (multiplets). The splitting pattern (e.g., doublet, triplet) reveals the number of adjacent protons, while the coupling constant (J-value, in Hz) provides information about the dihedral angle and connectivity between the coupled nuclei.[10] In standard ¹³C NMR, broadband proton decoupling is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[11]
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality NMR spectrum is critically dependent on meticulous sample preparation and a systematic approach to data acquisition.
Materials and Equipment
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue)
-
Analytical balance
-
Glass Pasteur pipette and vial
-
NMR Spectrometer (e.g., 400 MHz or higher)
Detailed Step-by-Step Methodology
-
Solvent Selection: The primary criterion for solvent selection is the solubility of the analyte.[13][14] Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its ability to dissolve a wide range of molecules and its relative cost-effectiveness.[15][16] However, the carboxylic acid proton may undergo rapid exchange with trace amounts of D₂O in the solvent. If detailed analysis of the -COOH proton is required or if solubility is poor, DMSO-d₆ is an excellent alternative. The choice of solvent is crucial as it determines the position of residual solvent peaks which could potentially obscure signals from the sample.[13][17]
-
Sample Preparation:
-
Accurately weigh the sample. For ¹H NMR, 5-25 mg is typically sufficient.[18] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[18]
-
Dissolve the weighed sample in a small, clean vial using approximately 0.6-0.7 mL of the chosen deuterated solvent.[19][20] Gentle vortexing can aid dissolution.
-
Ensure the solution is homogeneous and free of any particulate matter.[19][21] If solids remain, filter the solution through a small cotton plug in a Pasteur pipette while transferring it into the NMR tube.[18]
-
Carefully transfer the solution into the NMR tube to a height of 4-5 cm.[14]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment.[20]
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming. This automated or manual procedure is vital for achieving sharp, well-resolved peaks.[20][22]
-
Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.
-
Acquisition Parameters: Set appropriate parameters for the experiment. For a routine ¹H spectrum, 8-16 scans are often sufficient. For a ¹³C spectrum, a significantly higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of the ¹³C isotope.[11]
-
Spectral Interpretation: Decoding the Structure
The following is a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound.
// Define nodes for atoms with labels C1 [label="C1-S", pos="0,0!"]; C2 [label="C2-Cl", pos="1.5,-0.866!"]; C3 [label="C3-H (c)", pos="1.5,-2.598!"]; C4 [label="C4-H (b)", pos="0,-3.464!"]; C5 [label="C5-Cl", pos="-1.5,-2.598!"]; C6 [label="C6-H (a)", pos="-1.5,-0.866!"]; S [label="S", pos="-1.5,1.5!"]; CH2 [label="α-CH₂ (d)", pos="-3,2.5!"]; C_O [label="C=O", pos="-4.5,1.5!"]; OH [label="OH (e)", pos="-4.5,0!"];
// Draw the benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Draw the substituents C1 -- S; S -- CH2; CH2 -- C_O; C_O -- OH;
// Dummy node for double bond O_double [label="O", pos="-5.5,2.5!"]; C_O -- O_double [style=double];
// Dummy nodes for Cl atoms Cl2 [label="Cl", pos="3,-0.866!"]; Cl5 [label="Cl", pos="-3,-2.598!"]; C2 -- Cl2; C5 -- Cl5;
// Dummy nodes for H atoms on the ring H3 [label="", pos="2.5,-3.464!"]; H4 [label="", pos="0,-4.464!"]; H6 [label="", pos="-2.5,-0!"]; // C3 -- H3; // Commented out to avoid clutter, label implies H // C4 -- H4; // C6 -- H6; } enddot Caption: Structure of this compound with proton labels.
¹H NMR Spectrum Analysis
The proton spectrum is expected to show five distinct sets of signals corresponding to the five unique proton environments.
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling (J, Hz) | Integration | Assignment |
| H (e) | 10.0 - 13.0 | Broad Singlet | N/A | 1H | Carboxylic Acid (-COOH ) |
| H (a) | ~7.4 | Doublet | J(a,b) ≈ 2-3 Hz (meta) | 1H | Aromatic H-6 |
| H (b) | ~7.2 | Doublet of Doublets | J(b,c) ≈ 8-9 Hz (ortho), J(b,a) ≈ 2-3 Hz (meta) | 1H | Aromatic H-4 |
| H (c) | ~7.1 | Doublet | J(c,b) ≈ 8-9 Hz (ortho) | 1H | Aromatic H-3 |
| H (d) | ~3.8 | Singlet | N/A | 2H | Methylene (-S-CH₂ -COOH) |
Causality and Field Insights:
-
Carboxylic Acid Proton (e): This proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on concentration and solvent.[23]
-
Aromatic Protons (a, b, c): These protons resonate in the characteristic aromatic region of 6.5-8.5 ppm.[24][25] The specific substitution pattern creates a complex splitting pattern.
-
H-6 (a) is adjacent to two electron-withdrawing substituents (Cl at C-5 and S at C-1), leading to it being the most downfield of the aromatic signals. It is split into a doublet by meta-coupling to H-4.
-
H-4 (b) is ortho to a chlorine atom and is coupled to both H-3 (ortho-coupling, J ≈ 8-9 Hz) and H-6 (meta-coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.[26]
-
H-3 (c) is ortho to a chlorine atom and is split into a doublet by ortho-coupling with H-4.
-
-
Methylene Protons (d): These protons are adjacent to both a sulfur atom and a carbonyl group, which deshields them, shifting their signal downfield to around 3.8 ppm. As there are no adjacent protons, the signal appears as a sharp singlet.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 170 - 185 | Carbonyl Carbon (C =O) |
| 125 - 150 | Aromatic Carbons (C1, C2, C3, C4, C5, C6) |
| 35 - 45 | Methylene Carbon (-S-C H₂-) |
Causality and Field Insights:
-
Carbonyl Carbon: This is the most deshielded carbon, appearing far downfield in the 170-185 ppm range, which is characteristic of carboxylic acids.[27]
-
Aromatic Carbons: All six carbons of the phenyl ring are chemically non-equivalent and will give separate signals in the 125-150 ppm region.[28]
-
The carbons directly bonded to the electronegative chlorine atoms (C-2 and C-5) will be the most deshielded within this group.
-
The carbon bonded to the sulfur atom (C-1) will also be significantly shifted.
-
The remaining carbons (C-3, C-4, C-6) will appear at more typical aromatic chemical shifts.
-
-
Methylene Carbon: This sp³-hybridized carbon is attached to sulfur, placing its signal in the 35-45 ppm range.
Conclusion
The comprehensive analysis of this compound using ¹H and ¹³C NMR spectroscopy provides a clear and definitive method for its structural confirmation. The ¹H NMR spectrum yields crucial information on proton connectivity through its integration and distinct coupling patterns, while the ¹³C NMR spectrum confirms the presence of eight unique carbon environments, corresponding to the molecular structure. This guide provides the necessary theoretical background, a robust experimental protocol, and a detailed interpretive framework, equipping researchers and drug development professionals with the tools to confidently characterize this and structurally related molecules.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
- Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Isotope Science.
- University of Wisconsin-Madison. (n.d.). Sample Preparation.
- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- Fiveable. (n.d.). Uses of 1H NMR Spectroscopy. Organic Chemistry Class Notes.
- BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
- Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy.
- BenchChem. (2025). Understanding ¹³C Chemical Shifts in Organic Molecules: An In-depth Technical Guide.
- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
- University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry.
- Slideshare. (n.d.). 1H NMR Spectroscopy.
- Unknown. (n.d.). How to select NMR solvent.
- Unknown. (n.d.). 13C NMR spectroscopy.
- YouTube. (2023, December 10). Carbon-13 NMR Spectroscopy Explained.
- Unknown. (n.d.). Applications of 1H NMR.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
- MySkinRecipes. (n.d.). This compound.
- OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.
- ChemicalBook. (2024, December 18). This compound.
- ChemicalBook. (2024, December 18). This compound | 6274-27-7.
- ChemicalBook. (n.d.). This compound | 6274-27-7.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry.
- ChemicalBook. (n.d.). Thioglycolic acid(68-11-1) 1H NMR spectrum.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds.
- PubMed. (n.d.). NMR analysis of thiodiglycol oxidation by Mammalian alcohol dehydrogenases.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
Sources
- 1. fiveable.me [fiveable.me]
- 2. longdom.org [longdom.org]
- 3. scbt.com [scbt.com]
- 4. This compound [myskinrecipes.com]
- 5. NMR analysis of thiodiglycol oxidation by Mammalian alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1H NMR Spectroscopy | PPTX [slideshare.net]
- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 12. This compound | 6274-27-7 [amp.chemicalbook.com]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 15. How To [chem.rochester.edu]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. organomation.com [organomation.com]
- 20. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 21. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 22. depts.washington.edu [depts.washington.edu]
- 23. 1H Applications [ch.ic.ac.uk]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. chem.libretexts.org [chem.libretexts.org]
mass spectrometry fragmentation of 2,5-Dichlorophenylthioglycolic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,5-Dichlorophenylthioglycolic Acid
This guide provides a detailed analysis of the predicted fragmentation behavior of this compound under electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a molecule of interest in synthetic chemistry and potentially in drug development, understanding its mass spectrometric signature is crucial for its identification and structural confirmation. This document is intended for researchers, analytical chemists, and professionals who utilize mass spectrometry for molecular characterization.
Due to the absence of publicly available mass spectra for this specific compound, this guide is built upon foundational principles of mass spectrometry and the well-documented fragmentation patterns of its constituent functional groups: carboxylic acids, thioethers, and chlorinated aromatic rings. The proposed pathways represent the most chemically plausible fragmentation routes and provide a robust framework for empirical analysis.
Molecular Structure and Ionization Strategy
1.1. Core Structure
This compound (C₈H₆Cl₂O₂S) has a molecular weight of 237.09 g/mol .[1][2] Its structure consists of a dichlorinated benzene ring linked via a sulfur atom (thioether linkage) to a glycolic acid moiety.
The key structural features influencing its mass spectrometric behavior are:
-
Carboxylic Acid Group: Highly acidic, making it the primary site for deprotonation.
-
Thioether Linkage: A relatively labile bond that can be a site of fragmentation.
-
Dichlorinated Phenyl Ring: A stable aromatic system, but subject to characteristic neutral losses of chlorine.
1.2. Rationale for Ionization Mode Selection
Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of the acidic proton.
-
Negative Ion Mode (ESI-): This is the most logical and effective approach. The carboxylic acid group will readily deprotonate in the ESI source to form a stable carboxylate anion, [M-H]⁻.[3][4] This process is highly efficient and results in a strong signal for the precursor ion at a mass-to-charge ratio (m/z) of approximately 236.0 (accounting for the loss of one proton from the most abundant isotopes).
-
Positive Ion Mode (ESI+): While possible, protonation would likely occur on the sulfur atom or the carbonyl oxygen. This is generally less efficient than deprotonation for a strong acid and would likely lead to more complex or less informative fragmentation.
Therefore, this guide will focus exclusively on the fragmentation of the [M-H]⁻ ion generated in negative ESI mode.
Predicted Fragmentation Pathways (ESI-MS/MS)
Upon isolation of the [M-H]⁻ precursor ion (m/z 236.0) and subjecting it to collision-induced dissociation (CID), a cascade of fragmentation events is expected. The primary driving force for these reactions is the formation of stable neutral molecules and fragment ions.
2.1. Primary Fragmentation: Decarboxylation
The most common and energetically favorable fragmentation pathway for carboxylate anions is the neutral loss of carbon dioxide (CO₂), a process known as decarboxylation.[4][5][6]
-
Mechanism: The negative charge on the carboxylate group facilitates the cleavage of the C-C bond, releasing a stable CO₂ molecule (44.01 Da). This results in a new carbanion.
-
Resulting Ion: This initial fragmentation is predicted to produce a highly abundant product ion at m/z 192.0 .
Caption: A typical analytical workflow for LC-MS/MS analysis.
Step 1: Sample Preparation
-
Action: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like methanol or acetonitrile.
-
Rationale: Ensures complete dissolution and provides a concentrated stock for creating dilute working standards.
-
Action: Prepare a working solution of 1-10 µg/mL by diluting the stock solution in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
-
Rationale: The concentration is appropriate for modern ESI sources to avoid saturation. Diluting in the mobile phase ensures compatibility with the LC system and good peak shape.
Step 2: Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Rationale: C18 is a general-purpose stationary phase that provides good retention for moderately polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Rationale: Formic acid is a common mobile phase additive that aids in the ESI process, although for negative mode, its primary role is to ensure consistent pH. Acetonitrile is a common organic solvent for eluting analytes from a C18 column.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.
-
Rationale: A gradient elution ensures that the analyte is eluted as a sharp peak and that the column is cleaned of less polar contaminants.
Step 3: Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Rationale: As detailed in Section 1.2, this is optimal for forming the [M-H]⁻ precursor ion. [3][4]* MS1 Full Scan: Scan from m/z 50 to 500.
-
Rationale: This initial scan is used to identify the deprotonated molecular ion ([M-H]⁻) at m/z 236.0 and to observe its characteristic dichloro- isotopic pattern.
-
MS2 Product Ion Scan:
-
Precursor Ion Selection: Isolate the monoisotopic [M-H]⁻ peak at m/z 236.0.
-
Activation: Collision-Induced Dissociation (CID).
-
Collision Energy: Ramped from 10-40 eV.
-
Rationale: A ramped collision energy allows for the observation of both low-energy (e.g., decarboxylation) and higher-energy (secondary) fragmentations in a single experiment, providing a comprehensive fragmentation spectrum. [7]
-
Conclusion
The mass spectrometric analysis of this compound is best approached using negative mode ESI-MS/MS. The fragmentation is predicted to be dominated by an initial, facile loss of carbon dioxide to yield a primary fragment ion at m/z 192.0. Subsequent fragmentation of this ion can proceed via loss of a methyl radical or a chlorine radical. Confirmation of all chlorine-containing fragments should be achieved by careful examination of their characteristic isotopic patterns. The experimental protocol and predictive framework outlined in this guide provide a comprehensive strategy for the unambiguous identification and structural elucidation of this compound.
References
- Benchchem. Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
- RSC Publishing. Skeletal-rearrangement fragments in the mass spectra of substituted thioglycollic acids and esters. Chemical Communications (London).
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
- Shimadzu. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
- Kato, G. J., et al. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC - NIH.
- Gibson, H. W., et al. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC - PubMed Central.
- University of Arizona. Mass Spectrometry: Fragmentation.
- University of Texas at Austin. CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Santa Cruz Biotechnology. This compound | CAS 6274-27-7.
- MySkinRecipes. This compound.
- ChemicalBook. This compound | 6274-27-7.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound [myskinrecipes.com]
- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 4. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
An In-Depth Technical Guide to the FT-IR Spectrum of 2,5-Dichlorophenylthioglycolic Acid
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,5-Dichlorophenylthioglycolic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for obtaining and interpreting the FT-IR spectrum of this compound. We will explore the characteristic vibrational frequencies of each functional group, explain the influence of the dichlorinated phenyl ring, and provide a detailed, field-tested protocol for sample preparation and analysis. The guide aims to serve as an authoritative resource for the structural elucidation and quality control of this compound and related compounds.
Introduction: The Role of FT-IR in Pharmaceutical Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry. Its power lies in its ability to provide a unique molecular "fingerprint" of a substance by measuring the absorption of infrared radiation by its chemical bonds.[1] Each functional group within a molecule vibrates at a characteristic frequency, and when infrared radiation corresponding to this frequency is absorbed, it results in a specific peak in the FT-IR spectrum. This allows for the rapid and non-destructive identification of compounds, elucidation of molecular structure, and detection of impurities.
For a molecule like this compound, which possesses multiple functional groups—a carboxylic acid, a thioether linkage, and a substituted aromatic ring—FT-IR spectroscopy is particularly informative. The spectrum provides a wealth of data that can confirm the presence and connectivity of these groups, making it a critical tool in synthesis verification, raw material identification, and quality assurance.
Molecular Structure and Expected Vibrational Modes
To effectively interpret the FT-IR spectrum, it is crucial to first understand the molecular structure of this compound and the types of vibrations each component will exhibit.
Caption: Molecular structure of this compound.
The key functional groups and their expected vibrational modes are:
-
Carboxylic Acid (-COOH): This group will produce some of the most characteristic and intense bands in the spectrum. These include the O-H stretching of the hydroxyl group, which is typically very broad due to hydrogen bonding, and the sharp, strong C=O (carbonyl) stretching.[2][3]
-
Thioether (Aryl-S-CH₂): The C-S stretching vibration is expected. This bond's vibration is generally weak and can be difficult to assign definitively.
-
Dichlorinated Benzene Ring: The aromatic ring will exhibit several vibrational modes, including C-H stretching just above 3000 cm⁻¹, C=C in-ring stretching vibrations, and C-H out-of-plane bending vibrations, the positions of which are highly indicative of the substitution pattern.[4][5]
-
Carbon-Chlorine Bonds (C-Cl): The C-Cl stretching vibrations typically appear in the lower frequency (fingerprint) region of the spectrum.[6][7]
-
Methylene Group (-CH₂-): The aliphatic C-H stretching vibrations from the methylene bridge will also be present.
Experimental Protocol: Sample Preparation and Data Acquisition
The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. For a solid compound like this compound, the Potassium Bromide (KBr) pellet method is a well-established and reliable approach.[8] An alternative, often simpler, method is Attenuated Total Reflectance (ATR)-FTIR.[9][10]
3.1. KBr Pellet Preparation Method
The principle behind the KBr pellet method is to disperse the solid sample within an infrared-transparent matrix (KBr) to create a thin, transparent disc that allows the IR beam to pass through.[11]
Caption: Experimental workflow for the KBr pellet FT-IR method.
Detailed Step-by-Step Protocol:
-
Material Preparation: Thoroughly dry spectroscopic grade KBr powder in an oven at ~110°C for at least 2-3 hours to eliminate moisture, which has strong IR absorption bands that can interfere with the sample spectrum. Store the dried KBr in a desiccator.[11][12]
-
Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine powder. Add approximately 200 mg of the dried KBr.[8][11] Continue to grind the mixture rapidly to ensure homogeneous distribution of the sample within the KBr matrix and to reduce particle size, which minimizes scattering of the IR beam.[13]
-
Pellet Pressing: Transfer the fine powder to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[11]
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded separately and subtracted from the sample spectrum.
3.2. Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a powerful alternative that requires minimal to no sample preparation.[9] The solid sample is simply placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide). An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample.[10] This interaction provides an absorption spectrum of the sample's surface. This method is particularly useful for rapid screening and for samples that are difficult to grind.[14]
Interpretation of the FT-IR Spectrum
The following sections detail the expected absorption bands for this compound, providing an authoritative guide to interpreting its spectrum.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, very broad (due to H-bonding) |
| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Weak to medium, sharp |
| C-H Stretch (Aliphatic) | -CH₂- | 2960 - 2850 | Medium, sharp |
| C=O Stretch | Carboxylic Acid | 1760 - 1690 | Strong, sharp |
| C=C In-Ring Stretch | Benzene Ring | 1600 - 1450 | Medium to weak, multiple sharp bands |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium to strong |
| C-H Out-of-Plane Bend | Benzene Ring | 900 - 675 | Strong, sharp (position indicates substitution) |
| C-Cl Stretch | Aryl Halide | 850 - 550 | Medium to strong |
| C-S Stretch | Thioether | ~700 - 600 | Weak to medium |
Table 1: Summary of Expected Characteristic FT-IR Absorption Bands.
4.1. The Carboxylic Acid Group (Region: 3300-2500 cm⁻¹ and 1760-1690 cm⁻¹)
-
O-H Stretching: The most prominent feature of a carboxylic acid is the extremely broad O-H stretching absorption band that occurs in the 3300-2500 cm⁻¹ region.[2] Its breadth is a direct result of strong intermolecular hydrogen bonding, which forms stable dimers in the solid state. This broad absorption will often overlap with the sharper C-H stretching bands.[2][3]
-
C=O Stretching: A strong, sharp absorption band between 1760-1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretch.[15] For a dimeric carboxylic acid, this peak is typically centered around 1710 cm⁻¹.[3] Its high intensity is due to the large change in dipole moment during the vibration.
-
C-O Stretching and O-H Bending: A medium-to-strong C-O stretching band is expected in the 1320-1210 cm⁻¹ range. Additionally, O-H in-plane bending can appear around 1440-1395 cm⁻¹.[2]
4.2. The Dichlorinated Benzene Ring (Regions: 3100-3000 cm⁻¹, 1600-1450 cm⁻¹, 900-675 cm⁻¹)
-
Aromatic C-H Stretching: Weak to medium sharp peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring.[5][7]
-
C=C In-Ring Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of bands, typically of medium intensity, in the 1600-1450 cm⁻¹ region.[5]
-
C-H Out-of-Plane (OOP) Bending: The C-H "wagging" vibrations out of the plane of the ring are found in the 900-675 cm⁻¹ region. The position of these strong, sharp bands is highly diagnostic of the substitution pattern on the ring.[4] For a 1,2,4-trisubstituted benzene ring (as is the case here with S, Cl, and Cl substituents relative to the hydrogens), specific patterns of absorption in this region can be expected. For instance, meta-disubstituted-like patterns often show a band between 810-750 cm⁻¹.[16]
4.3. Thioether and C-Cl Vibrations (Region: < 850 cm⁻¹)
-
C-S Stretching: The carbon-sulfur stretching vibration for thioethers is typically weak and falls in the 700-600 cm⁻¹ range. Its assignment can be challenging due to its low intensity and the presence of other bands in the fingerprint region.
-
C-Cl Stretching: The carbon-chlorine stretching vibrations give rise to medium-to-strong bands in the fingerprint region, generally between 850-550 cm⁻¹.[6][7] The presence of two C-Cl bonds may result in multiple absorptions in this area.
Conclusion
The FT-IR spectrum of this compound is rich with information, providing a robust method for its structural confirmation. By carefully analyzing the distinct regions of the spectrum, one can confidently identify the key functional groups: the hydrogen-bonded carboxylic acid, the dichlorinated aromatic ring, and the thioether linkage. The sample preparation method, particularly the KBr pellet technique, is critical for obtaining a high-quality, interpretable spectrum. This guide provides the foundational knowledge and practical steps necessary for researchers and drug development professionals to effectively utilize FT-IR spectroscopy in the analysis of this and structurally related pharmaceutical compounds.
References
- High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (n.d.). Google Scholar.
-
KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). University of Tartu. Retrieved from [Link]
-
How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows. (n.d.). i-Red. Retrieved from [Link]
-
IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]
-
C-Cl stretching: Significance and symbolism. (2025). Medical News. Retrieved from [Link]
-
ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (n.d.). Journal of Chemical Education. Retrieved from [Link]
-
Fourier Transform infrared (FT-IR) spectra of carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. (n.d.). PMC - NIH. Retrieved from [Link]
-
Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. (n.d.). IJSAR. Retrieved from [Link]
-
In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Thioglycolic Acid FTIR Spectra on Ag2S Quantum Dots Interfaces. (2020). MDPI. Retrieved from [Link]
- The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. (n.d.). Google Scholar.
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Far infrared spectra and vibrational assignments of substituted benzenes. (n.d.). Semantic Scholar. Retrieved from [Link]
-
FTIR spectra of a thioglycolic acid (TGA) and CdTe@TGA QDs. (n.d.). ResearchGate. Retrieved from [Link]
-
ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). International Journal of Scientific Advances. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012). Insubria. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
FTIR spectra of thioglycolic acid (black line) and cobalt (II) thioglycolate (orang line). (n.d.). ResearchGate. Retrieved from [Link]
- Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. (n.d.). Google Scholar.
-
ATR-FTIR. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories. Retrieved from [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]
-
Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy Online. Retrieved from [Link]
-
Spectral Characteristics of the Benzene Ring. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
(a) FTIR spectra of the initial reagents, TGA (green line) and... (n.d.). ResearchGate. Retrieved from [Link]
-
The C = S stretching frequency in the infrared spectra of studied compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
FT-IR spectrum showing C-Cl stretching and O-H stretching. (n.d.). ResearchGate. Retrieved from [Link]
-
Thioglycolic Acid. (n.d.). PubChem. Retrieved from [Link]
-
Biomedical Interpenetrated Hydrogels Fabricated via Quaternary Ammonium Chitosan and Dopamine-Conjugated Gelatin Integrated with Genipin and Epigallocatechin Gallate. (n.d.). MDPI. Retrieved from [Link]
-
The Effect of Incorporation of Moringa Oleifera Leaf Extract on Characteristics of Chitosan-Alginate Films for Active Packaging. (n.d.). Journal of Universitas Airlangga. Retrieved from [Link]
- FTIR spectra of the CHCl 2 COCl photolysis products in the Ar, Kr, Xe, and O 2 matrices. (n.d.). Google Scholar.
-
Infrared Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]
-
Thioglycolic Acid FTIR Spectra on Ag2S Quantum Dots Interfaces. (2020). PMC - NIH. Retrieved from [Link]
-
FT-IR spectra of control and treated 2,6-dichlorophenol (T1 and T2). (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C-Cl stretching: Significance and symbolism [wisdomlib.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. shimadzu.com [shimadzu.com]
- 9. mt.com [mt.com]
- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 11. kindle-tech.com [kindle-tech.com]
- 12. scienceijsar.com [scienceijsar.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
A Proposed Theoretical and Computational Investigation of 2,5-Dichlorophenylthioglycolic Acid: A Technical Guide
Abstract: 2,5-Dichlorophenylthioglycolic acid (CAS: 6274-27-7) is a chemical intermediate with documented use in organic synthesis.[1] Despite its application, a thorough investigation of its molecular properties, potential bioactivity, and dynamic behavior from a theoretical standpoint is notably absent in public literature. This guide puts forth a comprehensive, multi-faceted computational workflow designed to elucidate the fundamental characteristics of this molecule. By leveraging a suite of theoretical methods—from quantum mechanics to molecular dynamics—we provide a robust framework for researchers to generate foundational data, predict properties, and guide future experimental work. This document is structured not as a review of existing work, but as a prospective blueprint for a complete in silico investigation.
Introduction and Foundational Properties
This compound is a sulfur-containing organic compound.[1] Its basic physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6274-27-7 | [2][3][4][5][6][7][8] |
| Molecular Formula | C₈H₆Cl₂O₂S | [2][6] |
| Molecular Weight | 237.11 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | [1][3] |
| Melting Point | 129.0-133.0°C | [1][3] |
The absence of detailed theoretical studies represents a significant knowledge gap. Computational chemistry offers a powerful, efficient, and cost-effective avenue to explore molecular structure, reactivity, and interactions before committing to extensive laboratory work.[9][10][11] This guide outlines a logical, three-part theoretical investigation designed to build a comprehensive molecular profile of this compound.
Part I: Quantum Chemical Analysis via Density Functional Theory (DFT)
Expertise & Rationale
To understand any molecule, we must first understand its electrons. Density Functional Theory (DFT) is the workhorse of modern computational chemistry, providing a remarkable balance of accuracy and computational cost for determining the electronic structure of molecules.[12] The core principle is that all ground-state properties of a molecule can be determined from its electron density.[13] By applying DFT, we can obtain a precise, three-dimensional structure, understand its chemical reactivity through frontier molecular orbitals, and predict spectroscopic properties to correlate with experimental data.[14] This ab initio approach is the necessary foundation for all subsequent theoretical work.
Detailed Protocol: DFT Calculation
This protocol outlines a standard procedure for a comprehensive DFT analysis using a quantum chemistry software package like GAMESS or Gaussian.
-
Input Structure Generation:
-
Construct an initial 3D model of this compound using a molecular builder (e.g., Avogadro, ChemDraw).
-
Perform a preliminary geometry optimization using a low-cost molecular mechanics force field (e.g., UFF) to obtain a reasonable starting conformation.
-
-
Geometry Optimization:
-
Causality: The initial structure is not the true, lowest-energy conformation. A geometry optimization is performed to find the equilibrium structure on the potential energy surface.
-
Method: Employ a widely-used hybrid functional, such as B3LYP, which has a proven track record for organic molecules.
-
Basis Set: Select a Pople-style basis set, such as 6-311+G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions necessary for anions and lone pairs.
-
Execution: Run the optimization calculation until the forces on all atoms and the energy change between steps fall below predefined convergence criteria.
-
-
Vibrational Frequency Analysis:
-
Causality: It is critical to confirm that the optimized structure is a true energy minimum and not a transition state. A frequency calculation serves this purpose and also predicts the molecule's infrared (IR) spectrum.
-
Method: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).
-
Validation: Confirm that no imaginary frequencies are present. The presence of one or more imaginary frequencies indicates a saddle point on the potential energy surface, requiring further structural searching.
-
-
Electronic and Reactivity Analysis:
-
Causality: With a validated ground-state structure, we can now calculate properties that describe the molecule's reactivity and charge distribution.
-
Execution: Perform a single-point energy calculation on the optimized geometry.
-
Properties to Extract:
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.
-
Mulliken or Natural Bond Orbital (NBO) Charges: Calculate atomic charges to understand the charge distribution across the molecule.
-
-
Data Presentation: Predicted Molecular Properties
The results from the DFT calculations should be summarized for clarity.
| Parameter | Predicted Value |
| Total Energy (Hartree) | e.g., -1550.12345 |
| HOMO Energy (eV) | e.g., -6.54 |
| LUMO Energy (eV) | e.g., -1.23 |
| HOMO-LUMO Gap (eV) | e.g., 5.31 |
| Dipole Moment (Debye) | e.g., 2.45 |
| Key Bond Length (C-S, Å) | e.g., 1.78 |
| Key Bond Angle (C-S-C, °) | e.g., 101.5 |
| Highest IR Frequency (cm⁻¹) | e.g., 3550 (O-H stretch) |
Visualization: DFT Workflow
Caption: Workflow for DFT analysis of this compound.
Part II: Probing Bioactivity via Molecular Docking
Expertise & Rationale
While this compound is an intermediate, understanding its potential to interact with biological macromolecules is crucial for assessing potential bioactivity or toxicity. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a protein (receptor).[15][16][17][18] It is a cornerstone of structure-based drug design, enabling rapid screening of compounds against protein targets.[19][20] By docking our DFT-optimized structure against a library of relevant biological targets, we can generate hypotheses about its potential mechanism of action or off-target effects.
Detailed Protocol: Molecular Docking
This protocol describes a standard virtual screening workflow using software like AutoDock Vina or SwissDock.
-
Ligand Preparation:
-
Method: Use the DFT-optimized, lowest-energy structure of this compound from Part I.
-
Causality: Starting with a quantum mechanically validated, low-energy conformation increases the likelihood of finding a realistic binding pose.
-
Processing: Assign appropriate atomic charges (e.g., Gasteiger charges) and define rotatable bonds. Convert the structure to the required input format (e.g., PDBQT).
-
-
Target Selection and Preparation:
-
Method: Identify potential protein targets from the Protein Data Bank (PDB). The choice of targets can be guided by literature precedents for structurally similar compounds. For a novel compound, targets from common enzyme families (e.g., kinases, proteases, cyclooxygenases) can be selected for initial screening.
-
Processing: Prepare the PDB structure by removing water molecules and co-crystallized ligands, repairing any missing residues or atoms, and adding polar hydrogen atoms.
-
Causality: A "clean" protein structure is essential for accurate docking. Water molecules can interfere with ligand binding, and correct protonation states are critical for defining hydrogen bond donors and acceptors.
-
-
Docking Simulation:
-
Method: Define a search space (a "grid box") that encompasses the known active site or a potential allosteric site of the target protein.
-
Execution: Run the docking algorithm. The software will systematically sample different conformations, positions, and orientations of the ligand within the search space.
-
Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding free energy (ΔG_binding). The more negative the score, the higher the predicted binding affinity.
-
-
Post-Docking Analysis:
-
Method: Visualize the predicted protein-ligand complex using software like PyMOL or VMD.
-
Analysis: Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the ligand and specific amino acid residues in the protein's active site. Ensure the predicted pose is chemically sensible and does not have significant steric clashes.
Data Presentation: Predicted Binding Affinities
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| e.g., Cyclooxygenase-2 (5KIR) | -7.8 | Arg120, Tyr355, Ser530 | H-Bond, Hydrophobic |
| e.g., Thrombin (1UVT) | -6.5 | Gly216, Trp60D | Hydrophobic, Pi-Stacking |
| e.g., p38 MAP Kinase (3LFA) | -8.2 | Met109, Lys53 | H-Bond, Halogen Bond |
Visualization: Molecular Docking Workflow
Sources
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 6274-27-7 | TCI AMERICA [tcichemicals.com]
- 4. 6274-27-7 this compound AKSci 6978AE [aksci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 6274-27-7 [chemicalbook.com]
- 7. This compound | 6274-27-7 [chemicalbook.com]
- 8. This compound | 6274-27-7 [chemicalbook.com]
- 9. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neuroquantology.com [neuroquantology.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. fiveable.me [fiveable.me]
- 13. matlantis.com [matlantis.com]
- 14. medium.com [medium.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 18. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2,5-Dichlorophenylthioglycolic Acid: From Historical Discovery to Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dichlorophenylthioglycolic acid, a pivotal intermediate in the synthesis of high-performance organic pigments. Delving into its historical context, this document traces its origins to the burgeoning synthetic dye industry of the early 20th century, a period of intense innovation. The guide offers a detailed examination of both historical and contemporary synthesis methodologies, complete with step-by-step protocols and mechanistic insights. Quantitative data from various synthetic routes are tabulated for comparative analysis. Furthermore, this guide elucidates the compound's primary application in the production of tetrachlorothioindigo pigments, underscoring its enduring industrial relevance. Visual diagrams of the synthesis pathways are provided to enhance understanding.
Historical Context and Discovery: A Legacy of Color
The story of this compound is intrinsically linked to the revolution in synthetic chemistry that defined the late 19th and early 20th centuries. The era was marked by a departure from natural colorants towards synthetic dyes, offering a broader and more consistent palette to the world's textile industries. German chemical companies such as Badische Anilin- & Soda-Fabrik (BASF) and Farbwerke vorm. Meister Lucius & Brüning in Höchst (later Hoechst AG) were at the forefront of this chemical renaissance.[1]
The journey begins with the parent molecule, indigo. While synthetic indigo had been a major commercial success since the 1890s, the quest for novel colors with superior properties was relentless. A significant breakthrough occurred around 1905 when the German chemist Paul Friedländer discovered thioindigo, an analogue of indigo where the two nitrogen atoms are replaced by sulfur.[2][3] This discovery, made while Friedländer was at the Technologische Gewerbemuseum in Vienna, unveiled a new class of dyes with excellent lightfastness, giving rise to a range of vibrant red and violet hues.[2][3]
Friedländer's work on indigo derivatives, which earned him numerous patents, spurred industrial research into modifying the thioindigo core to further enhance its properties.[3] It was quickly recognized that the introduction of halogen atoms, particularly chlorine, onto the benzene rings of the thioindigo molecule could significantly improve its color strength, lightfastness, and resistance to chemical agents. This led to the development of tetrachlorothioindigo, a highly stable and brilliant red pigment.
The industrial synthesis of tetrachlorothioindigo necessitated a specific precursor: this compound. While a singular "eureka" moment for the discovery of this acid is not documented, its creation was a logical and essential step in the developmental trajectory of halogenated thioindigo dyes. Chemists at major German dye works, in the years immediately following 1905, would have systematically synthesized a range of halogenated phenylthioglycolic acids to create new pigments. The 2,5-dichloro isomer proved to be the key intermediate for one of the most successful and enduring pigments in this class.
Synthesis Methodologies: From Inferred History to Optimized Protocols
The synthesis of this compound has evolved from early 20th-century industrial methods to more refined and environmentally conscious processes. The foundational approach, which remains the basis for modern synthesis, begins with 2,5-dichloroaniline, an organic compound produced by the hydrogenation of 1,4-dichloro-2-nitrobenzene.
Core Synthesis Pathway: A Three-Step Approach
The most prevalent and industrially significant method for synthesizing this compound is a three-step process starting from 2,5-dichloroaniline. This pathway is a classic example of aromatic chemistry, employing diazotization followed by a copper-catalyzed Sandmeyer reaction and concluding with a nucleophilic substitution.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on modern, optimized methods described in the patent literature, particularly EP0290886A1.[4]
Materials:
-
2,5-Dichloroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Thiourea (SC(NH₂)₂)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) or other Copper(I)/Copper(II) salt
-
Sodium Hydroxide (NaOH)
-
Monochloroacetic Acid (ClCH₂COOH)
-
Water
Step 1: Diazotization of 2,5-Dichloroaniline
-
A suspension of 2,5-dichloroaniline in aqueous hydrochloric acid is prepared in a reaction vessel.
-
The mixture is cooled to a temperature between 0°C and 5°C using an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled suspension while maintaining the temperature below 5°C.
-
The reaction is stirred for a period to ensure complete formation of the 2,5-dichlorophenyldiazonium chloride solution. The completion of diazotization can be checked using starch-iodide paper.
Causality: The reaction is conducted at low temperatures because diazonium salts are unstable and can decompose violently at higher temperatures. The acidic medium is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the active diazotizing agent.
Step 2: Sandmeyer Reaction and Hydrolysis to 2,5-Dichlorothiophenol
-
In a separate vessel, a mixture of thiourea and a catalytic amount of a copper(II) salt (e.g., copper(II) sulfate) in water is prepared.
-
The cold diazonium salt solution from Step 1 is added slowly to the thiourea mixture, keeping the reaction temperature between 0°C and 30°C.[4] This results in the formation of a 2,5-dichlorophenylisothiuronium salt intermediate.
-
Following the addition, the reaction mixture is heated to facilitate the hydrolysis of the isothiuronium salt. An aqueous solution of sodium hydroxide is added, and the mixture is heated, typically to reflux.
-
The resulting 2,5-dichlorothiophenol can be isolated, for example, by steam distillation, or used directly in the next step without isolation.[4]
Causality: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[3] Copper(I), generated in situ from the copper(II) salt, catalyzes the reaction by transferring a single electron to the diazonium salt. This releases nitrogen gas and forms an aryl radical. This radical then reacts to form the thiouronium salt, which upon basic hydrolysis yields the thiophenol.
Step 3: Condensation with Monochloroacetic Acid
-
The 2,5-dichlorothiophenol (either isolated or as the crude reaction mixture) is dissolved in an aqueous solution of sodium hydroxide.
-
Monochloroacetic acid is added to the solution.
-
The mixture is heated, typically to between 80°C and 100°C, to drive the condensation reaction to completion.[4]
-
After the reaction is complete, the solution is cooled.
-
The final product, this compound, is precipitated by acidifying the mixture with hydrochloric acid.
-
The solid product is isolated by filtration, washed with water to remove salts, and dried.
Causality: This step is a standard nucleophilic substitution (SN2) reaction. The sodium hydroxide deprotonates the thiol group of 2,5-dichlorothiophenol to form a highly nucleophilic thiophenoxide anion. This anion then attacks the electrophilic carbon atom of monochloroacetic acid, displacing the chloride ion and forming the C-S bond of the final product.
Reaction Mechanisms
Quantitative Data Summary
The yield and purity of this compound can vary depending on the specific reaction conditions and catalysts used. The following table summarizes data from examples provided in patent literature, showcasing the efficiency of the modern synthesis route.
| Starting Material | Catalyst (Sandmeyer Step) | Yield (% of theory) | Melting Point (°C) | Reference |
| 2,5-Dichloroaniline | Copper(II) sulfate pentahydrate | 89% | 129-131 | [4] |
| 2,5-Dichloroaniline | Copper(II) sulfate pentahydrate | 82% | 130-132 | [4] |
| 2,5-Dichloroaniline | Copper chloride (II) | 86% | 128-130 | [5] |
| 2,5-Dichloroaniline | Copper chloride (I) | 85% | 127-130 | [5] |
| 2,5-Dichloroaniline | No added catalyst (control) | 83% | 126-129 | [4] |
Application in Pigment Synthesis: The Creation of Tetrachlorothioindigo
The primary and historical application of this compound is its use as the direct precursor to 4,4',7,7'-tetrachlorothioindigo. This transformation is an intramolecular cyclization reaction. The acid is first converted to its acid chloride, typically using an agent like thionyl chloride (SOCl₂).[6] This highly reactive acid chloride is then cyclized in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), to form an intermediate, which is subsequently oxidized to the final pigment.[6]
The resulting pigment, known as C.I. Pigment Red 88, is valued for its excellent lightfastness, thermal stability, and vibrant red-violet color. These properties make it suitable for demanding applications, including automotive paints, high-quality industrial coatings, and coloring plastics. The presence of four chlorine atoms on the molecule enhances its stability and insolubility, contributing to its superior performance characteristics.
Conclusion
This compound stands as a testament to the enduring legacy of early 20th-century dye chemistry. Born from the industrial drive to improve upon the groundbreaking discovery of thioindigo, it remains a crucial chemical intermediate. The synthesis pathway, rooted in classic organic reactions, has been optimized for high yield and efficiency. For researchers and professionals in organic synthesis and materials science, understanding the history, synthesis, and application of this compound provides valuable insight into the development of high-performance organic materials that continue to color our world.
References
-
Zen Museum. (2026, January 2). The Secret History of Thioindigo Pigment in Art. [Link]
-
Wikipedia. Paul Friedländer (chemist). [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
- Hoechst AG. (1981). Process for the preparation of thioindigo compounds.
- Cassella AG. (1988). Process for the preparation of this compound.
- Cassella AG. (1988). Manufacture of this compound.
- Hoechst AG. (1988). Process for the preparation of this compound.
-
ChemistryViews. (2023, October 3). History of Synthetic Dyes. [Link]
Sources
- 1. History of Synthetic Dyes - ChemistryViews [chemistryviews.org]
- 2. Paul Friedländer (chemist) - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. EP0290886A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. JPS63297359A - Manufacture of this compound - Google Patents [patents.google.com]
- 6. US4260778A - Process for the preparation of thioindigo compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Reactivity of 2,5-Dichlorophenylthioglycolic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
2,5-Dichlorophenylthioglycolic acid is a versatile synthetic intermediate, primarily recognized for its role as a precursor to high-performance thioindigo pigments. However, its chemical functionalities—a carboxylic acid, a thioether linkage, and an activated aromatic ring—offer a rich landscape for chemical transformations, making it a molecule of significant interest to researchers in organic synthesis and drug discovery. This guide provides a comprehensive exploration of the chemical reactivity of this compound, moving beyond its traditional applications to illuminate its potential in the synthesis of novel and potentially bioactive molecules. We will delve into its synthesis, spectroscopic characterization, and a range of chemical transformations, providing both theoretical understanding and practical, field-proven insights.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and electronic properties is fundamental to predicting its reactivity and behavior in different chemical environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂S | |
| Molecular Weight | 237.09 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 129-133 °C | |
| Solubility | Soluble in alcohol | |
| CAS Number | 6274-27-7 |
1.1. Spectroscopic Characterization
While comprehensive, publicly available spectra for this compound are not readily found in the literature, its structural features suggest predictable spectroscopic signatures. The data presented here are based on established principles of NMR and IR spectroscopy and typical values for analogous compounds.
1.1.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene protons of the thioglycolic acid moiety.
-
Aromatic Protons (Ar-H): The three protons on the dichlorophenyl ring will appear in the downfield region, typically between δ 7.0 and 7.5 ppm. Due to their different electronic environments, they will likely present as a complex multiplet or as distinct doublets and a doublet of doublets.
-
Methylene Protons (-S-CH₂-): The two protons of the methylene group adjacent to the sulfur atom and the carbonyl group will resonate as a singlet, expected in the range of δ 3.5-4.0 ppm.
-
Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is often broad. It will appear significantly downfield, typically above δ 10 ppm, and its position can be concentration-dependent. This peak will disappear upon the addition of D₂O.
1.1.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.
-
Carbonyl Carbon (-C=O): The carbonyl carbon of the carboxylic acid is the most deshielded and will appear in the range of δ 170-185 ppm.
-
Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the region of δ 125-150 ppm. The carbons directly attached to the chlorine atoms will have their chemical shifts influenced by the electronegativity of the chlorine.
-
Methylene Carbon (-S-CH₂-): The methylene carbon will appear in the range of δ 35-45 ppm.
1.1.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad band will be observed in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present in the range of 1700-1725 cm⁻¹.
-
C-O Stretch and O-H Bend (Carboxylic Acid): These will appear in the fingerprint region, typically between 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹, respectively.
-
Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aromatic C=C stretching will give rise to peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, will indicate the presence of the carbon-chlorine bonds.
1.1.4. Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 236, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 peak at ~65% of M⁺, and M+4 peak at ~10% of M⁺). Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, m/z 45) and cleavage of the C-S bond.
Synthesis of this compound
The most common and efficient synthesis of this compound involves a multi-step process starting from 2,5-dichloroaniline. This process is a classic example of diazonium salt chemistry and nucleophilic substitution.[1]
Caption: Synthetic pathway to this compound.
2.1. Detailed Experimental Protocol for Synthesis
The following protocol is adapted from established patent literature and represents a reliable method for the laboratory-scale synthesis of this compound.[1]
Step 1: Diazotization of 2,5-Dichloroaniline
-
In a well-ventilated fume hood, prepare a solution of 2,5-dichloroaniline (1 mole) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 moles) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Formation of the Isothiuronium Salt
-
In a separate flask, dissolve thiourea (1.1 moles) and a catalytic amount of copper(I) chloride in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the thiourea solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Step 3: Hydrolysis to 2,5-Dichlorothiophenol
-
To the isothiuronium salt solution, add a solution of sodium hydroxide (2.5 moles) in water.
-
Heat the mixture to 80-100 °C and reflux for 1-2 hours to effect hydrolysis.
-
Cool the reaction mixture. The 2,5-dichlorothiophenol can be isolated at this stage, for example, by steam distillation, or used directly in the next step.
Step 4: Condensation with Chloroacetic Acid
-
To the cooled solution containing 2,5-dichlorothiophenol, add a solution of chloroacetic acid (1.1 moles) in water.
-
Adjust the pH to alkaline with additional sodium hydroxide solution.
-
Heat the reaction mixture to 80-90 °C for 2-3 hours.
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallization from a suitable solvent, such as an ethanol/water mixture, can be performed for further purification.
Key Chemical Reactivities
The reactivity of this compound is governed by its three main functional components: the carboxylic acid, the thioether, and the dichlorinated aromatic ring.
3.1. Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for a variety of transformations, most notably esterification.
3.1.1. Esterification
The formation of esters from this compound can be achieved through several standard methods. The choice of method depends on the desired ester and the sensitivity of other functional groups.
a) Fischer-Speier Esterification
This is a classic acid-catalyzed esterification.
Caption: Fischer-Speier esterification of this compound.
Protocol for Methyl Ester Synthesis via Fischer Esterification:
-
Suspend this compound (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents), which acts as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
b) Steglich Esterification
For more sensitive alcohols or when milder conditions are required, the Steglich esterification using a carbodiimide coupling agent and a catalyst like 4-dimethylaminopyridine (DMAP) is highly effective.
Protocol for Ester Synthesis via Steglich Esterification:
-
Dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The dicyclohexylurea (DCU) byproduct (if DCC is used) will precipitate and can be removed by filtration.
-
The filtrate is then washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate to afford the ester, which can be further purified by column chromatography if necessary.
3.2. Reactions Involving the Thioether and Aromatic Ring
The thioether linkage and the dichlorinated phenyl ring are key to the most historically significant reaction of this molecule: cyclization to form thioindoxyl derivatives, which are then oxidized to thioindigo dyes.
3.2.1. Intramolecular Cyclization (Thioindoxyl Formation)
This acid-catalyzed intramolecular acylation is a crucial step in the synthesis of thioindigo pigments. Strong acids or acylating agents are typically employed.
Sources
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4,4',7,7'-Tetrachlorothioindigo from 2,5-Dichlorophenylthioglycolic Acid
Abstract
Thioindigo dyes are a robust class of pigments known for their exceptional stability, lightfastness, and vibrant colors. Halogenated derivatives, in particular, have found widespread industrial application. This document provides a comprehensive, in-depth guide to the synthesis of 4,4',7,7'-Tetrachlorothioindigo, a significant commercial pigment (Pigment Red 88), starting from 2,5-Dichlorophenylthioglycolic acid. The protocol herein is built upon established industrial processes and explains the critical chemical transformations involved: the conversion of the carboxylic acid to a reactive acid chloride, subsequent intramolecular cyclization to a thioindoxyl intermediate, and final oxidative dimerization. This guide is designed to provide researchers with a validated, step-by-step protocol, complete with mechanistic insights and practical considerations for achieving high yield and purity.
Scientific Principles and Reaction Mechanism
The synthesis of thioindigo dyes from arylthioglycolic acids is a cornerstone of industrial dye chemistry. The transformation from this compound to 4,4',7,7'-Tetrachlorothioindigo proceeds via a well-established two-stage process.
Stage 1: Intramolecular Cyclization to form 4,7-Dichloro-3-hydroxy-1-thionaphthene
The initial step involves an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) to form the heterocyclic core. Direct cyclization of the carboxylic acid is difficult and requires harsh conditions (e.g., concentrated sulfuric or chlorosulfonic acid), which can lead to undesirable side reactions like sulfonation.[1] A more controlled and efficient method involves first converting the carboxylic acid into a more reactive electrophile, the acid chloride.[1]
-
Activation: this compound is reacted with an activating agent, typically thionyl chloride (SOCl₂), to form the corresponding acid chloride. This is a standard and high-yielding conversion where the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
-
Cyclization: The resulting acid chloride is then cyclized. This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The AlCl₃ coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, which then attacks the aromatic ring to close the five-membered ring, forming the 3-hydroxy-1-thionaphthene (also known as thioindoxyl) intermediate. The position of the cyclization is directed by the activating chloro and thioether groups on the ring.
Stage 2: Oxidative Dimerization to 4,4',7,7'-Tetrachlorothioindigo
The thioindoxyl intermediate is readily oxidized to the final thioindigo dye. The mechanism is believed to proceed through the formation of a radical intermediate which then dimerizes.[2] The choice of oxidizing agent is critical for achieving high yields and purity. While various oxidants like complex iron(III) salts or sodium polysulfide can be used, alkali metal or ammonium peroxodisulfates (persulfates) are particularly effective, especially when the reaction is conducted in an aqueous alkaline solution at controlled, low temperatures (-20°C to +50°C).[3] This controlled oxidation minimizes over-oxidation and side-product formation.
The overall synthetic pathway is visualized below.
Caption: Synthetic workflow for 4,4',7,7'-Tetrachlorothioindigo.
Detailed Experimental Protocol
This protocol is divided into two primary stages, reflecting the key chemical transformations.
2.1 Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Notes |
| This compound | 6274-27-7 | 237.09 g/mol | Purity >98% |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | Reagent grade, handle in a fume hood |
| Aluminum Chloride (AlCl₃), anhydrous | 7446-70-0 | 133.34 g/mol | Moisture sensitive, handle under inert gas |
| Sodium Chloride (NaCl) | 7647-14-5 | 58.44 g/mol | ACS grade |
| Sulfur Dioxide (SO₂) | 7446-09-5 | 64.07 g/mol | Can be bubbled from a cylinder |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | Pellets or 50% aqueous solution |
| Ammonium Peroxodisulfate | 7727-54-0 | 228.20 g/mol | Also known as ammonium persulfate |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 g/mol | ~36-37% aqueous solution |
2.2 Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: Thionyl chloride, sulfur dioxide, and hydrochloric acid are corrosive and toxic. All steps involving these reagents must be performed in a well-ventilated fume hood.
-
Anhydrous Conditions: Aluminum chloride is highly reactive with water. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture.
2.3 Stage 1: Synthesis of 4,7-Dichloro-3-hydroxy-1-thionaphthene [1]
-
Acid Chloride Formation: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 23.7 g (0.1 mol) of this compound. Carefully add 30 mL of thionyl chloride (SOCl₂).
-
Rationale: An excess of thionyl chloride is used to serve as both the reagent and the solvent, driving the reaction to completion.
-
-
Heat the mixture to reflux gently for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases and a clear solution is obtained.
-
Allow the reaction to cool to room temperature. The excess thionyl chloride can be removed under reduced pressure, but for this procedure, the resulting acid chloride solution is used directly in the next step.
-
Cyclization Reaction Setup: In a separate 500 mL flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, prepare a mixture of 100 g of anhydrous aluminum chloride (AlCl₃) and 20 g of sodium chloride (NaCl).
-
Rationale: The addition of NaCl creates a lower-melting eutectic mixture with AlCl₃, improving the fluidity and mixing of the reaction medium.
-
-
Cool the AlCl₃/NaCl mixture to approximately 10°C using an ice bath. Begin bubbling a slow stream of sulfur dioxide (SO₂) gas through the mixture to form a liquid slurry.
-
Addition of Acid Chloride: Once the slurry is formed and the temperature is stable between 10°C and 20°C, slowly add the 2,5-dichlorophenylthioacetyl chloride solution (from step 3) dropwise over 30-60 minutes.
-
Causality: Maintaining a low temperature (10-20°C) is critical to prevent side reactions and decomposition. The dropwise addition ensures the exothermic reaction remains under control.
-
-
After the addition is complete, continue stirring the mixture at 15-20°C for an additional 2-3 hours to ensure the cyclization is complete.
-
Work-up: Carefully and slowly pour the reaction mixture onto a mixture of 500 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step is highly exothermic and should be performed with caution in a large beaker.
-
Rationale: The ice/acid mixture quenches the reaction by hydrolyzing the aluminum chloride complexes. The acid ensures the product remains protonated and prevents the formation of aluminum hydroxides.
-
-
The precipitated solid product, 4,7-dichloro-3-hydroxy-1-thionaphthene, is collected by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). The moist filter cake can be used directly in the next stage.
2.4 Stage 2: Oxidation to 4,4',7,7'-Tetrachlorothioindigo [3]
-
Alkaline Dissolution: Transfer the moist filter cake of 4,7-dichloro-3-hydroxy-1-thionaphthene (approx. 0.1 mol theoretical) to a 1 L beaker. Add a solution of 12 g (0.3 mol) of sodium hydroxide in 300 mL of water. Stir until the solid dissolves completely to form the sodium salt.
-
Rationale: The thioindoxyl intermediate is phenolic and dissolves in alkali to form the corresponding enolate, which is the reactive species for the oxidation.
-
-
Oxidation: Cool the solution to 0-5°C using an ice/salt bath. While stirring vigorously, slowly add a solution of 25 g (0.11 mol) of ammonium peroxodisulfate in 100 mL of water over 1 hour.
-
Causality: The low temperature and slow addition of the oxidant are crucial for controlling the reaction rate and preventing the formation of over-oxidized byproducts, thus maximizing the yield of the desired dimer.[3]
-
-
During the addition, the red-violet thioindigo dye will precipitate. After the addition is complete, continue stirring the mixture at 0-5°C for another hour.
-
Isolation and Purification: Allow the mixture to warm to room temperature. Collect the crude 4,4',7,7'-Tetrachlorothioindigo by vacuum filtration.
-
Wash the filter cake with hot water until the filtrate is colorless and neutral.
-
Dry the product in an oven at 60-70°C. A red-violet powder is obtained.
Expected Yield: 85-90% based on the starting this compound.
Applications and Significance
The synthesized product, 4,4',7,7'-Tetrachlorothioindigo, is commercially known as Pigment Red 88. It is a high-performance pigment valued for its excellent properties:
-
Lightfastness and Weather Resistance: It exhibits outstanding resistance to fading upon exposure to light and environmental conditions, making it ideal for demanding applications.[4]
-
Chemical Resistance: The pigment is resistant to both acids and alkalis.[4]
-
Applications: Due to its durability, it is widely used in industrial and automotive coatings, high-quality plastics, and for the spin dyeing of polyester and polyacrylonitrile fibers where it demonstrates excellent sublimation and migration fastness.[4]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution |
| Low Yield in Stage 1 (Cyclization) | Incomplete acid chloride formation; moisture contamination deactivating AlCl₃; temperature too high. | Ensure complete reaction with SOCl₂. Use oven-dried glassware and anhydrous AlCl₃. Strictly maintain the reaction temperature between 10-20°C. |
| Dark, Tarry Product in Stage 1 | Reaction temperature exceeded the recommended range, leading to polymerization/decomposition. | Improve cooling and slow down the rate of addition of the acid chloride. |
| Low Yield in Stage 2 (Oxidation) | Over-oxidation of the thioindoxyl intermediate; oxidant added too quickly or at too high a temperature. | Ensure the reaction is maintained at 0-5°C. Add the peroxodisulfate solution slowly and dropwise with vigorous stirring. |
| Dull or Off-Color Final Product | Presence of impurities from side reactions or incomplete washing. | Ensure thorough washing of the intermediate and final product with water to remove residual acids, bases, and salts. Consider a final wash with ethanol. |
References
-
Thioindigo. Wikipedia. [Link]
- Process for the preparation of this compound.
- Process for the preparation of thioindigo compounds.
-
Thioindigo Pigments for Industry. Scribd. [Link]
-
Synthesis and Photophysics of Thioindigo Diimines and Related Compounds. ACS Publications, The Journal of Organic Chemistry. [Link]
- Method for synthesis of thioindigo dyes.
-
The mechanism of oxidation of indoxyl and its analogs to indigo and indigoides. ResearchGate. [Link]
-
Synthesis and Dyeing Action of Novel Thioindigoid Reactive Dyes. Asian Journal of Chemistry. [Link]
- Process for preparing thio-indigo dyestuffs.
Sources
Application Note: A Detailed Protocol for the Sandmeyer Reaction with 2,5-Dichloroaniline
For: Researchers, scientists, and drug development professionals.
Abstract
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the conversion of primary aromatic amines into a wide array of functionalized arenes.[1][2] This application note presents a detailed, field-proven protocol for the Sandmeyer reaction using 2,5-dichloroaniline as the starting material. We delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide for the synthesis of 1,2,4-trichlorobenzene, and address the critical safety considerations inherent in handling diazonium intermediates. This guide is designed to equip researchers with the expertise to confidently and safely perform this powerful transformation.
Introduction: The Synthetic Power of the Sandmeyer Reaction
Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction facilitates the substitution of an aromatic amino group via the preparation of its diazonium salt, followed by displacement with a nucleophile catalyzed by copper(I) salts.[1][3] This two-step process, encompassing diazotization and copper-catalyzed substitution, is invaluable for synthesizing aryl halides, cyanides, and other derivatives that are often inaccessible through direct electrophilic aromatic substitution.[2][4][5]
2,5-dichloroaniline is a key starting material in the synthesis of various agrochemicals, dyes, and pharmaceuticals.[6][7][8] For instance, its diazonium salt is a crucial intermediate in the manufacture of the herbicide dicamba.[7][8][9] This protocol will focus on the conversion of 2,5-dichloroaniline to 1,2,4-trichlorobenzene, a common industrial solvent and chemical intermediate, via a Sandmeyer chlorination reaction.
Reaction Mechanism and Rationale
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][4] Understanding this pathway is crucial for optimizing reaction conditions and anticipating potential side products.
Step 1: Diazotization The process begins with the diazotization of the primary aromatic amine (2,5-dichloroaniline). In a cold, acidic medium (typically HCl or H₂SO₄), sodium nitrite (NaNO₂) is introduced to generate nitrous acid (HNO₂) in situ.[5][10] The nitrous acid is then protonated and loses water to form the nitrosonium ion (+NO), a potent electrophile. The amine's nucleophilic nitrogen atom attacks the nitrosonium ion, initiating a series of proton transfer and dehydration steps that culminate in the formation of the 2,5-dichlorobenzenediazonium salt.[6][11] Strict temperature control (0–5 °C) is paramount, as diazonium salts are thermally unstable and can decompose violently if allowed to warm or isolate in a dry state.[12][13]
Step 2: Copper(I)-Catalyzed Substitution The core of the Sandmeyer reaction is a single-electron transfer (SET) from the copper(I) catalyst (e.g., CuCl) to the diazonium salt.[1][13] This transfer generates an aryl radical, with the concurrent loss of stable dinitrogen gas (N₂), and copper(II) halide.[4] The aryl radical then abstracts a halogen atom from the copper(II) halide, forming the final aryl halide product and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[1][4] The detection of biaryl byproducts lends strong support to this radical mechanism.[1]
Caption: The two-stage mechanism of the Sandmeyer reaction.
Detailed Experimental Protocol
This protocol details the synthesis of 1,2,4-trichlorobenzene from 2,5-dichloroaniline.
Part A: Preparation of the 2,5-Dichlorobenzenediazonium Chloride Solution
Rationale: This step creates the thermally sensitive diazonium salt intermediate. The reaction is performed in an ice bath to prevent decomposition. An excess of acid is used to maintain a low pH, preventing the diazonium salt from coupling with unreacted aniline.
-
In a 250 mL beaker, add 8.1 g (0.05 mol) of 2,5-dichloroaniline to 25 mL of concentrated hydrochloric acid.
-
Stir the mixture until a fine, uniform slurry of the amine hydrochloride salt is formed.
-
Cool the beaker in an ice-salt bath, bringing the internal temperature of the slurry to 0–5 °C. Maintain this temperature range throughout the next step.
-
In a separate 100 mL beaker, dissolve 3.8 g (0.055 mol) of sodium nitrite (NaNO₂) in 15 mL of water and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the stirred 2,5-dichloroaniline slurry over 15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.
-
After the addition is complete, stir the resulting clear, yellowish diazonium salt solution for an additional 10 minutes in the ice bath.
-
Perform a spot test with starch-iodide paper to confirm the presence of excess nitrous acid (a blue-black color indicates completion).[14] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.
Part B: Sandmeyer Reaction: Synthesis of 1,2,4-Trichlorobenzene
Rationale: The freshly prepared, cold diazonium salt solution is added to a solution of the copper(I) chloride catalyst. The reaction is exothermic and produces nitrogen gas; slow addition is critical for control.
-
In a 500 mL flask equipped with a stirrer, dissolve 5.0 g (0.05 mol) of copper(I) chloride in 20 mL of concentrated hydrochloric acid. The solution should be kept cool.
-
Slowly and carefully, with vigorous stirring, add the cold 2,5-dichlorobenzenediazonium chloride solution (from Part A) to the copper(I) chloride solution.
-
A vigorous evolution of nitrogen gas will be observed.[11] Control the rate of addition to keep the effervescence manageable and maintain the temperature below 20 °C, using an ice bath if necessary.
-
After the addition is complete, allow the mixture to stand at room temperature for 30 minutes, with occasional stirring, until the gas evolution ceases.
-
Gently warm the reaction mixture to 50–60 °C on a water bath for 20 minutes to ensure the complete decomposition of any remaining diazonium salt.
-
Cool the mixture to room temperature. The product, 1,2,4-trichlorobenzene, will separate as a dark, oily layer.
Part C: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the lower organic layer containing the crude 1,2,4-trichlorobenzene.
-
Wash the organic layer sequentially with 30 mL of water, 30 mL of 5% sodium hydroxide solution (to remove any phenolic byproducts), and finally with another 30 mL of water.[14]
-
Dry the crude product over anhydrous calcium chloride.
-
Purify the product by fractional distillation, collecting the fraction boiling at 213-214 °C.
Experimental Workflow and Key Parameters
The entire process must be conducted with precision, especially regarding temperature control.
Caption: Experimental workflow for the Sandmeyer reaction.
Table 1: Summary of Quantitative Data
| Parameter | Value | Rationale |
| 2,5-Dichloroaniline | 8.1 g (0.05 mol) | Limiting Reagent |
| Concentrated HCl | ~45 mL | Acidic medium for salt formation & catalyst solvent |
| Sodium Nitrite (NaNO₂) | 3.8 g (0.055 mol) | Diazotizing agent (slight excess ensures full conversion) |
| Copper(I) Chloride (CuCl) | 5.0 g (0.05 mol) | Catalyst for the substitution reaction |
| Diazotization Temp. | 0–5 °C | Critical for diazonium salt stability |
| Sandmeyer Temp. | < 20 °C | To control exothermic reaction and N₂ evolution |
| Expected Product | 1,2,4-Trichlorobenzene | C₆H₃Cl₃ |
| Theoretical Yield | 9.07 g | Based on 100% conversion of the limiting reagent |
Critical Safety Precautions
The Sandmeyer reaction involves hazardous materials and potentially explosive intermediates. Adherence to safety protocols is non-negotiable.
-
Handling of Diazonium Salts: Aryl diazonium salts are notoriously unstable and can be explosive in solid, dry form.[5][12] NEVER attempt to isolate the diazonium salt intermediate. Always use it as a solution, keep it cold, and use it immediately after preparation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves. This entire procedure must be performed inside a certified chemical fume hood.
-
Temperature Control: The diazotization step is highly exothermic. Failure to maintain the 0–5 °C temperature range can lead to rapid decomposition, releasing toxic nitrogen oxides and potentially causing a runaway reaction.[14]
-
Gas Evolution: The substitution step releases a large volume of nitrogen gas. Ensure the reaction vessel is not sealed and has adequate ventilation to prevent pressure buildup.
-
Reagent Toxicity: 2,5-dichloroaniline is toxic and a suspected carcinogen. Concentrated acids are highly corrosive. Copper salts are harmful. Handle all chemicals with appropriate care and refer to their Safety Data Sheets (SDS) before use.
Conclusion
The Sandmeyer reaction remains a highly relevant and powerful tool in modern organic synthesis. By following this detailed protocol, which emphasizes both the procedural steps and the underlying chemical principles, researchers can effectively and safely utilize 2,5-dichloroaniline as a precursor for valuable chlorinated aromatic compounds. The key to success lies in meticulous temperature control and a profound respect for the reactive nature of the diazonium salt intermediate.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]
-
Chemistry Notes. Sandmeyer Reaction mechanism and Applications. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
GeeksforGeeks. Sandmeyer Reaction. [Link]
- Google Patents. CN105873900A - Method for diazotizing 2,5-dichloroaniline.
- Google Patents.
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
- Google Patents.
-
University of California, Irvine. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
-
ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
- Googleapis. WO 2015/095284 A1.
-
WIPO Patentscope. WO/2015/095284 PROCESSES FOR THE DIAZOTIZATION OF 2,5-DICHLOROANILINES. [Link]
-
ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development. [Link]
-
Datapdf.com. Scale-Up and Safety Evaluation of a Sandmeyer Reaction - Organic. [Link]
-
OrgoSolver. Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). [Link]
-
ResearchGate. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
Semantic Scholar. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. chemistnotes.com [chemistnotes.com]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 6. CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents [patents.google.com]
- 7. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 10. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. orgosolver.com [orgosolver.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of 2,5-Dichlorophenylthioglycolic Acid in the Synthesis of Key Pharmaceutical Intermediates
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the applications of 2,5-Dichlorophenylthioglycolic acid as a versatile starting material in the synthesis of pharmaceutical intermediates. Particular focus is given to the intramolecular Friedel-Crafts cyclization to form substituted thieno[3,2-b]benzothiopyranone systems, which are core structures in various pharmacologically active molecules. Detailed, field-tested protocols, mechanistic insights, and safety considerations are presented to ensure reproducible and safe laboratory execution.
Introduction: The Significance of this compound
This compound is a bifunctional organic molecule featuring a dichlorinated aromatic ring and a thioglycolic acid moiety. This unique combination of functional groups makes it a valuable precursor in organic synthesis, particularly for the construction of complex heterocyclic systems.[1] The electron-withdrawing nature of the two chlorine atoms on the phenyl ring influences the reactivity of the aromatic system and the adjacent sulfur atom, enabling specific and controlled cyclization reactions.
The primary application of this compound in the pharmaceutical industry lies in its ability to serve as a key building block for the synthesis of tricyclic cores. These scaffolds are present in a range of therapeutic agents, and the strategic use of this compound can significantly streamline their synthesis. This guide will focus on the synthesis of a key thieno[3,2-b]benzothiopyranone intermediate, a crucial precursor for various drug discovery programs.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 6274-27-7 | [2] |
| Molecular Formula | C₈H₆Cl₂O₂S | [2] |
| Molecular Weight | 237.09 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 129-133 °C | [1][3] |
| Solubility | Soluble in alcohol | [4] |
Core Application: Intramolecular Friedel-Crafts Cyclization
The most powerful application of this compound in pharmaceutical intermediate synthesis is its intramolecular Friedel-Crafts cyclization to form a tricyclic ketone. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the carboxylic acid is converted into a highly reactive acylium ion intermediate that then attacks the electron-rich thiophene ring.
Reaction Mechanism
The intramolecular cyclization is typically catalyzed by strong protic or Lewis acids, such as polyphosphoric acid (PPA) or Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[5][6] The generally accepted mechanism involves the following steps:
-
Activation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Formation of the Acylium Ion: Subsequent dehydration leads to the formation of a highly reactive acylium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The acylium ion is then attacked by the nucleophilic carbon atom on the thiophene ring, leading to the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A proton is eliminated from the sigma complex, restoring the aromaticity of the thiophene ring and yielding the final tricyclic ketone product.
Sources
- 1. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][1]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations | Semantic Scholar [semanticscholar.org]
- 3. Eaton’s Reagent: A Less Viscous Alternative to PPA | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 2,5-Dichlorophenylthioglycolic Acid in Agrochemical Research
Introduction: Unveiling the Auxin-like Potential of 2,5-Dichlorophenylthioglycolic Acid
This compound is a sulfur-containing aromatic carboxylic acid derivative. While it has been noted as a valuable intermediate in the synthesis of dyes and pigments, its structural analogy to the phenoxyacetic acid class of herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), has pointed towards its potential in the agrochemical sector.[1][2] Indeed, early research into aryl thioglycolic acid derivatives has identified S-(2,5-dichlorophenyl)thioglycolic acid as a compound with significant plant growth-promoting activity.[3] This activity is characteristic of synthetic auxins, which at low concentrations can stimulate plant growth, but at higher, supraoptimal concentrations, can induce phytotoxicity, leading to uncontrolled growth and eventual death in susceptible plants, particularly broadleaf weeds.[4][5][6]
These synthetic auxins, or "superauxins," are typically more stable in plants than the natural auxin, indole-3-acetic acid (IAA), which contributes to their efficacy as herbicides.[3][7] The primary mechanism of action for auxin herbicides involves their perception by specific auxin receptors, such as the TIR1/AFB F-box proteins.[4] This binding event leads to the degradation of transcriptional repressor proteins (Aux/IAA), thereby de-repressing auxin response factors (ARFs).[4] The subsequent over-expression of auxin-responsive genes results in a cascade of physiological disruptions, including epinastic growth, ethylene production, and ultimately, cell death in sensitive dicotyledonous species.[4][5]
These application notes provide a comprehensive guide for researchers to explore and characterize the agrochemical applications of this compound, leveraging its established auxin-like properties. The following protocols are designed to rigorously evaluate its efficacy as both a plant growth regulator and a selective herbicide.
I. Mechanistic Framework: The Auxin Agonist Hypothesis
The herbicidal and growth-regulating effects of this compound are predicated on its function as a mimic of the natural plant hormone auxin. Its molecular structure, featuring a substituted aromatic ring and a carboxylic acid side chain, allows it to bind to auxin receptors, initiating a signal transduction cascade that, at high concentrations, overwhelms the plant's natural hormonal balance.
Simplified Auxin Signaling Pathway
The following diagram illustrates the generally accepted model of auxin signaling and the proposed point of intervention for this compound.
Caption: Proposed mechanism of this compound action via the auxin signaling pathway.
II. Experimental Protocols
These protocols provide a tiered approach to characterizing the biological activity of this compound, from initial screening to more detailed physiological and molecular assays.
Protocol 1: Synthesis and Preparation of Stock Solutions
A reliable synthesis of this compound is a prerequisite for its biological evaluation. One established method involves the reaction of 2,5-dichlorothiophenol with monochloroacetic acid in an alkaline medium.[8]
Materials:
-
2,5-Dichlorothiophenol
-
Monochloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Dimethyl sulfoxide (DMSO)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
pH meter
Procedure:
-
Synthesis: A common synthesis involves introducing 2,5-dichlorothiophenol into water, followed by the addition of a sodium hydroxide solution.[8] Monochloroacetic acid is then added at an elevated temperature (e.g., 80°C).[8]
-
Precipitation: The product is precipitated by acidifying the solution with hydrochloric acid to a pH of approximately 2.[8]
-
Purification: The resulting precipitate is isolated by filtration, washed with water until the washings are neutral, and then dried. The purity can be assessed by measuring its melting point (typically 129-133°C) and through analytical techniques such as NMR and mass spectrometry.[9][10]
-
Stock Solution Preparation:
-
Accurately weigh the purified this compound.
-
Dissolve the compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution at -20°C in a light-protected container.
-
For aqueous working solutions, dilute the stock solution in water containing a small amount of surfactant (e.g., 0.02% Tween-20) to ensure solubility and facilitate uptake by the plant tissue.
-
Causality Behind Experimental Choices:
-
DMSO as a Solvent: DMSO is a widely used solvent for water-insoluble organic compounds in biological assays, allowing for the preparation of concentrated stock solutions.
-
Surfactant in Working Solutions: The inclusion of a surfactant like Tween-20 reduces the surface tension of the aqueous solution, ensuring uniform coverage and enhanced penetration of the compound through the waxy cuticle of leaves in foliar applications.
Protocol 2: Dose-Response and Selectivity Screening
This protocol is designed to determine the effective concentration range of this compound and to assess its selectivity between monocotyledonous and dicotyledonous plants.
Materials:
-
Seeds of a representative dicot species (e.g., Arabidopsis thaliana, cress, or mustard) and a monocot species (e.g., perennial ryegrass or corn).
-
Petri dishes (9 cm diameter) with filter paper.
-
This compound working solutions at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).
-
Control solution (water with the same concentration of DMSO and surfactant as the working solutions).
-
Growth chamber with controlled light (16h light/8h dark cycle) and temperature (22-25°C).
-
Ruler or digital caliper.
Procedure:
-
Seed Plating: Place two layers of filter paper in each Petri dish. Pipette 5 mL of the respective test or control solution onto the filter paper.
-
Arrange 20-30 seeds of the chosen plant species evenly on the surface of the moistened filter paper.
-
Seal the Petri dishes with parafilm to maintain humidity.
-
Incubation: Place the dishes in a growth chamber in a randomized order.
-
Data Collection: After 7-10 days, measure the following parameters:
-
Germination percentage.
-
Primary root length.
-
Shoot (hypocotyl or coleoptile) length.
-
Observe and record any morphological abnormalities, such as root coiling, shoot twisting (epinasty), or tissue swelling.[6]
-
-
Data Analysis: Calculate the average and standard deviation for each parameter at each concentration. Determine the EC50 (half-maximal effective concentration) for root and shoot growth inhibition for each species using appropriate statistical software.
Causality Behind Experimental Choices:
-
Monocot vs. Dicot Species: Synthetic auxins typically exhibit selectivity, with greater herbicidal activity against dicots.[1][2][11] Comparing the response of a monocot and a dicot is a fundamental step in characterizing a potential auxin herbicide.
-
Root and Shoot Length as Endpoints: These are sensitive and easily quantifiable indicators of phytotoxicity and growth regulation. Auxins have a bimodal effect on root growth, often promoting it at very low concentrations and inhibiting it at higher concentrations.[12][13]
Workflow for Herbicide/Plant Growth Regulator Screening
Caption: A typical workflow for the primary screening of a candidate agrochemical.
III. Data Presentation and Interpretation
The results from the dose-response screening should be tabulated to facilitate comparison between species and to determine the compound's selectivity index.
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | Dicot Root Inhibition (%) | Monocot Root Inhibition (%) |
| 0 (Control) | 0 ± 0 | 0 ± 0 |
| 0.1 | -5 ± 2.1 (Stimulation) | -2 ± 1.5 (Stimulation) |
| 1 | 15 ± 4.5 | 5 ± 2.8 |
| 10 | 52 ± 6.8 | 18 ± 4.1 |
| 100 | 89 ± 5.1 | 45 ± 7.2 |
| 1000 | 100 ± 0 | 78 ± 6.5 |
| EC50 (µM) | ~9.5 | ~120 |
Interpretation:
-
The negative inhibition at low concentrations suggests a classic auxin-like growth stimulation effect.
-
The significantly lower EC50 value for the dicot species compared to the monocot species indicates a strong selectivity, a desirable characteristic for herbicides used in cereal crops.
IV. Concluding Remarks for the Research Professional
The available evidence strongly supports the classification of this compound as a synthetic auxin with potent plant growth-regulating properties.[3] The protocols outlined in this guide provide a robust framework for confirming its herbicidal efficacy, determining its selectivity, and elucidating its mode of action at a physiological level. For drug development professionals, this compound represents a promising lead structure. Further research could focus on structure-activity relationship (SAR) studies to optimize its herbicidal potency and selectivity, as well as formulation development to enhance its performance under field conditions. The investigation into its environmental fate and toxicological profile would be essential next steps for any potential commercial development.
V. References
-
Sugii, M., & Sugii, A. (1953). Studies on the Phytohormones. (I): On the Growth Promoting Activity for Plants of Aryl Thioglycolic Acid Derivatives. Pharmaceutical Bulletin, 1(1), 34-37. [Link]
-
EP0290886A1 - Process for the preparation of this compound. Google Patents.
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
-
Purdue University. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. [Link]
-
Grossmann, K. (2009). Auxin herbicides: Current status of mechanism and mode of action. ResearchGate. [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins / Herbicide Symptoms Tool. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
PhytoTechnology Laboratories. (n.d.). Plant Growth Regulators. [Link]
-
2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia. [Link]
-
Ontario Ministry of Agriculture, Food and Rural Affairs. (2022). Plant growth regulators. [Link]
-
Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 55(10), 863-871. [Link]
-
Janowska, B., & Stanecka, A. (2023). Plant Growth Regulators for the Cultivation and Vase Life of Geophyte Flowers and Leaves. Horticulturae, 9(4), 499. [Link]
-
Minnesota Department of Agriculture. (2024). 2,4-D Herbicide. [Link]
-
Britannica. (n.d.). 2,4,5-trichlorophenoxyacetic acid. [Link]
-
Wang, Y., et al. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 55(10), 863-71. [Link]
Sources
- 1. US20060270557A1 - Herbicide formulation - Google Patents [patents.google.com]
- 2. Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. WO2010116259A2 - Plant growth regulator additive - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP3107393B1 - Selective herbicidal compositions containing 2,4-dc - Google Patents [patents.google.com]
- 7. US20070015663A1 - Growth regulator and process for growth regulation of plant - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2010116259A2 - Plant growth regulator additive - Google Patents [patents.google.com]
- 13. Synthesis and herbicidal activity of substituted pyrazole isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
cyclization of 2,5-Dichlorophenylthioglycolic acid to form thionaphthene derivatives
Application Note & Protocol
Topic: High-Yield Synthesis of 4,7-Dichlorosubstituted Thionaphthene Derivatives via Intramolecular Cyclization of 2,5-Dichlorophenylthioglycolic Acid
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Abstract & Introduction
Thionaphthenes, also known as benzo[b]thiophenes, represent a critical class of sulfur-containing heterocyclic compounds. Their scaffold is a key pharmacophore found in numerous pharmaceuticals, including the osteoporosis drug Raloxifene and the antifungal agent Sertaconazole. The specific substitution pattern on the benzo[b]thiophene core dictates its biological activity, making the development of robust and regioselective synthetic routes a paramount objective in drug discovery.
This document provides a detailed protocol for the synthesis of 4,7-dichlorobenzo[b]thiophen-3(2H)-one, a versatile thionaphthene derivative, through the intramolecular cyclization of this compound. The described method is based on the principles of the Friedel-Crafts acylation reaction, a powerful tool for forming carbon-carbon bonds on aromatic rings.[1] We will explore the reaction mechanism, provide a step-by-step experimental procedure, and detail an optional subsequent reduction to yield the fully aromatic 4,7-dichlorobenzo[b]thiophene. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.
Reaction Overview and Mechanism
The core transformation involves an acid-catalyzed intramolecular electrophilic aromatic substitution. The carboxylic acid of the starting material, this compound, is converted into a highly reactive acylium ion electrophile. This electrophile is then attacked by the electron-rich benzene ring to form a new five-membered ring, yielding the cyclized ketone product.
Mechanism: Intramolecular Friedel-Crafts Acylation
-
Activation of the Carboxylic Acid: In the presence of a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA), the carboxylic acid is protonated and subsequently loses a molecule of water to form a resonance-stabilized acylium ion.
-
Electrophilic Attack: The acylium ion is a potent electrophile. The intramolecular nature of the reaction holds it in close proximity to the aromatic ring.[2] The ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The cyclization occurs at the C-6 position (ortho to the thioether linkage), which is activated by the ortho,para-directing thioether group.
-
Rearomatization: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the benzene ring and yielding the final ketone product, 4,7-dichlorobenzo[b]thiophen-3(2H)-one.
Caption: Reaction mechanism of the acid-catalyzed cyclization.
Experimental Protocol: Stage 1 - Cyclization
This protocol details the synthesis of 4,7-dichlorobenzo[b]thiophen-3(2H)-one.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Representative Quantity | Moles (mmol) | Grade/Supplier |
| This compound | C₈H₆Cl₂O₂S | 237.11 | 5.00 g | 21.09 | ≥98%, Sigma-Aldrich |
| Polyphosphoric Acid (PPA) | (HPO₃)n | N/A | 50 g | N/A | 115% H₃PO₄ basis, Acros |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | N/A | Anhydrous, ≥99.8% |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 200 mL | N/A | Aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | N/A | Granular |
| Ice | H₂O | 18.02 | As needed | N/A | Deionized water source |
Equipment
-
250 mL three-neck round-bottom flask
-
Mechanical stirrer with a paddle attachment
-
Heating mantle with a temperature controller and thermocouple
-
Condenser
-
Nitrogen inlet/outlet
-
1 L beaker
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the three-neck flask with the mechanical stirrer, condenser, and a nitrogen inlet. Ensure the setup is secure and placed within the heating mantle.
-
Rationale: A mechanical stirrer is crucial as the reaction mixture becomes thick and viscous. A nitrogen atmosphere prevents moisture from entering the reaction, which could deactivate the PPA catalyst.
-
-
Reagent Addition:
-
To the flask, add polyphosphoric acid (50 g). Begin stirring and gently heat the PPA to approximately 80-90 °C to reduce its viscosity.
-
Once the PPA is mobile, slowly and carefully add the this compound (5.00 g, 21.09 mmol) in portions over 10-15 minutes.
-
Rationale: Adding the starting material in portions helps control the initial exotherm and ensures it mixes thoroughly with the viscous acid. Pre-heating the PPA makes it significantly easier to stir.[3]
-
-
Reaction Execution:
-
After the addition is complete, increase the temperature of the reaction mixture to 110-120 °C .
-
Maintain this temperature with vigorous stirring for 2-3 hours . The reaction can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and spotting on a silica plate.
-
Rationale: This temperature provides the necessary activation energy for the cyclization without causing significant decomposition. Consistent, strong stirring is essential for good heat transfer and mixing in the viscous medium.
-
-
Reaction Quench and Work-up:
-
After the reaction is complete (as judged by TLC), turn off the heating and allow the mixture to cool to about 60-70 °C.
-
Prepare a 1 L beaker containing approximately 500 g of crushed ice.
-
CAUTION: This step is highly exothermic. Very slowly and carefully, pour the warm, viscous reaction mixture onto the crushed ice with steady manual stirring. The PPA will hydrolyze, and the product will precipitate as a solid.
-
Rationale: Quenching on ice hydrolyzes the PPA and precipitates the organic product, which is insoluble in water. The slow addition is a critical safety measure to control the heat generated.
-
-
Extraction and Isolation:
-
Once all the ice has melted, transfer the aqueous slurry to a 500 mL separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (1 x 100 mL) and saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a final wash with brine (1 x 100 mL).
-
Rationale: DCM is an effective solvent for extracting the product. The bicarbonate wash is essential to remove acidic impurities that could interfere with subsequent steps or purification.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4,7-dichlorobenzo[b]thiophen-3(2H)-one.
-
Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a pale yellow or off-white solid.
-
Expected Yield: 75-85%.
-
Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Experimental Workflow Overview
The entire experimental process, from setup to final product characterization, is summarized in the workflow diagram below.
Caption: Step-by-step experimental workflow for the synthesis.
Optional Protocol: Stage 2 - Reduction to Thionaphthene
The ketone synthesized in Stage 1 can be reduced to the corresponding fully aromatic 4,7-dichlorobenzo[b]thiophene. A classic method is the use of zinc dust in acetic acid.[3]
-
Procedure:
-
Dissolve the purified 4,7-dichlorobenzo[b]thiophen-3(2H)-one (1.0 eq) in glacial acetic acid.
-
Add zinc dust (3-5 eq) portion-wise to the solution.
-
Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter off the excess zinc, and dilute the filtrate with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash, dry, and concentrate.
-
Purify the resulting 4,7-dichlorobenzo[b]thiophene by column chromatography or recrystallization.
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Insufficient heating or reaction time. | Ensure the internal temperature reaches 110-120 °C. Monitor by TLC and extend reaction time if necessary. |
| Inefficient stirring. | Use a mechanical stirrer and ensure a deep vortex is formed in the PPA. | |
| Incomplete extraction of the product. | Perform an additional extraction (4th) from the aqueous layer. | |
| Dark, Tarry Crude Product | Reaction temperature was too high, causing decomposition. | Use a thermocouple to carefully control the internal temperature. Do not exceed 125 °C. |
| Starting Material Remains | PPA is not active enough (absorbed water). | Use fresh, high-quality PPA. Store it in a desiccator. |
| Reaction time was too short. | Extend the reaction time, monitoring progress by TLC. |
Conclusion
This application note provides a robust and reliable protocol for the intramolecular cyclization of this compound to produce 4,7-dichlorobenzo[b]thiophen-3(2H)-one, a valuable synthetic intermediate. By understanding the underlying Friedel-Crafts mechanism and the rationale for key procedural steps, researchers can confidently execute this synthesis. The methodology is scalable and serves as an excellent entry point for the creation of a library of substituted thionaphthene derivatives for applications in medicinal chemistry and materials science.
References
-
Unexpected Formation of 4,7-Dihalobenzo[B]Thiophenes Using Ohira-Bestmann Reagent and Reactivity of The Halogen-Substituted Benzo[B]Thiophenes in Suzuki-Miyaura Coupling with Phenylboronic Acid. (2018). ResearchGate. [Link]
- Buckingham, J. (1982). Dictionary of organic compounds (5th ed.). Chapman and Hall.
-
Dictionary of organic compounds, fifth edition. Fifth supplement. (1987). National Library of Medicine. [Link]
-
Banerji, A., & Ghosh, S. (1950). A new synthesis of thiophenes and thiapyrans. Journal of the Indian Chemical Society, 27, 673-678. [Link] (Note: While the direct article link may be behind a paywall, the citation refers to the classical use of P₂O₅/H₃PO₄ for such cyclizations.)
-
Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Benzo[b]thiophenes using Alkynes as Precursors under Metal-Free Conditions. (2021). Arkivoc. [Link]
-
Toyota, K., et al. (2012). Synthesis of 4,7-dibromobenzo[b]thiophene derivatives via 2-(1-adamantylsulfanyl)-1,4-dibromo-3-(ethynyl)-benzenes and their reactions. Tohoku University Repository. [Link]
-
Dictionary Organic Compounds Supplement 5. (n.d.). Fvs.on.ca. [Link]
-
Dictionary of organic compounds. (1982). New Mexico State University Library. [Link]
-
Dictionary of organic compounds. (1982). Illinois Institute of Technology Library. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
Intramolecular Cyclization Side Reactions. (n.d.). ResearchGate. [Link]
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (2020). ACS Omega. [Link]
-
One-Pot Preparation of 2,5-Dichloro-4′-phenyloxybenzophenone. (2010). ChemInform. [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances. [Link]
- Synthesis of Thioglycolic Acid. (1986).
Sources
protocol for the preparation of 4,7-dichlorothioindoxyl
An Application Note and Protocol for the Synthesis of 4,7-Dichlorothioindoxyl
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive, two-part protocol for the synthesis of 4,7-dichlorothioindoxyl, a halogenated heterocyclic compound of interest in the development of dyes, photoswitches, and pharmaceutical intermediates. The protocol begins with the preparation of the precursor, 4,7-dichloroisatin, from 2,5-dichloroaniline via an adapted Sandmeyer isatin synthesis. The subsequent conversion to the target 4,7-dichlorothioindoxyl is achieved through a thionation reaction using Lawesson's reagent, followed by a reductive workup. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed procedural steps, mechanistic insights, and critical safety information.
Introduction
Thioindoxyl and its derivatives are fundamental building blocks in organic synthesis, most notably for the preparation of thioindigo dyes. The introduction of halogen substituents, such as chlorine, onto the aromatic core can significantly modulate the electronic properties, solubility, and photochemical behavior of the resulting molecules. 4,7-Dichlorothioindoxyl is a valuable intermediate for creating functional materials and potential bioactive compounds. The following protocol outlines a robust and logical pathway for its laboratory-scale preparation.
The synthesis is presented in two primary stages:
-
Part A: Synthesis of 4,7-Dichloroisatin. This precursor is synthesized using the well-established Sandmeyer isatin synthesis, which involves the condensation of an aniline with chloral hydrate and hydroxylamine, followed by acid-catalyzed cyclization.[1][2]
-
Part B: Synthesis of 4,7-Dichlorothioindoxyl. The prepared isatin is converted to the target thioindoxyl. This transformation involves two key steps: the thionation of the C3-carbonyl group using Lawesson's reagent and the subsequent reduction of the resulting intermediate to yield the final product.
Overall Synthetic Workflow
The diagram below illustrates the complete synthetic route from the starting aniline to the final thioindoxyl product.
Caption: Overall workflow for the synthesis of 4,7-dichlorothioindoxyl.
Part A: Synthesis of 4,7-Dichloroisatin
Principle and Causality
The Sandmeyer isatin synthesis is a reliable method for converting anilines into isatins.[3] The reaction proceeds in two stages. First, the aniline is condensed with chloral hydrate and hydroxylamine. Chloral hydrate serves as a precursor to dichloroglyoxime, which reacts with the aniline to form an intermediate Schiff base. This is then oximated by hydroxylamine to produce an N-aryl-2-(hydroxyimino)acetamide (an isonitrosoacetanilide).[2] The second stage involves an acid-catalyzed intramolecular electrophilic substitution. Concentrated sulfuric acid protonates the oxime, facilitating cyclization onto the electron-rich aromatic ring to form the five-membered heterocyclic core of the isatin.
Materials and Equipment
| Reagent/Material | Quantity (per 10 mmol aniline) | CAS Number | Notes |
| 2,5-Dichloroaniline | 1.62 g (10 mmol) | 95-82-9 | Starting material. |
| Chloral Hydrate | 1.82 g (11 mmol) | 302-17-0 | Toxic. Handle with care. |
| Hydroxylamine Hydrochloride | 2.30 g (33 mmol) | 5470-11-1 | Corrosive. |
| Sodium Sulfate (anhydrous) | 14.0 g | 7757-82-6 | For creating a saturated solution. |
| Concentrated HCl (37%) | 1.0 mL | 7647-01-0 | Corrosive. |
| Concentrated H₂SO₄ (98%) | 20 mL | 7664-93-9 | Extremely corrosive. Add with caution. |
| Deionized Water | ~150 mL | 7732-18-5 | |
| Crushed Ice | As needed | N/A | For quenching the reaction. |
| Equipment | |||
| 500 mL Round-bottom flask | 1 | ||
| Reflux condenser | 1 | ||
| Heating mantle | 1 | ||
| Magnetic stirrer and stir bar | 1 | ||
| Buchner funnel and flask | 1 | For filtration. | |
| Beakers, Graduated cylinders | As needed |
Step-by-Step Protocol: 4,7-Dichloroisatin
-
Preparation of Reagent Solution: In a 500 mL round-bottom flask, dissolve sodium sulfate (14.0 g) in deionized water (125 mL) with heating. Add chloral hydrate (1.82 g) and stir until fully dissolved.
-
Addition of Aniline: In a separate beaker, prepare a solution of 2,5-dichloroaniline (1.62 g) in 15 mL of water and concentrated HCl (1.0 mL). Heat gently if necessary to dissolve. Add this aniline solution to the flask.
-
Formation of Intermediate: Prepare a solution of hydroxylamine hydrochloride (2.30 g) in 10 mL of water. Add this solution to the main reaction flask. A precipitate of the isonitrosoacetanilide intermediate should begin to form.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for approximately 45-60 minutes. The color of the suspension should darken.
-
Isolation of Intermediate: Allow the mixture to cool to room temperature, then cool further in an ice bath. Collect the solid intermediate by vacuum filtration using a Buchner funnel. Wash the solid with cold water and allow it to air dry. The intermediate can be used in the next step without further purification.
-
Cyclization: Place concentrated sulfuric acid (20 mL) in a clean, dry beaker and warm it to 60-70°C in a water bath. Caution: This step is highly exothermic. Slowly and in small portions, add the dried isonitrosoacetanilide intermediate to the warm acid with constant stirring. Control the addition rate to maintain the temperature below 80°C.
-
Reaction Completion: After the addition is complete, continue stirring for an additional 10-15 minutes.
-
Quenching and Precipitation: Carefully pour the reaction mixture onto a large amount of crushed ice (~200 g) in a large beaker. The 4,7-dichloroisatin will precipitate as an orange-red solid.
-
Final Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral to pH paper. Dry the product in a desiccator. Expected yield: 60-75%.
Mechanism: Sandmeyer Isatin Synthesis
Caption: Key stages of the Sandmeyer synthesis of isatin.
Part B: Synthesis of 4,7-Dichlorothioindoxyl
Principle and Causality
This part of the synthesis converts the C3-carbonyl of the isatin ring into the enol-thiol tautomer characteristic of thioindoxyl.
-
Thionation: Lawesson's reagent (LR) is a highly effective thionating agent for carbonyl compounds.[4] The mechanism involves a [2+2] cycloaddition of the carbonyl group with the reactive dithiophosphine ylide monomer of LR, forming a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion. The thermodynamic driving force is the formation of a very stable P=O bond, which releases the desired thiocarbonyl compound.[5] For isatins, the C3-ketone is more reactive than the C2-amide carbonyl, allowing for selective thionation under controlled conditions to form 4,7-dichlorothioisatin.
-
Reduction: The resulting thioisatin (a benzo[b]thiophene-2,3-dione) is then reduced to form the final product. A mild reducing agent like sodium dithionite (Na₂S₂O₄) is suitable. The reduction likely proceeds by converting the thioketone into a thiol intermediate, which then tautomerizes to the more stable thioindoxyl form.
Materials and Equipment
| Reagent/Material | Quantity (per 5 mmol Isatin) | CAS Number | Notes |
| 4,7-Dichloroisatin | 1.08 g (5 mmol) | 18711-13-2 | From Part A. |
| Lawesson's Reagent | 1.11 g (2.75 mmol, 0.55 eq) | 19172-47-5 | Stench. Work in a fume hood. |
| Toluene (anhydrous) | 50 mL | 108-88-3 | Flammable. Use anhydrous grade. |
| Sodium Dithionite (Na₂S₂O₄) | ~2 g | 7775-14-6 | Used for reduction. Prepare solution fresh. |
| Dichloromethane (DCM) | As needed | 75-09-2 | For extraction. |
| Sodium Bicarbonate (sat. aq.) | As needed | 144-55-8 | For workup. |
| Brine (sat. aq. NaCl) | As needed | 7647-14-5 | For workup. |
| Magnesium Sulfate (anhydrous) | As needed | 7487-88-9 | For drying organic layers. |
| Equipment | |||
| 100 mL Round-bottom flask | 1 | Must be oven-dried. | |
| Reflux condenser | 1 | With drying tube or inert gas inlet. | |
| Heating mantle | 1 | ||
| Magnetic stirrer and stir bar | 1 | ||
| Separatory funnel | 1 | For extraction. | |
| Rotary evaporator | 1 | For solvent removal. |
Step-by-Step Protocol: 4,7-Dichlorothioindoxyl
-
Setup: Assemble a 100 mL oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Thionation Reaction: To the flask, add 4,7-dichloroisatin (1.08 g), Lawesson's reagent (1.11 g), and anhydrous toluene (50 mL).
-
Heating: Heat the mixture to reflux (approx. 110°C) using a heating mantle. The solution will typically turn a deep color (e.g., red, purple, or dark green). Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting isatin spot has been consumed (typically 2-4 hours).
-
Cooling and Filtration: Once the reaction is complete, cool the flask to room temperature. A solid byproduct derived from the Lawesson's reagent may precipitate. Filter the mixture through a pad of celite to remove these solids, washing with a small amount of toluene.
-
Solvent Removal: Combine the filtrates and remove the toluene under reduced pressure using a rotary evaporator.
-
Reductive Workup: Dissolve the crude residue in a mixture of DCM and water. Cool the mixture in an ice bath and slowly add sodium dithionite until the dark color of the thioisatin intermediate fades to a lighter yellow or orange, indicating reduction.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4,7-dichlorothioindoxyl.
Mechanism: Thionation with Lawesson's Reagent
Caption: Thionation of a carbonyl group using Lawesson's reagent.
Purification and Characterization
Purification
The crude product obtained from Part B should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and dry it. Load the dried silica onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC.
-
Recrystallization: The combined, pure fractions can be further purified by recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate.
Characterization
The identity and purity of the final product, 4,7-dichlorothioindoxyl, should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR (e.g., in CDCl₃) | Aromatic protons on the benzene ring (2H, appearing as doublets). A singlet for the CH₂ group (2H) adjacent to the sulfur atom. A broad singlet for the N-H proton. |
| ¹³C NMR (e.g., in CDCl₃) | Resonances for the carbonyl carbon (C=O), the aromatic carbons (including two attached to chlorine), and the methylene carbon (CH₂). |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the mass of C₈H₅Cl₂NOS, showing the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the C=O stretch of the amide (~1680 cm⁻¹), and C-Cl stretches in the aromatic region. |
| Melting Point | A sharp melting point for the purified solid. |
Safety Precautions
This protocol involves the use of hazardous and toxic chemicals. All procedures must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
| Chemical | Primary Hazards | Handling Precautions |
| 2,5-Dichloroaniline | Toxic, Carcinogen, Environmental Hazard | Avoid inhalation and skin contact. Use a fume hood. |
| Chloral Hydrate | Toxic, Corrosive, Narcotic | Handle with extreme care. Avoid all contact. |
| Hydroxylamine HCl | Corrosive, Skin Irritant | Avoid contact with skin and eyes. |
| Concentrated H₂SO₄ | Severely Corrosive, Strong Oxidizer | Add slowly and carefully to other solutions to control exothermic reactions. Wear face shield. |
| Lawesson's Reagent | Harmful, Stench | Work exclusively in a fume hood. Releases H₂S upon contact with moisture. |
| Toluene | Flammable, Neurotoxin, Teratogen | Use in a well-ventilated area away from ignition sources. Use anhydrous grade to avoid H₂S release. |
| Sodium Dithionite | Spontaneously Combustible in Air | Handle away from moisture. Prepare solutions fresh. |
References
-
Regioselective Suzuki-Miyaura Reactions of 4,7-Dichloro-N-methylisatin. Synthesis, Anti-HIV Activity and Modeling Study. RSC Advances, 2015, 5, 107360-107369. [Link]
-
4,7-Dichloroquinoline. Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 28, p.38 (1948). [Link]
-
Regioselective Suzuki–Miyaura reactions of 4,7-dichloro-N-methylisatin. Synthesis, anti-HIV activity and modeling study. RSC Advances. [Link]
-
Sandmeyer Isatin Synthesis. SynArchive. [Link]
-
Sandmeyer Isatin Synthesis. Cambridge University Press. [Link]
-
4,7-Dichloroisatin. LBAO Chemicals. [Link]
- Marvel, C. S.; Hiers, G. S. Isatin. Organic Syntheses, Coll. Vol. 1, p.327 (1941); Vol. 5, p.71 (1925).
-
Mishra P, et al. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. JOTCSA. 2021;8(4):1089–98. [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health. [Link]
-
Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides. Royal Society of Chemistry. [Link]
-
Possible mechanism for reaction of isatin, amino acids, but-2-ynedioates and phenacyl bromide. ResearchGate. [Link]
-
Isatin Derivatives: A New Frontier in Synthesis and Applications. YouTube. [Link]
-
Use of Lawesson's Reagent in Organic Syntheses. ResearchGate. [Link]
- Singh, S. A short review: Chemistry of thioisatin and its derivatives. Journal of Chemical and Pharmaceutical Research, 2011, 3(4):445-459.
-
A new and convenient synthetic way to 2-substituted thieno[2,3-b]indoles. Beilstein Journal of Organic Chemistry. [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]
-
Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]
-
Recent applications of isatin in the synthesis of organic compounds. Semantic Scholar. [Link]
- Thionation process and a thionating agent.
-
Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [Link]
-
Lawesson's Reagent. Organic Chemistry Portal. [Link]
-
[3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds. National Institutes of Health. [Link]
Sources
2,5-Dichlorophenylthioglycolic acid as a precursor for vat dyes
An In-Depth Guide to the Application of 2,5-Dichlorophenylthioglycolic Acid as a Precursor for Thioindigo Vat Dyes
Authored by: A Senior Application Scientist
This technical guide provides researchers, scientists, and professionals in drug development and materials science with a comprehensive overview of this compound, a pivotal precursor in the synthesis of high-performance thioindigo vat dyes. The document elucidates the underlying chemical principles, detailed synthesis protocols, and application methodologies, grounding each step in established scientific literature.
Introduction: The Significance of this compound in Vat Dye Chemistry
Vat dyes represent a class of water-insoluble colorants prized for their exceptional fastness properties, particularly on cellulosic fibers like cotton.[1] Their application involves a unique process of chemical reduction in an alkaline solution (vatting) to a soluble "leuco" form, which is then absorbed by the fiber and subsequently oxidized back to the insoluble parent dye, trapping it within the material.[2][3]
Among the various classes of vat dyes, the thioindigoid family is of significant industrial importance, offering a range of brilliant red, violet, and bordeaux shades.[4] this compound serves as a critical starting material for producing tetrachlorinated thioindigo pigments, such as C.I. Pigment Red 88 (4,4',7,7'-Tetrachlorothioindigo).[5] The chlorine substituents on the aromatic rings enhance the pigment's stability, lightfastness, and resistance to solvents and migration, making it highly desirable for demanding applications like automotive coatings and specialized plastics.[5]
This guide focuses on the synthetic pathway from this compound to a representative tetrachlorothioindigo dye and the subsequent application of this dye in a classic vat dyeing process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6274-27-7 | [6][7] |
| Molecular Formula | C₈H₆Cl₂O₂S | [7] |
| Molecular Weight | 237.09 g/mol | [7][8] |
| Appearance | White to light yellow crystalline powder | [8][9] |
| Melting Point | 129.0 - 133.0 °C | [8][9] |
| Primary Use | Intermediate in the synthesis of dyes, pigments, and pharmaceuticals | [8][10] |
The Synthetic Pathway: From Precursor to Pigment
The conversion of this compound into a thioindigo dye is a two-stage process:
-
Intramolecular Cyclization: The arylthioglycolic acid undergoes an intramolecular electrophilic substitution (a Friedel-Crafts type acylation) to form the corresponding thioindoxyl intermediate, 3-hydroxy-4,7-dichloro-1-thionaphthene. This reaction is typically promoted by strong acids or by converting the carboxylic acid to a more reactive acid chloride.[11]
-
Oxidative Coupling: Two molecules of the thioindoxyl intermediate are then coupled via an oxidative reaction to form the final dimeric thioindigo structure. This oxidation can be achieved using various oxidizing agents, including atmospheric oxygen or chemical oxidants like complex iron(III) salts.[11]
The overall reaction scheme is a cornerstone of thioindigo chemistry, providing a robust route to symmetrical dye molecules.
Caption: General synthetic pathway from precursor to thioindigo dye.
Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times. Strong acids like chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water.
Protocol 1: Synthesis of 4,4',7,7'-Tetrachlorothioindigo
This protocol details the synthesis via the chlorosulfonic acid method, which facilitates both cyclization and oxidation in a single pot under controlled conditions. This method has been cited in historical patent literature as an effective, albeit aggressive, route for creating thioindigo derivatives.[11]
Materials and Reagents:
-
This compound
-
Chlorosulfonic acid (ClSO₃H)
-
Ice
-
Deionized water
-
Methanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 150 parts by weight of chlorosulfonic acid.
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature of approximately 5°C.
-
Addition of Precursor: While stirring vigorously, slowly add 15 parts by weight of 3-methyl-4,5-dichlorophenyl-1-thioglycollic acid (a closely related analogue for which this specific protocol is documented) to the cooled chlorosulfonic acid.[12] The addition should be controlled to keep the temperature below 10°C. The acid will dissolve to form a brown-yellow solution.
-
Reaction Progression: Continue stirring at 5°C. As the reaction proceeds, the solution color will transition to green, indicating the formation of the dye intermediate and its subsequent oxidation.[12]
-
Completion of Oxidation: To ensure the reaction goes to completion, allow the mixture to slowly warm to 30°C and stir for an additional 2-3 hours.[12]
-
Precipitation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice and water with constant stirring. This step quenches the reaction and precipitates the crude dye.
-
Isolation and Washing: The precipitated dye will appear as bluish-red flakes.[12] Isolate the solid product by suction filtration. Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).
-
Purification and Drying: Further wash the product with hot methanol to remove any organic impurities. Dry the final product in a vacuum oven at 60-70°C.
Table 2: Typical Reaction Parameters for Thioindigo Synthesis
| Parameter | Condition | Rationale / Causality |
| Cyclizing/Oxidizing Agent | Chlorosulfonic Acid | A powerful dehydrating and oxidizing agent that drives the intramolecular cyclization and subsequent dimerization. |
| Reaction Temperature | 5°C initially, then warming to 30°C | Low initial temperature controls the highly exothermic reaction. Gentle warming ensures the oxidation step proceeds to completion.[12] |
| Work-up | Quenching on ice-water | Safely neutralizes the highly reactive chlorosulfonic acid and precipitates the water-insoluble dye product. |
| Expected Product | Red-violet to bluish-red powder | The extended π-conjugation in the thioindigo chromophore is responsible for its intense color. |
| Theoretical Yield | 80-90% | This pathway is known to produce high yields of the desired thioindigo compounds.[11] |
Protocol 2: Application of Synthesized Dye via Vat Dyeing
This protocol describes the standard method for applying the synthesized thioindigo dye to cotton fabric. The core principle is the reduction of the insoluble pigment to its water-soluble leuco form.[2][3]
Materials and Reagents:
-
Synthesized 4,4',7,7'-Tetrachlorothioindigo dye
-
Cotton fabric (pre-scoured and wetted)
-
Sodium hydroxide (NaOH)
-
Sodium hydrosulfite (Na₂S₂O₄, also known as sodium dithionite)
-
Warm deionized water (~50°C)
-
Acetic acid (for neutralization)
-
Soap or detergent solution
Procedure:
-
Preparation of the Stock Vat:
-
In a beaker, create a paste of the synthesized dye powder with a small amount of warm water.
-
In a separate larger vessel (the "dye vat"), prepare a solution with 10-15 mL/L of sodium hydroxide solution (38%) and 5-10 g/L of sodium hydrosulfite in warm water (50°C).[3]
-
Carefully add the dye paste to the dye vat. Stir gently to dissolve the dye. The solution should change color (often to a yellowish-green) as the insoluble dye is reduced to the soluble leuco-vat anion. This is the "vatting" process.[3] Allow the solution to stand for 15-20 minutes to ensure complete reduction.
-
-
Dyeing the Fabric:
-
Introduce the pre-wetted cotton fabric into the dye vat. Ensure the fabric is fully submerged and manipulate it gently for 15-30 minutes to allow for even absorption of the soluble leuco dye.[3] It is critical to minimize agitation that could introduce atmospheric oxygen into the vat.
-
-
Oxidation:
-
Carefully remove the fabric from the dye vat, squeezing out excess liquor back into the vat.
-
Expose the fabric to the air. As the leuco dye reacts with atmospheric oxygen, it will be oxidized back to its original insoluble pigment form, and the characteristic red-violet color will develop on the fabric.[2] This process should be allowed to proceed for at least 10-15 minutes.
-
-
Rinsing and After-treatment:
-
Rinse the dyed fabric in cold water to remove any loosely adhering dye and residual chemicals.
-
Neutralize the fabric by rinsing it in a dilute solution of acetic acid.
-
Finally, "soap" the fabric by washing it in a boiling solution of soap or detergent for 10-15 minutes.[3] This crucial step removes surface dye, improves rubbing fastness, and helps to crystallize the dye particles within the fiber, leading to the final, brilliant shade.
-
Rinse thoroughly with hot and then cold water, and allow to dry.
-
Caption: Experimental workflow for the vat dyeing of cotton fabric.
Conclusion and Field Insights
This compound is a highly effective and valuable precursor for the synthesis of robust thioindigo vat dyes. The resulting 4,4',7,7'-tetrachlorinated pigments exhibit superior fastness properties demanded by high-performance applications. The synthetic route, while requiring careful handling of corrosive reagents, is well-established and provides high yields. The subsequent vat dyeing process, a classic technique in textile chemistry, allows for the permanent coloration of cellulosic fibers. Mastery of these protocols enables researchers to produce and apply some of the most durable and brilliant colorants in the synthetic dye landscape.
References
- Process for the preparation of thioindigo compounds. (1981).
- Synthesis of Indigo and V
- Synthesis and characterization of a novel class of basic thioindigoid dyestuffs as possible vat dyes and pigments. (1995). Pigment & Resin Technology.
- This compound Product Page.MySkinRecipes.
- This compound Product Page.ChemicalBook. (2024).
- This compound Product Page.Tokyo Chemical Industry (TCI) India.
- Process for the preparation of this compound. (1988).
- Thioindigo Pigments for Industry.Scribd.
- Vat dyes and process of producing the same. (1926).
- The Chemistry and Manufacturing of V
- Mechanism, Application Methods and Uses of V
- This compound Product Page.Santa Cruz Biotechnology.
Sources
- 1. static.fibre2fashion.com [static.fibre2fashion.com]
- 2. vfsilesieux.free.fr [vfsilesieux.free.fr]
- 3. textilelearner.net [textilelearner.net]
- 4. emerald.com [emerald.com]
- 5. scribd.com [scribd.com]
- 6. This compound | 6274-27-7 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound [myskinrecipes.com]
- 9. This compound | 6274-27-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. EP0290886A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 11. US4260778A - Process for the preparation of thioindigo compounds - Google Patents [patents.google.com]
- 12. US1610539A - Vat dyes and process of producing the same - Google Patents [patents.google.com]
Application Notes and Protocols for Condensation Reactions with Chloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of Chloroacetic Acid in Condensation Chemistry
Chloroacetic acid, a halogenated carboxylic acid, is a cornerstone building block in modern organic synthesis, prized for its dual functionality. The presence of a carboxylic acid group and a reactive carbon-chlorine bond makes it a versatile precursor for a multitude of condensation reactions. These reactions are fundamental to the construction of diverse molecular architectures, from essential amino acids to complex heterocyclic scaffolds that form the basis of many pharmaceutical agents. This guide provides an in-depth exploration of key condensation reactions involving chloroacetic acid, offering not just step-by-step protocols but also the underlying chemical principles that govern these transformations. Understanding the "why" behind each step is critical for successful synthesis, troubleshooting, and adaptation of these methods for novel drug discovery applications.
Core Principles: Mechanistic Insights into Chloroacetic Acid's Reactivity
The reactivity of chloroacetic acid in condensation reactions is primarily dictated by two key features: the acidity of the carboxylic proton and the electrophilic nature of the α-carbon. The chlorine atom, being an electron-withdrawing group, increases the acidity of the carboxylic acid proton, facilitating its removal. More importantly, the C-Cl bond is susceptible to nucleophilic substitution, making it an excellent electrophile for C-C, C-N, and C-S bond formation.
A common strategy in these reactions involves the initial reaction at the carboxylic acid or the α-carbon, followed by an intramolecular cyclization or subsequent condensation. The specific reaction pathway is highly dependent on the chosen nucleophile, catalyst, and reaction conditions.
Below is a generalized workflow for a typical condensation reaction involving chloroacetic acid, highlighting the key decision points for a synthetic chemist.
Caption: Generalized workflow for condensation reactions involving chloroacetic acid.
Safety First: Handling Chloroacetic Acid
Chloroacetic acid is a highly corrosive and toxic substance.[1][2] It can cause severe skin burns and eye damage, and is toxic if swallowed, in contact with skin, or if inhaled.[1][2] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
| Hazard | Precautionary Statement |
| Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1] |
| Corrosivity | H314: Causes severe skin burns and eye damage.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] |
| Environmental Hazard | H400: Very toxic to aquatic life.[2] |
First Aid Measures:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]
Protocol 1: Synthesis of Glycine via Ammonolysis
The reaction of chloroacetic acid with a large excess of ammonia is a classic and straightforward method for the synthesis of glycine, the simplest amino acid. The large excess of ammonia is crucial to minimize the formation of di- and tri-substituted byproducts (iminodiacetic acid and nitrilotriacetic acid).
Reaction Scheme: ClCH₂COOH + 2 NH₃ → H₂NCH₂COOH + NH₄Cl
Materials and Equipment:
-
Chloroacetic acid
-
Aqueous ammonia (specific gravity 0.90)
-
Methanol
-
Permutit (for purification, optional)
-
Large round-bottom flask (e.g., 12 L for the scale below)
-
Stirring apparatus
-
Water bath
-
Rotary evaporator
-
Beakers
-
Büchner funnel and filter flask
Step-by-Step Procedure:[1]
-
Reaction Setup: In a 12-L round-bottom flask, place 8 L (approximately 120 moles) of aqueous ammonia (sp. gr. 0.90).
-
Addition of Chloroacetic Acid: While stirring, gradually add 189 g (2 moles) of chloroacetic acid. The addition should be slow enough to control any exotherm.
-
Reaction: Continue stirring until all the chloroacetic acid has dissolved. Let the solution stand at room temperature for approximately 48 hours.
-
Concentration: Concentrate the solution on a water bath under reduced pressure to a volume of about 200 mL.
-
First Precipitation: Transfer the concentrated solution of glycine and ammonium chloride to a 2-L beaker. Rinse the flask with a small amount of water and add it to the beaker. Bring the final volume to 250 mL with water.
-
Gradually add 1500 mL of methanol with stirring to precipitate the glycine.
-
Crystallization: Cool the mixture in an ice bath for 4-6 hours to ensure complete crystallization.
-
Filtration and Washing: Collect the glycine crystals by filtration using a Büchner funnel. Wash the crystals by suspending them in 500 mL of 95% methanol, then filter again. Finally, wash with a small amount of fresh methanol and then with ether.
-
Drying: Air-dry the crystals. The yield of crude glycine is typically 108–112 g.
Purification:
-
Dissolve the crude glycine in 200-215 mL of warm water.
-
Add 10 g of permutit, shake well, and filter.
-
Precipitate the pure glycine by adding approximately five volumes (around 1250 mL) of methanol.
-
Collect the purified crystals by filtration, wash with methanol and ether, and air-dry. The expected yield of pure glycine is 96–98 g (64–65% of the theoretical amount).[1]
Protocol 2: Synthesis of 2-Iminothiazolidin-4-one
This protocol describes the condensation of chloroacetic acid with thiourea to form 2-iminothiazolidin-4-one, a heterocyclic scaffold of interest in medicinal chemistry.[3] In this reaction, chloroacetic acid acts as both a reactant and a catalyst.[3]
Reaction Scheme: ClCH₂COOH + H₂NCSNH₂ → 2-Iminothiazolidin-4-one + HCl + H₂O
Caption: Reaction pathway for the synthesis of 2-Iminothiazolidin-4-one.
Materials and Equipment:
-
Chloroacetic acid
-
Thiourea
-
Water or Ethanol
-
Reaction flask with reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Filtration apparatus
Step-by-Step Procedure:[4]
-
Reaction Setup: In a suitable reaction flask, add 1 molar part of thiourea and 1 to 1.5 molar parts of chloroacetic acid.
-
Solvent Addition: Add water or ethanol as the solvent. Water is suitable for thiourea itself, while ethanol is preferred for N,N'-disubstituted thioureas with melting points above 100°C.[3]
-
Reaction: Heat the mixture to reflux (40-100°C) with stirring for 1 to 10 hours. The reaction progress can be monitored by TLC.[4]
-
Work-up: Upon completion of the reaction, cool the mixture. The product often precipitates from the solution.
-
Isolation: Collect the solid product by filtration.
-
Purification: The crude product can be purified by recrystallization, for example, from an ethyl acetate/petroleum ether mixture.[3]
Protocol 3: Darzens Glycidic Ester Condensation
The Darzens condensation is a classic method for forming α,β-epoxy esters (glycidic esters) by reacting a carbonyl compound (aldehyde or ketone) with an α-haloester in the presence of a base.[5] This protocol outlines a general procedure using an ester of chloroacetic acid.
Reaction Scheme: R₂C=O + ClCH₂COOR' + Base → R₂C(O)CHCOOR' + Base-H⁺ + Cl⁻
Causality in Experimental Design:
-
Base Selection: A strong, non-nucleophilic base like sodium ethoxide or sodium amide is required to deprotonate the α-haloester, forming the key enolate intermediate. The base should be chosen to avoid side reactions like transesterification.[6]
-
Temperature Control: The initial addition is often carried out at low temperatures (e.g., -10°C to 10°C) to control the exothermic reaction and prevent side reactions.[6][7]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and the enolate intermediate. Therefore, anhydrous solvents and reagents are essential.
Materials and Equipment:
-
Aldehyde or ketone
-
Ester of chloroacetic acid (e.g., methyl chloroacetate or ethyl chloroacetate)
-
Strong base (e.g., sodium metal to form sodium methoxide in situ, or sodium ethoxide)
-
Anhydrous methanol or other suitable anhydrous solvent (e.g., ether, toluene)
-
Reaction flask with a dropping funnel and condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Stirring apparatus
Step-by-Step Procedure (Example with p-Methoxybenzaldehyde):[7]
-
Base Preparation: In a flask under an inert atmosphere, prepare a solution of sodium methoxide by dissolving 5.1 g (0.22 gram-atoms) of sodium metal in 90 mL of anhydrous methanol. Chill this solution to -10°C in an ice-salt bath.
-
Reactant Solution: Prepare a solution of 20 g (0.15 moles) of p-methoxybenzaldehyde and 23.9 g (0.22 moles) of methyl chloroacetate.
-
Addition: Add the aldehyde/chloroacetate solution dropwise to the cold, stirred sodium methoxide solution over a period of 3 hours. Maintain the temperature below -10°C. The mixture may become a white paste.
-
Reaction: After the addition is complete, continue stirring at -5°C for 2 hours, and then at room temperature for 3 hours.
-
Work-up: Pour the reaction mixture into 350 mL of ice-water containing 2 mL of acetic acid.
-
Isolation: The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry in a desiccator.
-
Purification: The crude product can be recrystallized from methanol.
Protocol 4: Knoevenagel Condensation (Doebner Modification)
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a weak base.[8] The Doebner modification specifically uses pyridine as both the solvent and catalyst, often with a catalytic amount of piperidine, and results in condensation followed by decarboxylation.[8][9]
Reaction Scheme (with Malonic Acid): RCHO + CH₂(COOH)₂ --(Pyridine/Piperidine)--> RCH=CHCOOH + CO₂ + H₂O
Causality in Experimental Design:
-
Weak Base Catalyst: A weak base like piperidine or pyridine is used to deprotonate the active methylene compound without causing self-condensation of the aldehyde, which can be a problem with stronger bases.[8]
-
Pyridine as Solvent: Pyridine not only acts as a catalyst but also facilitates the decarboxylation of the intermediate.[9]
-
Azeotropic Water Removal: In some variations, a Dean-Stark apparatus is used to remove the water formed during the condensation, driving the reaction equilibrium towards the product.[10]
Materials and Equipment:
-
Aldehyde (e.g., 2-Chloro-6-fluorobenzaldehyde)
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (co-catalyst, optional but common)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Ice, concentrated HCl for work-up
Step-by-Step Procedure (Example with 2-Chloro-6-fluorobenzaldehyde):[11]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve malonic acid (15 mmol, 1.56 g) in 15 mL of pyridine.
-
Addition of Aldehyde: Add 2-Chloro-6-fluorobenzaldehyde (10 mmol, 1.59 g) to the solution. A catalytic amount of piperidine (e.g., 0.1 mL) can also be added.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a mixture of crushed ice and concentrated HCl. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Drying: Dry the purified product under vacuum.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst or base- Wet reagents/solvents- Incorrect reaction temperature- Insufficient reaction time | - Use fresh or purified catalyst/base.- Ensure all glassware, solvents, and reagents are anhydrous.- Optimize temperature; some reactions require heating.[10]- Monitor reaction by TLC to determine optimal time.[10] |
| Formation of Side Products | - Base is too strong (e.g., self-condensation in Knoevenagel).[10]- Incorrect stoichiometry- Michael addition of starting material to the product.[10] | - Use a weaker base (e.g., piperidine instead of NaOH for Knoevenagel).[8]- Optimize the ratio of reactants.- Reduce reaction time once the starting material is consumed. |
| Incomplete Reaction | - Reversible reaction due to water byproduct.- Insufficient catalyst | - Remove water using a Dean-Stark trap or molecular sieves.[10]- Increase catalyst loading incrementally. |
| Difficulty in Product Isolation | - Product is soluble in the work-up solvent.- Formation of an emulsion during extraction. | - Adjust the pH of the aqueous phase.- Use a different extraction solvent.- Add brine to break up emulsions. |
Conclusion
Chloroacetic acid is a powerful and versatile reagent for condensation reactions that are central to the synthesis of valuable molecules in the pharmaceutical and chemical industries. Success in these syntheses hinges on a solid understanding of the reaction mechanisms and the rationale behind the chosen experimental conditions. By providing both detailed protocols and mechanistic insights, this guide aims to equip researchers with the knowledge to not only replicate these procedures but also to innovate and adapt them for their specific research and development goals. Always prioritize safety and adhere to proper laboratory practices when working with these powerful chemical transformations.
References
-
Organic Syntheses. (n.d.). Glycine. Coll. Vol. 1, p.300 (1941); Vol. 2, p.49 (1922). Retrieved from [Link]
-
PrepChem. (2017). Preparation of glycine. Retrieved from [Link]
- Hebei Donghua Jiheng Chem. (2021). Preparation method of glycine. CN1080632A.
- Li, J. et al. (2011). Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof. CN102276548A.
-
Lin, C. H., & Lin, S. J. (1953). An Improved Method For The Preparation Of Glycine. Journal of the Chinese Chemical Society, 1(1), 84-87. Retrieved from [Link]
-
Kidwai, M., Venkataramanan, R., & Dave, B. (2001). Formation of 2-imino-4-thiazolidinone from unsymmetrical 1,3-disubstituted thiourea and chloroacetylchloride. Green Chemistry, 3(5), 278-279. Retrieved from [Link]
- Hebei Donghua Jiheng Chem. (2003). Preparation method of glycine. CN1410417A.
-
Aly, A. A., Hassan, A. A., & Mohamed, N. K. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Journal of Heterocyclic Chemistry, 56(11), 3045-3050. Retrieved from [Link]
- Li, J. et al. (2011). Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof. CN102276548B.
- Sumitomo Chemical Co. (2008). Method for producing 2-imino-4-thiazolidinone. JP2008260725A.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Homework.Study.com. (n.d.). The Darzens reaction involves a two-step, base-catalyzed condensation of ethyl chloroacetate with.... Retrieved from [Link]
-
Wang, X., et al. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society, 57(3B), 556-560. Retrieved from [Link]
-
Chatterjee, A. (2012). Knoevenagel Condensation. In Organic Reaction Mechanisms (pp. 262-264). Cambridge University Press. Retrieved from [Link]
-
Ay, E., & Goundry, W. R. (2010). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Molecules, 15(1), 356-365. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
LibreTexts. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 6 questions with answers in KNOEVENAGEL CONDENSATION. Retrieved from [Link]
-
Jadhav, K. B. (2016). Darzens condensation; Glycidic esters. ResearchGate. Retrieved from [Link]
-
Natural Products Chemistry & Research. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
-
Gill, C. H., et al. (2015). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 59(4), 269-274. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Van der Jeught, S., & Stevens, C. V. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Ranu, B. C., et al. (2025). Darzens condensation reaction in water. ResearchGate. Retrieved from [Link]
-
Van der Jeught, S., & Stevens, C. V. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Catalysis Reviews, 62(4), 544-601. Retrieved from [Link]
-
Transformation Tutoring. (2023). Complete Guide To The Condensations and Alpha Substitutions of Carbonyl Compounds (Enol and Enolate). Retrieved from [Link]
-
Pearson. (n.d.). Condensation Reactions Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Newman, M. S., & Magerlein, B. J. (1949). The Darzens glycidic ester condensation. Organic Reactions, 5, 413-440. Retrieved from [Link]
-
Fiveable. (n.d.). Carbonyl Condensation Reactions | Organic Chemistry Class Notes. Retrieved from [Link]
-
HSC Chemistry. (2023). Lesson 11: Reactions of α-Halo Carboxylic Acid. [Video]. YouTube. Retrieved from [Link]
-
Wang, Y., et al. (2011). The condensation kinetics of chloroacetic acid with equal mole phenol to afford phenoxylacetic acid. ResearchGate. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. CN102276548A - Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof - Google Patents [patents.google.com]
- 4. CN102276548B - Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof - Google Patents [patents.google.com]
- 5. Darzens Reaction [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Monitoring 2,5-Dichlorophenylthioglycolic Acid Reactions
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: 2,5-Dichlorophenylthioglycolic acid (DCPTGA), with the chemical formula C8H6Cl2O2S, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and pigments.[1][2][3] The precise monitoring of its synthesis and subsequent reactions is critical to ensure product quality, optimize reaction yield, and minimize the formation of impurities. This document provides a comprehensive guide to the analytical methods for monitoring reactions involving DCPTGA, tailored for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to be robust and provide a framework for developing validated analytical protocols.
A common synthesis route for this compound involves the reaction of 2,5-dichlorophenyldiazonium salts with thiourea, followed by hydrolysis and condensation with monochloroacetic acid.[4] This multi-step synthesis necessitates careful monitoring of the disappearance of starting materials and the appearance of intermediates and the final product.
High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment
HPLC is a cornerstone technique for monitoring the progress of organic reactions due to its high resolution, sensitivity, and quantitative capabilities. For the analysis of DCPTGA, a reversed-phase HPLC method is recommended.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a polar organic solvent. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
Causality of Experimental Choices:
-
C18 Column: A C18 column is chosen for its versatility and strong retention of nonpolar to moderately polar compounds like DCPTGA and its aromatic precursors.
-
UV Detection: The aromatic ring in DCPTGA and related species provides strong UV absorbance, making UV detection a simple and sensitive choice. A wavelength of 254 nm is a good starting point, with further optimization based on the UV-Vis spectrum of the analyte.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group in DCPTGA, leading to sharper peaks and more reproducible retention times.[5]
-
Pre-column Derivatization (Optional): For enhanced sensitivity and selectivity, especially in complex matrices, pre-column derivatization of the thiol group can be employed. Reagents like ethacrynic acid or nitrobenzooxadiazole (NBD) derivatives can be used to create highly chromophoric or fluorophoric adducts.[6][7][8][9]
Protocol 1: Reversed-Phase HPLC Analysis of a DCPTGA Reaction Mixture
Objective: To quantify the concentration of this compound and monitor the consumption of starting materials and the formation of byproducts.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of the DCPTGA reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the peaks based on the retention time of the reference standard.
-
Quantify the concentration of DCPTGA in the samples using the calibration curve.
-
Data Presentation:
| Compound | Retention Time (min) | λmax (nm) |
| Starting Material (e.g., 2,5-dichloroaniline) | [Expected shorter RT] | ~245 |
| This compound | [Expected RT] | ~254 |
| Potential Byproduct | [Variable RT] | [Variable] |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may be present in the reaction mixture. Due to the presence of the dichlorophenyl group, DCPTGA and related compounds are amenable to GC analysis, although derivatization may be necessary to improve volatility and thermal stability.[10][11]
Principle: GC separates compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.
Causality of Experimental Choices:
-
Derivatization: The carboxylic acid and thiol groups of DCPTGA can be derivatized (e.g., by silylation or methylation) to increase their volatility and prevent peak tailing.
-
Electron Ionization (EI): EI is a robust and widely used ionization technique that generates reproducible mass spectra, which can be compared to spectral libraries for compound identification.
-
DB-5ms Column: A low-polarity DB-5ms column or equivalent is a good general-purpose column for the separation of a wide range of organic compounds, including organochlorine compounds.[12]
Protocol 2: GC-MS Analysis of a DCPTGA Reaction Mixture for Impurity Identification
Objective: To identify potential volatile and semi-volatile byproducts in a DCPTGA synthesis reaction.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, HPLC grade)
-
This compound reference standard
Procedure:
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot from the reaction mixture and quench if necessary.
-
Extract the organic components into a suitable solvent like dichloromethane.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., 100 µL of BSTFA) and solvent (e.g., 100 µL of dichloromethane).
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the derivatization.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Injection mode: Splitless
-
Carrier gas: Helium at a constant flow of 1.0 mL/min
-
Oven temperature program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass scan range: 40-450 amu
-
-
Analysis:
-
Inject the derivatized sample.
-
Identify the peak corresponding to the derivatized DCPTGA by its retention time and mass spectrum.
-
For unknown peaks, perform a mass spectral library search to tentatively identify the impurities.
-
Data Presentation:
| Retention Time (min) | Key m/z fragments (derivatized) | Tentative Identification |
| [RT of derivatized DCPTGA] | [Expected fragments] | Derivatized this compound |
| [RT of impurity 1] | [Observed fragments] | [Library search result] |
| [RT of impurity 2] | [Observed fragments] | [Library search result] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Reaction Monitoring
NMR spectroscopy is a non-invasive technique that provides detailed structural information about molecules in solution, making it ideal for real-time monitoring of chemical reactions.[13][14][15] By tracking the changes in the integrals of specific proton (¹H) signals, the conversion of reactants to products can be quantified over time.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The resonance frequency of a nucleus is influenced by its chemical environment, resulting in a spectrum with distinct signals for different functional groups.[16] The area under each signal is directly proportional to the number of nuclei giving rise to that signal.
Causality of Experimental Choices:
-
¹H NMR: Proton NMR is highly sensitive and provides rapid acquisition times, making it suitable for monitoring reactions in real-time.[13]
-
Deuterated Solvent: The reaction should ideally be conducted in a deuterated solvent to avoid a large solvent signal that can obscure the analyte signals. If this is not feasible, solvent suppression techniques can be employed.[14]
-
Internal Standard: An inert compound with a known concentration and a simple NMR spectrum that does not overlap with the signals of interest is added as an internal standard for accurate quantification.
Protocol 3: ¹H NMR for In-Situ Reaction Monitoring
Objective: To monitor the kinetics of a DCPTGA reaction by observing the changes in proton signals of reactants and products over time.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Reaction Setup:
-
Set up the reaction in an NMR tube using a deuterated solvent.
-
Add a known amount of the internal standard.
-
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction.
-
Initiate the reaction (e.g., by adding a reagent or increasing the temperature).
-
Acquire a series of ¹H NMR spectra at regular time intervals throughout the course of the reaction.[13]
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Identify the characteristic signals for the starting materials, intermediates, and the DCPTGA product.
-
Integrate the signals of interest and the signal of the internal standard.
-
Calculate the relative concentrations of the species at each time point by normalizing the integrals to the internal standard.
-
Plot the concentration of reactants and products as a function of time to determine the reaction kinetics.
-
Visualization of Experimental Workflow:
Caption: Interrelation of analytical methods for comprehensive reaction monitoring.
References
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 6274-27-7 [chemicalbook.com]
- 3. This compound | 6274-27-7 [chemicalbook.com]
- 4. EP0290886A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. Separation of Thioglycolic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent | Semantic Scholar [semanticscholar.org]
- 8. scite.ai [scite.ai]
- 9. High pressure liquid chromatographic determination of thioglycolic acid in cold wave fluids and depilating creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dioxin20xx.org [dioxin20xx.org]
- 11. journalwes.com [journalwes.com]
- 12. jocpr.com [jocpr.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmtech.com [pharmtech.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Application Note: HPLC Analysis of 2,5-Dichlorophenylthioglycolic Acid Reaction Mixtures
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,5-Dichlorophenylthioglycolic acid reaction mixtures. This method is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require accurate monitoring of reaction progress, impurity profiling, and final product purity assessment. The described protocol utilizes reversed-phase chromatography for the separation of the main component from its potential impurities and starting materials.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its purity is critical for the quality and efficacy of the final product. The synthesis of this compound can result in a complex mixture containing unreacted starting materials, by-products, and other impurities.[1][3] Therefore, a reliable analytical method is essential to monitor the reaction, identify impurities, and ensure the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for such analyses due to its high resolution, sensitivity, and reproducibility.[4]
This application note provides a detailed, step-by-step protocol for the HPLC analysis of this compound reaction mixtures. The causality behind experimental choices, such as column selection and mobile phase composition, is explained to provide a deeper understanding of the method.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column is recommended for the separation of aromatic carboxylic acids like this compound.[5][6] A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a good starting point. Phenyl-based stationary phases can also be considered for enhanced separation of aromatic compounds.[7][8]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard (>98% purity)
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of this compound and its potential impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
Mobile Phase: An acidic mobile phase is used to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention on the reversed-phase column.[6] Phosphoric acid is a common choice; however, for mass spectrometry (MS) compatibility, formic acid can be used as an alternative.[9]
-
Gradient Elution: A gradient is employed to ensure the elution of compounds with a wide range of polarities that may be present in the reaction mixture, from polar starting materials to less polar by-products.
-
Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds due to the strong absorbance of the benzene ring.
Protocol
Standard Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol or acetonitrile and dilute to the mark with the same solvent.[4] Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock standard solution into a 10 mL volumetric flask and dilute to the mark with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Phosphoric Acid).
Sample Preparation
The goal of sample preparation is to ensure the sample is compatible with the HPLC system and free of interferences that could damage the column.[10]
-
Reaction Mixture Sampling: Carefully take a representative sample from the reaction mixture.
-
Dilution: Dilute the reaction mixture sample with a suitable solvent (e.g., methanol or acetonitrile) to a concentration that is within the linear range of the detector. A starting dilution of 1:100 or 1:1000 is often appropriate, but this will depend on the expected concentration of the product.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[4][11]
Analytical Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Figure 1: HPLC analytical workflow for this compound.
Results and Data Interpretation
A typical chromatogram of a this compound reaction mixture will show a major peak corresponding to the product and several smaller peaks representing impurities and unreacted starting materials.
-
Peak Identification: The main product peak can be identified by comparing its retention time with that of the reference standard.
-
Purity Calculation: The purity of this compound in the sample can be calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of Product Peak / Total Area of All Peaks) x 100
For more accurate quantification, especially for regulatory purposes, a calibration curve should be generated using multiple concentrations of the reference standard.
Example Data
The following table presents hypothetical data from the analysis of a reaction mixture sample.
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 3.5 | 50,000 | 1.0 | Starting Material 1 |
| 2 | 5.2 | 150,000 | 3.0 | By-product 1 |
| 3 | 8.7 | 4,700,000 | 94.0 | This compound |
| 4 | 10.1 | 100,000 | 2.0 | Unknown Impurity |
Method Validation
For use in a regulated environment, the analytical method must be validated according to ICH guidelines.[12][13][14][15] The validation should demonstrate that the method is suitable for its intended purpose and should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13][16]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16]
-
Accuracy: The closeness of test results obtained by the method to the true value.[13][16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[16]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[16]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC method described in this application note is a reliable and robust tool for the analysis of this compound reaction mixtures. By following the detailed protocol and understanding the rationale behind the experimental choices, researchers can effectively monitor reaction progress, identify and quantify impurities, and ensure the quality of their final product. Proper method validation is crucial for applications in regulated environments.
References
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Maxi Scientific. (2024, July 14). How to Select the Proper HPLC Column for Your Application. Retrieved from [Link]
-
Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
-
Hawach. (2025, August 20). Polar Column in HPLC Example. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
-
El-Shaheny, R., & El-Deen, A. M. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of chromatographic science, 52(9), 1034–1040. [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of this compound.
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Agilent. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Cavrini, V., Andrisano, V., & Gatti, R. (1996). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. International journal of cosmetic science, 18(4), 141–153. [Link]
-
SIELC Technologies. (n.d.). Separation of Acetic acid, [(2,5-dichlorophenyl)thio]- on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). Manufacture of this compound.
- Nguyen, T. A., et al. (2013). An HPLC method for the determination of thioctic acid in raw material and tablets. Analytical Science & Technology, 26(4), 253-258.
-
Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]
-
Scite.ai. (n.d.). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. Retrieved from [Link]
- Google Patents. (n.d.). SYNTHESIS OF THIOGLYCOLIC ACID.
Sources
- 1. EP0290886A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. JPS63297359A - Manufacture of this compound - Google Patents [patents.google.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. agilent.com [agilent.com]
- 7. chromtech.net.au [chromtech.net.au]
- 8. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 9. Separation of Acetic acid, [(2,5-dichlorophenyl)thio]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. organomation.com [organomation.com]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. actascientific.com [actascientific.com]
Troubleshooting & Optimization
Technical Support Hub: Optimizing the Synthesis of 2,5-Dichlorophenylthioglycolic Acid
Welcome to the technical support center for the synthesis of 2,5-Dichlorophenylthioglycolic Acid (DCPTA). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. We will delve into the critical reaction parameters, troubleshoot potential pitfalls, and provide scientifically-grounded solutions based on established literature and mechanistic principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis of DCPTA. The primary route discussed involves the condensation of 2,5-dichlorothiophenol with chloroacetic acid, a robust but nuanced reaction.
Issue 1: Consistently Low Yield (<70%)
Q: My overall yield for this compound is significantly lower than the 80-90% reported in literature. What are the likely causes and how can I fix this?
A: Low yield is the most common challenge and can stem from several stages of the process. Let's break down the primary culprits.
1. Poor Quality or Inefficient Generation of 2,5-Dichlorothiophenol: The quality of your starting thiophenol is paramount. Many protocols generate this intermediate in situ from 2,5-dichloroaniline via a Sandmeyer-type reaction with thiourea, followed by hydrolysis.[1] This multi-step process can be a major source of yield loss.
-
Expert Analysis (Causality): The diazotization of chloro-substituted anilines and subsequent reaction with thiourea to form isothiuronium salts can be inefficient, with reported yields sometimes as low as 22-50%.[1] The subsequent hydrolysis to the thiophenol is another critical step where yield can be lost.
-
Solution Protocol: A patented high-yield procedure involves a one-pot approach where the intermediate 2,5-dichlorothiophenol is not isolated.[1] This minimizes handling losses and degradation. The key is the controlled reaction of the 2,5-dichlorophenyldiazonium salt with thiourea in the presence of a copper catalyst, followed by hydrolysis and immediate condensation with chloroacetic acid.[1]
2. Incomplete Condensation Reaction: The core C-S bond formation is a nucleophilic substitution reaction between the 2,5-dichlorothiophenolate anion and chloroacetic acid. Incomplete conversion is a frequent issue.
-
Expert Analysis (Causality): Thiols are moderately acidic (pKa ≈ 10-11) and must be deprotonated to the more potent nucleophile, the thiolate anion, to efficiently attack the electrophilic carbon of chloroacetic acid.[2][3] Insufficient base, incorrect pH, or suboptimal temperature can lead to a sluggish or incomplete reaction.
-
Solutions:
-
Base Stoichiometry: Ensure at least two equivalents of a strong base (e.g., NaOH, KOH) are used. The first equivalent deprotonates the thiophenol, and the second neutralizes the chloroacetic acid, driving the reaction forward.
-
Temperature Control: The condensation is typically performed at elevated temperatures (e.g., 80-100°C) to ensure a reasonable reaction rate.[1] Monitor the reaction progress by TLC or HPLC to confirm completion.
-
3. Oxidative Side Reactions: Thiophenols are notoriously susceptible to oxidation.
-
Expert Analysis (Causality): The thiol group (-SH) of 2,5-dichlorothiophenol can be easily oxidized by atmospheric oxygen to form the corresponding disulfide (bis(2,5-dichlorophenyl) disulfide). This side-product represents a direct loss of your key intermediate. The S-H bond is weaker than an O-H bond, making thiols more prone to oxidation.[2]
-
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen, especially during the generation and handling of the thiophenol.
-
Reducing Agents: Some protocols suggest the addition of a small amount of a reducing agent, like sodium sulfide, to the reaction mixture to inhibit disulfide formation.[1]
-
Issue 2: Product is Impure or Difficult to Purify
Q: My final product shows significant impurities in its NMR/HPLC analysis. What are these byproducts and how can I improve the purity?
A: Purity issues often go hand-in-hand with low yields. The primary impurities are typically unreacted starting materials or side-products.
1. Presence of Unreacted 2,5-Dichlorothiophenol: This indicates an incomplete condensation reaction.
-
Solution: Re-evaluate the reaction conditions as described in "Issue 1.2". Increasing the reaction time, temperature, or the equivalents of chloroacetic acid or base may be necessary. Ensure your chloroacetic acid is of high purity.
2. Presence of Bis(2,5-dichlorophenyl) Disulfide: This is the oxidation byproduct discussed previously.
-
Solution: Prevention is key. Use an inert atmosphere. For purification, the disulfide is less polar than the desired carboxylic acid product. Purification can be achieved by recrystallization or by exploiting the acidic nature of the product. During workup, after acidification, the desired product precipitates while the disulfide may remain in the mother liquor or can be removed by washing the precipitate with a non-polar solvent.
3. Isomeric Impurities: If the synthesis starts from materials like 1,2,4-trichlorobenzene, isomeric dichlorophenols (e.g., 2,4- and 3,4-isomers) can form and carry through the synthesis.[4][5]
-
Solution:
-
High-Purity Starting Materials: Begin with the highest purity 2,5-dichloroaniline or 1,4-dichlorobenzene possible to avoid isomeric contaminants from the start.[4][6]
-
Purification Strategy: The final product, this compound, is a crystalline solid with a melting point of 129-133°C.[7] Recrystallization from a suitable solvent system (e.g., toluene, acetonitrile, or aqueous mixtures) is a highly effective method for removing most impurities. The purification process often involves precipitating the crude product from the aqueous reaction mixture by adding a strong acid (like HCl) to a pH of ~2, followed by filtration, thorough washing with water to remove salts, and then drying.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the key C-S bond-forming reaction?
A: The condensation of 2,5-dichlorothiophenolate with chloroacetic acid proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.
-
Deprotonation: A base (e.g., NaOH) removes the acidic proton from the thiol group of 2,5-dichlorothiophenol, forming the highly nucleophilic 2,5-dichlorothiophenolate anion.
-
Nucleophilic Attack: The thiophenolate anion attacks the carbon atom bearing the chlorine in chloroacetic acid. This attack occurs from the backside relative to the C-Cl bond.
-
Transition State: A trigonal bipyramidal transition state is formed where the S-C bond is partially formed and the C-Cl bond is partially broken.
-
Displacement: The chloride ion is expelled as the leaving group, resulting in the formation of the final product.
Caption: SN2 mechanism for DCPTA synthesis.
Q2: Can you provide a high-yield, step-by-step protocol?
A: Certainly. The following protocol is adapted from a patented process demonstrating yields up to 89%.[1] It utilizes a one-pot method starting from 2,5-dichloroaniline.
Protocol: High-Yield Synthesis of this compound
Materials & Reagents:
-
2,5-Dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Thiourea
-
Copper(II) Sulfate (CuSO₄) or other Cu(I)/Cu(II) salt
-
Sodium Hydroxide (NaOH), 10 N solution
-
Chloroacetic Acid
-
Sodium Sulfide (Na₂S), 60% (optional)
-
Activated Carbon (optional)
Workflow Diagram:
Caption: One-pot synthesis workflow for DCPTA.
Procedure:
-
Diazotization: In a suitable reactor, suspend 2,5-dichloroaniline (1 eq.) in water and concentrated HCl. Cool the mixture to 0-5°C. Slowly add a solution of sodium nitrite (1-1.1 eq.) in water, maintaining the temperature below 10°C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Isothiuronium Salt Formation: In a separate vessel, prepare a solution of thiourea (1-1.25 eq.) and a catalytic amount of a copper salt (0.01-0.03 eq.) in water.
-
Coupling: Slowly add the cold diazonium salt solution from Step 1 to the thiourea solution from Step 2. Maintain the temperature between 0°C and 30°C. An intermediate precipitate of the isothiuronium salt will form. Stir for 1-2 hours.
-
Hydrolysis & Condensation: To the reaction mixture, add 10 N sodium hydroxide solution until strongly alkaline. Heat the mixture to 100°C to hydrolyze the isothiuronium salt to the thiophenol. Then, add chloroacetic acid (1.1-1.2 eq.) and maintain the temperature. The reaction is typically complete within 1-2 hours.
-
Workup: (Optional: Add activated carbon and filter the hot alkaline solution to remove impurities). Cool the solution to 20-50°C. Slowly add concentrated HCl until the pH of the solution is ~2.
-
Isolation: The product, this compound, will precipitate as a solid. Isolate the product by filtration. Wash the filter cake thoroughly with water until the washings are neutral (acid-free).
-
Drying: Dry the purified product in an oven at 60-80°C to a constant weight.
Q3: What are the key reaction parameters to monitor for maximizing yield?
A: To transition from a moderate to a high-yield synthesis, precise control over key parameters is essential.
| Parameter | Optimal Range | Rationale & Expert Insight |
| Diazotization Temp. | 0 - 5°C | Diazonium salts are unstable at higher temperatures. Maintaining a low temperature prevents decomposition and formation of phenolic byproducts. |
| Coupling Temp. | 0 - 30°C | This is an exothermic reaction. Controlled addition and cooling are necessary to prevent side reactions and ensure the selective formation of the desired isothiuronium salt.[1] |
| Base Equivalents | >2 eq. vs Thiophenol | Ensures complete deprotonation of both the thiol and the carboxylic acid of the reactant, forming the highly reactive thiolate and driving the SN2 reaction to completion. |
| Condensation Temp. | 80 - 100°C | Provides sufficient activation energy for the SN2 reaction without causing significant degradation of the product or reactants.[1] |
| Final pH | ~2 | The product is a carboxylic acid (pKa ~3-4). Adjusting the pH well below its pKa ensures complete protonation and maximum precipitation from the aqueous solution. |
| Atmosphere | Inert (N₂ or Ar) | Critical for preventing the oxidative dimerization of the 2,5-dichlorothiophenol intermediate into its corresponding disulfide, a major source of yield loss. |
References
- Process for the preparation of this compound.
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Journal of Organic Chemistry. [Link]
-
This compound Product Page. MySkinRecipes. [Link]
-
Reactions of Thiols. Chemistry Steps. [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Organic Chemistry Data. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. National Institutes of Health. [Link]
-
Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. [Link]
- Preparation method of 2,5-dichlorophenol.
-
PROCESS FOR PURIFYING 2,5-DICHLOROPHENOL. European Patent EP3077353B1. [Link]
-
Thioglycolic Acid PubChem Entry. National Center for Biotechnology Information. [Link]
- Process for Purifying 2,5-Dichlorophenol.
- Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
-
[(2,5-Dichlorophenyl)thio]acetic acid. Amerigo Scientific. [Link]
-
[(2,5-Dichlorophenyl)thio]acetic acid Product Page. Oakwood Chemical. [Link]
-
Thiols And Thioethers. Master Organic Chemistry. [Link]
- Method for improving rectification yield of thioglycollic acid.
Sources
- 1. EP0290886A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. data.epo.org [data.epo.org]
- 5. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents [patents.google.com]
- 6. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]
- 7. This compound [myskinrecipes.com]
Technical Support Center: Recrystallization of 2,5-Dichlorophenylthioglycolic Acid
Welcome to the technical support guide for the purification of 2,5-Dichlorophenylthioglycolic Acid (CAS 6274-27-7). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during the recrystallization of this compound. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
An ideal solvent for recrystallizing any compound, including this compound, is governed by the principle of differential solubility. The key properties are:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the compound when hot (typically at or near its boiling point).
-
Low Solvating Power at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystal formation.
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).
-
Chemical Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[1]
-
Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of the compound (129-133°C for this compound) to prevent the compound from "oiling out" instead of crystallizing.[2][3][4]
Q2: Which solvents are recommended for recrystallizing this compound?
Based on its chemical structure—an aromatic carboxylic acid—and available solubility data, several solvent systems are recommended.[5][6] The compound is noted to be soluble in alcohol.[4][7]
Recommended Solvent Systems:
| Solvent System | Rationale & Use Case |
| Aqueous Ethanol or Methanol | Primary Recommendation. This mixed-solvent system is highly effective for many aromatic carboxylic acids.[5] The alcohol acts as the "good" solvent in which the compound is soluble, while water is the "poor" or "anti-solvent." By carefully adjusting the ratio, you can fine-tune the solubility to achieve high recovery and purity. |
| Toluene | A good choice for moderately polar aromatic compounds. Its boiling point (~111°C) is safely below the compound's melting point. |
| Acetic Acid / Water | Acetic acid is a common solvent for carboxylic acids.[8] Similar to aqueous alcohol, water can be added as an anti-solvent to induce crystallization. |
| Toluene / Hexane | A non-polar/polar aprotic mixture. Toluene dissolves the compound, and the addition of hexane (a poor solvent) reduces the overall solubility to promote crystallization. This is a common pair for polar compounds.[9] |
Q3: Can I use an acid-base extraction as a pre-purification step?
Absolutely. This is a highly effective method for purifying carboxylic acids.[5][10] The process involves:
-
Dissolving the crude this compound in an organic solvent (like diethyl ether).
-
Extracting with a weak aqueous base (e.g., sodium bicarbonate solution). The acid will deprotonate to its carboxylate salt and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.
-
Separating the aqueous layer and re-acidifying it with a mineral acid (e.g., dilute HCl).
-
The protonated, water-insoluble this compound will precipitate out. This crude precipitate can then be collected and further purified by recrystallization.
Troubleshooting Guide: Common Recrystallization Issues
Q4: I've cooled my solution, but no crystals have formed. What went wrong?
This is one of the most common issues in recrystallization and typically points to one of two causes:
-
Cause 1: Excessive Solvent: This is the most frequent reason for crystallization failure.[11] If too much hot solvent was used to dissolve the solid, the solution never becomes saturated upon cooling, and the compound remains in the mother liquor.[3]
-
Cause 2: Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[11] Crystal growth requires a nucleation site to begin.
-
Solution 1 (Induce Crystallization): Gently scratch the inside of the flask just below the solvent's surface with a clean glass rod. The microscopic scratches on the glass provide a rough surface for crystals to start forming.[1][11]
-
Solution 2 (Seeding): If you have a small, pure crystal of this compound, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.[1]
-
Q5: My compound separated as an oil instead of crystals. How do I fix this?
This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[2][3] The resulting oil often traps impurities and rarely solidifies into a pure crystalline product.
-
Cause: The melting point of this compound is approximately 129-133°C.[4][12] If the solution becomes saturated while it is still hotter than this temperature, the compound will separate as a liquid. This is more likely with highly impure samples (as impurities can depress the melting point) or when using very high-boiling point solvents.
-
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent (if using a mixed solvent like ethanol/water, add more of the "good" solvent—ethanol). This keeps the compound dissolved at a lower temperature.[3][11]
-
Ensure extremely slow cooling. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask to slow heat loss. This gives the molecules time to orient themselves into a crystal lattice rather than crashing out as a liquid.[2][11]
-
Q6: My final yield of purified crystals is very low. How can I improve recovery?
A low yield is typically a consequence of the compound remaining dissolved in the mother liquor.
-
Cause: Using too much solvent is the primary reason for significant loss of product to the filtrate.[3] While some loss is inevitable as no compound is completely insoluble in the cold solvent, excessive solvent use will drastically reduce the yield.
-
Solution:
-
Optimize the Primary Crystallization: In subsequent attempts, use the minimum amount of boiling solvent required to just dissolve the crude solid. Add the solvent in small portions to the heated solid until dissolution is complete.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently, first to room temperature and then in an ice-water bath, to maximize the amount of product that crystallizes out of solution.[2]
-
Recover a Second Crop: Do not discard the mother liquor immediately. You can often recover more product by boiling off a significant portion of the solvent from the filtrate and re-cooling to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
-
Q7: The recrystallized product is still colored. How do I remove colored impurities?
If your "white to light yellow" product[4][7] retains a significant, undesired color, it is likely due to high-molecular-weight, colored impurities.
-
Solution: Use Activated Charcoal.
-
After dissolving your crude compound in the hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution. A tiny spatula tip is usually sufficient. Using too much will adsorb your product and reduce the yield.[2]
-
Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the insoluble charcoal. The resulting filtrate should be colorless and can then be cooled to produce pure, decolorized crystals.[2]
-
Experimental Workflow & Protocols
Workflow for Solvent Selection & Troubleshooting
The following diagram outlines the logical steps for selecting a solvent and troubleshooting common recrystallization issues.
Caption: Decision workflow for recrystallization.
Protocol: Recrystallization of this compound using Ethanol/Water
This protocol details the steps for purifying the title compound using a mixed-solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling. Add more ethanol in small portions until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.[9]
-
Induce Saturation: Heat the clear solution to boiling. Add water dropwise (the "anti-solvent") until a faint, persistent cloudiness appears, indicating the solution is saturated. Add a few drops of hot ethanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio as the crystallization mixture) to remove any adhering mother liquor. Washing with ice-cold solvent is critical to avoid re-dissolving the product.[9]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator. Ensure the solid is dry by weighing it to a constant weight.[1]
References
-
General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]
- Henkel & Cie. G.m.b.H. (1972). U.S. Patent No. US3654351A. Google Patents.
- BP Corporation North America Inc. (2015). U.S. Patent No. US9233905B2. Google Patents.
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
- Toray Industries. (1990). Japanese Patent No. JPH0272155A. Google Patents.
- Zhang, Z. (2007).
-
Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
- Gal-Moscovici, A., et al. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase.
-
Recrystallization1. (n.d.). University of Massachusetts. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
THIOGLYCOLIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved from [Link]
- BASF Aktiengesellschaft. (2006). German Patent No. DE102005025971A1. Google Patents.
-
COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). University of California, Los Angeles. Retrieved from [Link]
- Hoechst Aktiengesellschaft. (1988). European Patent No. EP0290886A1. Google Patents.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Recrystallization [wiredchemist.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 6274-27-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. This compound | 6274-27-7 [amp.chemicalbook.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. EP0290886A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Sandmeyer Reaction for Dichlorinated Anilines
Welcome to the technical support center for the Sandmeyer reaction, with a specialized focus on the synthesis of polychlorinated aromatic compounds from dichlorinated aniline substrates. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with this powerful yet sensitive transformation. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to diagnose and resolve issues effectively.
Dichlorinated anilines present a unique set of challenges. The two electron-withdrawing chlorine atoms decrease the basicity and nucleophilicity of the amino group, which can lead to sluggish or incomplete diazotization.[1] Furthermore, the stability and reactivity of the resulting dichlorobenzenediazonium salt are delicately balanced, making the reaction susceptible to a variety of side-products. This guide provides a framework for navigating these complexities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the Sandmeyer reaction of dichlorinated anilines.
Problem 1: Low or No Yield of the Desired Halogenated Product
This is the most common issue, often stemming from problems in either the diazotization or the copper-catalyzed substitution step.
Potential Cause A: Incomplete Diazotization
The reduced nucleophilicity of the amino group in dichlorinated anilines can make the initial reaction with the nitrosylsulfuric acid or nitrosonium ion less efficient than with aniline itself.[1]
-
Solution 1: Ensure Sufficient Acidity. A highly acidic medium is crucial to generate the active nitrosating agent (NO⁺) from sodium nitrite.[2] For less basic anilines, using a mixture of sulfuric acid and an organic acid like acetic acid can improve the solubility of the aniline salt and facilitate the reaction.[3]
-
Solution 2: Strict Temperature Control. The diazotization must be performed at 0–5 °C.[4][5] Temperatures above this range lead to premature decomposition of the diazonium salt, often observed as vigorous nitrogen evolution and the formation of dark, tarry byproducts.[6]
-
Solution 3: Slow, Subsurface Nitrite Addition. Add the aqueous sodium nitrite solution slowly and below the surface of the reaction mixture. This ensures localized concentration of the reagent is minimized and allows the cold bath to dissipate the exothermic heat of reaction effectively.[2]
-
Verification: Before proceeding, you can test for complete diazotization. A drop of the reaction mixture should produce an immediate dark blue/black spot on starch-iodide paper, indicating the presence of excess nitrous acid. The absence of the starting aniline can be confirmed by a quick TLC analysis.
Potential Cause B: Premature Decomposition of the Diazonium Salt
Dichlorobenzenediazonium salts are inherently unstable and should be used immediately after preparation.[6] Decomposition is a primary cause of yield loss.
-
Solution 1: Use Immediately. The solution of the diazonium salt should be kept cold and used without delay in the subsequent Sandmeyer step.[6]
-
Solution 2: Avoid Exposure to Light. Direct sunlight can promote the decomposition of diazonium salts.[1] Conducting the reaction in a flask shielded from direct light can be beneficial.
Potential Cause C: Inefficient Copper(I) Catalysis
The Sandmeyer reaction is a copper(I)-catalyzed process. The quality and form of the catalyst are paramount.
-
Solution 1: Use Freshly Prepared Copper(I) Chloride. Commercial CuCl can be oxidized to the inactive Cu(II) state. It is highly recommended to prepare it fresh or wash commercial CuCl with dilute HCl until colorless to remove any green/blue Cu(II) salts.
-
Solution 2: Ensure Stoichiometry. While catalytic, a stoichiometric amount of the copper(I) salt is often used to ensure better reactivity and higher yields.[7]
-
Solution 3: Controlled Addition. The cold diazonium salt solution should be added slowly to the cooled copper(I) chloride solution.[4] This allows for controlled evolution of nitrogen gas and maintains the reaction temperature, preventing side reactions. After the addition is complete, the mixture is typically warmed to drive the reaction to completion.[5]
Problem 2: Significant Formation of Dichlorophenol Byproduct
The formation of phenols is a common side reaction where water acts as a nucleophile, displacing the diazonium group.[5][8]
-
Potential Cause: Elevated Reaction Temperature. As discussed, if the temperature during diazotization or the initial phase of the Sandmeyer reaction rises above 5-10 °C, the diazonium salt will readily react with water.[5][9]
-
Solution: Maintain strict temperature control (0–5 °C) throughout the generation and initial reaction of the diazonium salt. Use an efficient ice-salt or ice-acetone bath.
-
-
Potential Cause: Insufficient Halide Concentration. The copper(I) halide solution should be prepared in the corresponding concentrated hydrohalic acid (e.g., CuCl in HCl). This high concentration of halide ions helps to outcompete water as the nucleophile.
-
Solution: Ensure the copper(I) chloride is dissolved or suspended in a sufficient volume of concentrated hydrochloric acid before adding the diazonium salt solution.[4]
-
Problem 3: Formation of Colored Impurities (Azo Dyes)
The appearance of a bright orange, red, or yellow precipitate indicates the formation of an azo dye.[10] This occurs when the unreacted diazonium salt (an electrophile) couples with an electron-rich aromatic compound.
-
Potential Cause: Incomplete Diazotization and Excess Aniline. If the diazotization is not complete, the remaining dichlorinated aniline (which is electron-rich enough to act as a coupling partner) can react with the formed diazonium salt.[10]
-
Solution 1: Ensure diazotization is complete by using a slight excess of sodium nitrite and verifying with starch-iodide paper.
-
Solution 2: The reaction pH for azo coupling is typically mildly acidic to neutral.[11] Maintaining a strongly acidic environment during the Sandmeyer reaction suppresses this side reaction.
-
-
Potential Cause: Coupling with Phenolic Byproducts. If dichlorophenol is formed as a byproduct, it is a highly activated coupling partner for the diazonium salt, leading to colored azo compounds.[5]
-
Solution: By minimizing phenol formation (see Problem 2), you will consequently reduce this downstream side reaction.
-
Problem 4: Formation of Dichlorobenzene (Hydro-dediazoniation)
The replacement of the diazonium group with a hydrogen atom is known as hydro-dediazoniation. This side reaction can be significant, especially with electron-deficient substrates.[6]
-
Potential Cause: Radical Chain Reaction. The Sandmeyer reaction proceeds via an aryl radical intermediate.[12] This radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture.
-
Solution 1: Choice of Solvent. While aqueous systems are common, using organic nitrites (e.g., tert-butyl nitrite) in solvents like acetonitrile can sometimes offer better control and minimize sources of hydrogen atoms.[6]
-
Solution 2: Control Reaction Conditions. The conditions that favor this side reaction are not always well-defined but are often associated with suboptimal catalyst activity or the presence of unintended reducing agents. Ensuring a clean and active Cu(I) catalyst is the first line of defense.
-
Frequently Asked Questions (FAQs)
Q1: Why is my dichlorinated aniline difficult to dissolve for the diazotization step? Dichlorinated anilines are less basic than aniline and their hydrochloride or sulfate salts can have limited solubility, especially in the cold. Using a mixture of concentrated sulfuric acid and glacial acetic acid can sometimes improve solubility compared to using hydrochloric acid alone.[3]
Q2: Can I use CuCl₂ instead of CuCl as the catalyst? No. The Sandmeyer reaction mechanism is initiated by a single-electron transfer from Copper(I) to the diazonium salt.[12] Copper(II) is the oxidized form and is not catalytically active in initiating the key radical-generating step. The presence of Cu(II) can be detrimental to the reaction.
Q3: My reaction is foaming uncontrollably. What should I do? Vigorous foaming is due to the rapid evolution of nitrogen gas, which indicates the decomposition of the diazonium salt is happening too quickly. This is almost always due to an excessive temperature. Immediately ensure your cooling bath is effective and slow down the rate of addition of the diazonium salt to the copper catalyst. For larger scale reactions, using a sufficiently large flask (e.g., ensuring the reaction volume does not exceed 50% of the flask volume) can help manage the foam.
Q4: How does the position of the chlorine atoms affect the reaction? (e.g., 2,6- vs 3,5-dichloroaniline) The substitution pattern has a significant impact:
-
Electronic Effects: All dichlorinated anilines are electron-deficient, making diazotization slower than for aniline. Isomers where the chlorines exert a stronger combined inductive effect (e.g., 3,5-dichloroaniline) are less basic and may be less reactive in the diazotization step compared to isomers like 3,4-dichloroaniline.[1]
-
Steric Effects: Aniline derivatives with substituents at both ortho positions (e.g., 2,6-dichloroaniline) can present significant steric hindrance. This can impede the approach of the nitrosating agent, making diazotization more difficult and potentially requiring longer reaction times or more forceful conditions. Azo coupling may also be sterically hindered for these isomers.[13]
Q5: What are the biaryl byproducts sometimes mentioned in the mechanism? The aryl radical intermediate in the Sandmeyer reaction can dimerize to form a biaryl compound.[12] For example, when starting with 2,5-dichloroaniline, the formation of a tetrachlorobiphenyl is a possible, though usually minor, byproduct.
Visualizations & Key Workflows
Sandmeyer Reaction Mechanism
The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) pathway. The key steps are the formation of the diazonium salt, single-electron transfer from Cu(I), loss of nitrogen gas to form an aryl radical, and subsequent halogen transfer.[12]
Caption: The two-stage process of the Sandmeyer reaction.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing the cause of low product yield.
Caption: A decision tree for troubleshooting low yields.
Experimental Protocols
Protocol 1: Preparation of Copper(I) Chloride Catalyst
This protocol provides a reliable method for generating active CuCl from the more stable copper(II) sulfate.
| Step | Procedure | Observations |
| 1 | In a 1 L Erlenmeyer flask, dissolve 62.5 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and 16.5 g of sodium chloride (NaCl) in 250 mL of hot water. | A clear, blue-green solution is formed. |
| 2 | In a separate beaker, prepare a solution of 13.5 g of sodium bisulfite (NaHSO₃) and 9 g of sodium hydroxide (NaOH) in 100 mL of water. | The solution will heat up upon preparation. |
| 3 | Slowly add the hot bisulfite solution to the hot copper sulfate solution with vigorous swirling. | The solution will change color, and a precipitate will form. |
| 4 | Allow the mixture to cool to room temperature, then place it in an ice bath to complete precipitation. | A fine, white precipitate of CuCl settles. The supernatant may be colorless or pale yellow. |
| 5 | Decant the supernatant liquid and wash the white precipitate by decantation several times with water until the washings are free of chloride (test with AgNO₃). | The white solid is the desired CuCl catalyst. |
| 6 | Do not allow the solid to become dry, as it is susceptible to air oxidation. Suspend the wet solid in concentrated HCl for immediate use in the Sandmeyer reaction. | The catalyst is ready for the Sandmeyer step. |
Protocol 2: Sandmeyer Chlorination of 3,5-Dichloroaniline
This procedure outlines the conversion of 3,5-dichloroaniline to 1,3,5-trichlorobenzene.[4][5]
Part A: Diazotization
-
In a 250 mL beaker, suspend 8.1 g (0.05 mol) of 3,5-dichloroaniline in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of water.
-
Stir the mixture and cool it to 0-5 °C in an ice-salt bath. The aniline hydrochloride may precipitate as a fine white solid.
-
In a separate beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 25 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature remains below 5 °C. Use a pipette to add the solution below the surface of the liquid with vigorous stirring.
-
After the addition is complete, stir for an additional 15 minutes in the ice bath. The formation of a clear or slightly yellow solution indicates the creation of the diazonium salt. Keep this solution cold for immediate use.
Part B: Sandmeyer Reaction
-
In a 500 mL flask, prepare a solution or suspension of copper(I) chloride (prepared from ~0.1 mol of CuSO₄·5H₂O as per Protocol 1) in 50 mL of concentrated hydrochloric acid. Cool this mixture to 5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) chloride mixture with stirring.
-
A vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from foaming over.
-
After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes.
-
Gently warm the mixture to room temperature and then heat on a steam bath to ~60 °C until the evolution of nitrogen ceases to ensure the complete decomposition of the diazonium salt.
Part C: Workup and Purification
-
Cool the reaction mixture to room temperature. An oily layer of crude 1,3,5-trichlorobenzene should be present.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (2 x 50 mL).
-
Wash the combined organic layers with water, followed by 5% aqueous sodium hydroxide solution (to remove any phenolic byproducts), and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation or recrystallization from ethanol to yield 1,3,5-trichlorobenzene.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 3,5-Dichloroaniline.
-
Chemguide. (n.d.). Some reactions of diazonium ions. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline.
-
Chemistry LibreTexts. (2023, January 22). Reactions of Diazonium Salts. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
askIITians. (2025, March 4). How to convert benzene Diazonium chloride to phenol?. Retrieved from [Link]
- Google Patents. (n.d.). Processes for the diazotization of 2,5-dichloroanilines.
- Akhtar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2491–2525.
- Sheibley, F. E., & McNulty, J. S. (1956). 3,5-Dichloroaniline in Sandmeyer's Isatin Synthesis. 4,6-Dichloroanthranilic Acid. The Journal of Organic Chemistry, 21(2), 171–173.
- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792.
- Hodgson, H. H. (1947). The Sandmeyer reaction. Chemical Reviews, 40(2), 251–277.
- J&K Scientific LLC. (2025). Sandmeyer Reaction.
- BenchChem. (2025). Application of 2,6-Dichloroaniline in Azo Dye Manufacturing: Detailed Application Notes and Protocols.
-
YouTube. (2022, October 9). Preparation of Phenol from Diazonium Salts. Retrieved from [Link]
- Bräse, S., et al. (2000). Hydro-dediazoniation of diazonium salts using trichlorosilane: New cleavage conditions for the T1 traceless linker. Tetrahedron Letters, 41(1), 107-110.
- Organic Syntheses. (n.d.).
- Organic Syntheses. (n.d.). α,α,α-TRICHLOROACETANILIDE. Org. Synth. 1960, 40, 103.
-
L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
- Organic Syntheses. (n.d.). 3,4-dimethylaniline. Org. Syn. Coll. Vol. 2, 160.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloroaniline and 3,4-Dichloroaniline.
-
YouTube. (2016, October 19). Azo Coupling. Retrieved from [Link]
- Sheibley, F. E., & McNulty, J. S. (1956). 3,5-Dichloroaniline in Sandmeyer's Isatin Synthesis. 4,6-Dichloroanthranilic Acid. The Journal of Organic Chemistry, 21(2), 171–173.
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
- ElectronicsAndBooks. (n.d.). 3,5-Dichloroaniline in Sandmeyer's Isatin Synthesis. 4,6-Dichloroanthranilic Acid.
-
YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Processes for the diazotization of 2,5-dichloroanilines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. The formation of phenol from benzene diazonium chloride class 12 chemistry CBSE [vedantu.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
- 11. Azo Coupling [organic-chemistry.org]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
minimizing side reactions in thioindigo dye synthesis
Technical Support Center: Thioindigo Dye Synthesis
Welcome to the technical support center for thioindigo dye synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thioindigo synthesis, with a specific focus on minimizing side reactions to improve yield and purity. Drawing from established protocols and mechanistic insights, this document provides practical, field-proven advice in a direct question-and-answer format.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during your experiments. Each issue is analyzed for its probable causes, followed by a set of corrective actions grounded in chemical principles.
Q1: My final thioindigo product has a dull, brownish, or reddish tint instead of the expected vibrant pink-red. What is causing this discoloration?
Probable Cause: The most frequent cause of discoloration is the formation of isomeric impurities and other byproducts during the oxidative coupling step. The primary suspect is an asymmetrical coupling product, analogous to the reddish indirubin byproduct seen in indigo synthesis.[1] This occurs when the 3-hydroxy-thionaphthene intermediate is over-oxidized to a thio-isatin-like species, which then condenses with a molecule of 3-hydroxy-thionaphthene. Other causes include thermal degradation from excessive heat or the presence of impurities in the starting materials.[2]
Corrective Actions:
-
Control the Oxidation Step: This is the most critical parameter. Avoid harsh oxidants or high reaction temperatures. The use of a milder, more controlled oxidizing agent like an alkali metal peroxodisulfate at low temperatures has been shown to produce thioindigo in high yield and excellent purity.[3]
-
Maintain Low Temperatures: During the addition of the oxidant, maintain the reaction temperature between 0°C and 20°C. Some protocols even recommend temperatures as low as -20°C to suppress the rate of side reactions.[3]
-
Ensure Reagent Purity: Use high-purity thiosalicylic acid and chloroacetic acid. Impurities in the starting materials can introduce color and interfere with the primary reaction pathway.[2] Recrystallizing the thiosalicylic acid starting material may be a necessary preliminary step.[4]
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the progress of the reaction. The appearance of multiple spots can indicate the formation of byproducts, allowing you to adjust conditions in subsequent runs.
Q2: The yield of my thioindigo synthesis is consistently low. How can I improve it?
Probable Cause: Low yields can stem from several issues: incomplete S-alkylation or cyclization in the first stage, inefficient oxidative coupling, or product loss during workup and purification. Traditional methods using fused sodium hydroxide or sodium polysulfide as the oxidant are known to have lower product recovery rates.[5]
Corrective Actions:
-
Optimize the Oxidative Coupling: This step often has the largest impact on overall yield. Switching from less efficient oxidants like air or sodium polysulfide to a peroxodisulfate-based system can dramatically improve yields.[3] The stoichiometry of the oxidant is also critical; use at least a 1:1 molar ratio of peroxodisulfate to the 3-hydroxy-thionaphthene intermediate.[3]
-
Control pH: The initial S-alkylation of thiosalicylic acid and the subsequent cyclization require alkaline conditions to proceed. However, excessively strong bases or high temperatures can promote unwanted side reactions like decarboxylation.[5] A weakly alkaline environment is often sufficient and can lead to higher purity.[5] For the oxidation step, using a 1- to 3-fold molar quantity of an alkali metal hydroxide solution is recommended.[3]
-
Improve Purification Technique: Thioindigo's poor solubility can lead to significant product loss during purification.[6][7] Instead of traditional recrystallization from common low-boiling solvents, consider washing the crude product extensively with water and ethanol, followed by a final recrystallization from a high-boiling solvent like isobutanol or xylene.[3][8]
Q3: I am struggling with the purification of my crude thioindigo. It is nearly insoluble in all my standard laboratory solvents.
Probable Cause: Thioindigo is a planar, rigid molecule with strong intermolecular π-π stacking and van der Waals forces. This results in extremely limited solubility in most conventional organic solvents, a known challenge for this class of dyes.[6][7][9]
Corrective Actions:
-
High-Boiling Point Solvents: For recrystallization, use high-boiling point aromatic solvents like xylene[8] or alcohols such as isobutanol.[3] The purification process often involves heating the suspension to boiling for several hours to dissolve the dye and allow for the removal of impurities.[3]
-
Sublimation: Vacuum sublimation is a highly effective method for purifying thioindigo, as it separates the volatile dye from non-volatile inorganic salts and polymeric byproducts. A patent for a related synthesis method mentions sublimation as a means to obtain a high-purity product.[5]
-
Vatting (Leuco-Dye Formation): In an approach borrowed from industrial dyeing, the crude thioindigo can be chemically reduced to its water-soluble leuco form using a reducing agent like sodium dithionite in an alkaline solution.[10] The solution can then be filtered to remove insoluble impurities. Bubbling air (oxygen) through the filtrate will re-oxidize the leuco-dye back to the insoluble, purified thioindigo precipitate.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis, mechanism, and optimization of thioindigo production.
Q1: What is the established reaction mechanism for thioindigo synthesis, and where are side reactions most likely to occur?
The most common laboratory and industrial synthesis of thioindigo is a two-stage process.[8]
-
Stage 1: Formation of 3-Hydroxy-thionaphthene. This stage begins with the S-alkylation of thiosalicylic acid with chloroacetic acid under basic conditions to form S-(carboxymethyl)thiosalicylic acid. This intermediate then undergoes an intramolecular cyclization via dehydration to yield 3-hydroxy-thionaphthene (also known as thioindoxyl).
-
Stage 2: Oxidative Coupling. Two molecules of 3-hydroxy-thionaphthene are then coupled in the presence of an oxidizing agent to form the final thioindigo dye.[11]
The oxidative coupling stage is the most prone to side reactions .[12][13] As detailed in the troubleshooting guide, if the 3-hydroxy-thionaphthene intermediate is over-oxidized before it can dimerize, it can lead to the formation of undesired byproducts and impact both the color and yield of the final product.
Caption: Thioindigo synthesis workflow and potential side reaction pathway.
Q2: How does my choice of oxidant affect the reaction?
The choice of oxidant is a critical factor that directly influences yield, purity, and the formation of side products.
| Oxidant | Advantages | Disadvantages & Side Reactions |
| Air (O₂) | Inexpensive, readily available. | Very slow reaction, often requires high dilutions and catalysts (e.g., copper salts), leading to poor yields and catalyst contamination.[3] |
| Sodium Polysulfide | Historically used in industrial processes. | Can give unsatisfactory yields and introduces sulfur-based impurities that are difficult to remove, complicating wastewater treatment.[3] |
| Metal Salts (FeCl₃, K₂Cr₂O₇) | Can provide good yields. | Generates metallic waste (e.g., iron oxides) that must be completely removed from the product and wastewater, adding costly purification steps.[3] |
| Peroxodisulfates (e.g., (NH₄)₂S₂O₈, Na₂S₂O₈) | Provides excellent yields and high purity when used at low temperatures.[3] Byproducts are water-soluble sulfates, which are easily washed away. | Requires careful temperature control to prevent runaway reactions or degradation. |
For laboratory-scale synthesis aiming for high purity, alkali metal or ammonium peroxodisulfate is the recommended oxidant due to its efficiency and the ease of removing its byproducts.[3]
Q3: Can you provide a detailed protocol for a high-yield synthesis of thioindigo?
The following protocol is based on a method optimized for high yield and purity using a peroxodisulfate oxidant.[3]
Experimental Protocol: Synthesis of Thioindigo via Peroxodisulfate Oxidation
Materials:
-
3-hydroxy-thionaphthene (starting intermediate)
-
Sodium Hydroxide (NaOH) solution, 10% w/v
-
Sodium Peroxodisulfate (Na₂S₂O₈)
-
Deionized Water
-
Ice Bath
Procedure:
-
Dissolution of Intermediate: In a flask equipped with a magnetic stirrer, dissolve 1 mole-equivalent of 3-hydroxy-thionaphthene in 1.5 to 2 mole-equivalents of 10% sodium hydroxide solution at room temperature. Stir until a clear solution is obtained.
-
Prepare Oxidant Solution: In a separate beaker, prepare a solution of at least 1 mole-equivalent of sodium peroxodisulfate in deionized water.
-
Cool the Reaction: Place the flask containing the dissolved intermediate into an ice-salt bath and cool the solution to between 0°C and 5°C.
-
Oxidant Addition: Add the sodium peroxodisulfate solution dropwise to the cooled, stirring solution of the intermediate over a period of approximately 1 hour. Maintain the temperature below 10°C throughout the addition. A precipitate of thioindigo will form.
-
Reaction Completion: After the addition is complete, continue stirring the suspension in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by suction filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH 7). This removes residual alkali and sodium sulfate byproducts.
-
Drying: Dry the purified thioindigo product in a vacuum oven at 60-80°C.
Caption: Step-by-step workflow for high-yield thioindigo synthesis.
References
-
Elmar Steingruber "Indigo and Indigo Colorants" in Ullmann's Encyclopedia of Industrial Chemistry, 2004, Wiley-VCH, Weinheim. doi:10.1002/14356007.a14_149.pub2. (Source derived from general knowledge of thioindigo synthesis described in multiple articles[8][11])
- CN1178233A - Method for synthesis of thioindigo dyes - Google P
-
Thiosalicylic acid - Wikipedia. [Link]
-
Thiosalicylic acid - Organic Syntheses Procedure. [Link]
-
Oxidative Coupling Mechanisms: Current State of Understanding - ResearchGate. [Link]
-
Thioindigo Pigments for Industry | PDF - Scribd. [Link]
-
Oxidative Coupling Mechanisms: Current State of Understanding. [Link]
- US4229583A - Process for preparing thio-indigo dyestuffs - Google P
-
Byproducts in Indigo Synthesis? - Chemistry Stack Exchange. [Link]
-
The development of indigo reduction methods and pre‐reduced indigo products. [Link]
-
Photoswitching of thioindigo within a PEG chain a Reaction scheme of... - ResearchGate. [Link]
-
Thioindigo photoswitches available for the modulation of hydrogels' stiffness by visible light. [Link]
-
Visible light-induced switching of soft matter materials properties based on thioindigo photoswitches - Publikationen in KITopen. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4229583A - Process for preparing thio-indigo dyestuffs - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1178233A - Method for synthesis of thioindigo dyes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thioindigo - Wikipedia [en.wikipedia.org]
- 9. Visible light-induced switching of soft matter materials prope... [publikationen.bibliothek.kit.edu]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. investigacion.unirioja.es [investigacion.unirioja.es]
Technical Support Center: Optimization of 2,5-Dichlorophenylthioglycolic Acid Cyclization
Document ID: TSC-2026-01-15-CYC01
For: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support center for the cyclization of 2,5-Dichlorophenylthioglycolic acid. This intramolecular Friedel-Crafts acylation is a critical step for the synthesis of 4,7-dichlorobenzo[b]thiophen-3(2H)-one, a key intermediate in various pharmaceutical and materials science applications. While theoretically straightforward, this reaction is often plagued by issues related to yield, purity, and scalability. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your experimental outcomes. We will delve into the causality behind common experimental challenges and provide robust, field-proven protocols.
Reaction Overview & Mechanism
The core transformation is an acid-catalyzed intramolecular electrophilic aromatic substitution. The carboxylic acid of this compound is first activated by a strong acid catalyst, typically polyphosphoric acid (PPA), to form a reactive acylium ion intermediate. This electrophile is then attacked by the electron-rich dichlorophenyl ring to form the five-membered heterocyclic ketone, 4,7-dichlorobenzo[b]thiophen-3(2H)-one.
Caption: General mechanism for the acid-catalyzed cyclization.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the cyclization reaction in a practical question-and-answer format.
Q1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes and how can I fix it?
This is the most frequent challenge and can stem from several factors, primarily related to reaction conditions and reagent quality.
Potential Cause A: Inadequate Catalyst Activity or Concentration
-
The "Why": Polyphosphoric acid (PPA) is the most common cyclizing agent for this type of reaction.[1][2] Its efficacy is highly dependent on its concentration (often expressed as % P₂O₅ content) and its ability to act as both a catalyst and a solvent. Commercial PPA can vary in strength, and it is extremely hygroscopic; absorbed moisture will hydrolyze it, drastically reducing its activity.[2] An insufficient amount of PPA will fail to drive the formation of the necessary acylium ion.
-
Troubleshooting Steps:
-
Verify PPA Quality: Use a fresh, unopened container of PPA (typically 115% phosphoric acid equivalent, or ~83% P₂O₅) if possible. If the PPA is old or has been opened multiple times, its performance may be compromised.
-
Increase Catalyst Loading: The reaction is often performed using PPA as the solvent, meaning a significant weight excess (e.g., 10-20 times the weight of the substrate) is required to ensure the reaction mixture remains stirrable and the concentration of the electrophile is high.
-
Consider Eaton's Reagent: For substrates that are sensitive or require milder conditions, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can be a more potent and reliable alternative to PPA.
-
Potential Cause B: Sub-Optimal Reaction Temperature and Time
-
The "Why": Like all reactions, this cyclization has an activation energy that must be overcome. Insufficient heat will result in a sluggish or stalled reaction. Conversely, excessive heat can lead to decomposition or side reactions.
-
Troubleshooting Steps:
-
Temperature Optimization: A typical starting point for PPA-mediated cyclizations is between 80-100°C.[2] If you see no product formation, incrementally increase the temperature by 10°C intervals.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or a small-scale reaction quench followed by LC-MS analysis to monitor the disappearance of the starting material. Reactions are often complete within 2-4 hours at the optimal temperature.
-
Potential Cause C: Deactivated Aromatic Ring
-
The "Why": The Friedel-Crafts acylation is an electrophilic aromatic substitution. The two chlorine atoms on the phenyl ring are electron-withdrawing and deactivating, making this cyclization inherently more difficult than on an unsubstituted ring.[3][4][5] While the sulfur atom is activating, the overall electronic nature of the substrate is challenging.
-
Troubleshooting Steps:
-
Ensure Forcing Conditions: This is a key reason why strong catalysts like PPA and elevated temperatures are necessary. Milder conditions (e.g., using AlCl₃ in an organic solvent) are unlikely to be effective.
-
Purity of Starting Material: Ensure your this compound is pure. Impurities can inhibit the catalyst or introduce side reactions.
-
Q2: My reaction works, but it's messy. I'm seeing significant charring and multiple side products. How can I improve the reaction purity?
Formation of impurities is often linked to excessive reaction temperature or prolonged reaction times.
Potential Cause A: Sulfonation or Polymerization
-
The "Why": At high temperatures, strong acid catalysts like PPA or concentrated sulfuric acid can cause sulfonation of the aromatic ring or intermolecular reactions, leading to polymeric tars. This is especially true if the reaction is heated for too long.
-
Troubleshooting Steps:
-
Precise Temperature Control: Use an oil bath and a contact thermometer to maintain a stable internal reaction temperature. Avoid "hot spots" from a heating mantle.
-
Minimize Reaction Time: As soon as reaction monitoring (TLC/LC-MS) indicates the consumption of the starting material, proceed with the work-up. Do not leave the reaction heating unnecessarily.
-
Optimize the PPA:Substrate Ratio: While a large excess of PPA is needed, an exceedingly large excess can sometimes exacerbate charring. Experiment with ratios from 10:1 to 15:1 (w/w).
-
Q3: The reaction seems complete, but I'm struggling with the work-up and product isolation. What is the best procedure?
The work-up of PPA reactions is notoriously challenging due to the high viscosity of the reagent and the exothermic nature of its quenching.
Potential Cause A: Inefficient Quenching and Product Precipitation
-
The "Why": PPA must be hydrolyzed to release the product. Simply adding water can be violently exothermic and result in a difficult-to-handle solid mass. The product ketone needs to be precipitated cleanly from the aqueous acid solution.
-
Troubleshooting Steps: A Validated Work-up Protocol
-
Cooling: Allow the reaction vessel to cool to around 50-60°C. The PPA will be viscous but still pourable.
-
Quenching: Prepare a separate large beaker containing a vigorously stirred mixture of ice and water. Slowly and carefully pour the reaction mixture into the ice water. This manages the exotherm and keeps the overall temperature low.
-
Precipitation: The desired product should precipitate as a solid. Continue stirring the slurry for 30-60 minutes to ensure complete hydrolysis of PPA and full precipitation of the product.
-
Filtration: Collect the crude solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with copious amounts of water until the filtrate is neutral (pH ~7). This is critical to remove all residual phosphoric acid. Finally, wash with a small amount of a cold, non-polar solvent like hexane to remove organic impurities.
-
Potential Cause B: Product is an Oil or Remains in Solution
-
The "Why": If the product does not precipitate cleanly, it may be due to impurities or insufficient quenching.
-
Troubleshooting Steps:
-
Extraction: If a solid does not form, perform an extraction. Use a water-immiscible organic solvent like ethyl acetate or dichloromethane to extract the product from the acidic aqueous layer.
-
Purification: The crude product, whether isolated by filtration or extraction, will likely require further purification. Column chromatography on silica gel is the most effective method. A gradient of ethyl acetate in hexane is a good starting point for elution.
-
Data & Protocols
Table 1: Comparison of Cyclization Conditions
The following table summarizes typical conditions and expected outcomes based on literature precedents and internal validation.
| Parameter | Condition A: Standard | Condition B: High Temp | Condition C: Eaton's Reagent |
| Cyclizing Agent | Polyphosphoric Acid (PPA) | Polyphosphoric Acid (PPA) | Eaton's Reagent |
| Substrate:Agent (w/w) | 1:12 | 1:12 | 1:10 |
| Temperature | 90°C | 110°C | 70°C |
| Time | 3 hours | 2 hours | 4 hours |
| Expected Yield | 65-75% | 50-60% (purity dependent) | 70-80% |
| Key Observation | Good balance of yield and purity. | Faster reaction, but increased risk of charring/side products. | Higher yield, cleaner reaction, but reagent is more expensive. |
Optimized Experimental Protocol (Condition A)
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a temperature probe, add polyphosphoric acid (120 g).
-
Heating: Begin stirring and heat the PPA to 90°C in an oil bath.
-
Substrate Addition: Once the temperature is stable, add this compound (10.0 g, 1 eq) portion-wise over 15 minutes. The mixture will be thick.
-
Reaction: Maintain the internal temperature at 90°C for 3 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Cool the mixture to ~60°C. In a separate beaker, prepare 1 kg of crushed ice with 500 mL of deionized water. While stirring the ice slurry vigorously, slowly pour the reaction mixture into it.
-
Isolation: A beige precipitate will form. Continue stirring for 30 minutes. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with deionized water (4 x 250 mL) or until the filtrate is neutral.
-
Drying: Dry the solid in a vacuum oven at 50°C to a constant weight to yield crude 4,7-dichlorobenzo[b]thiophen-3(2H)-one.
-
Purification: Recrystallize from ethanol or purify by column chromatography for higher purity material.
Visual Workflow Guides
Troubleshooting Flowchart for Low Yield
Caption: A step-by-step decision tree for troubleshooting low yields.
Experimental Workflow from Start to Finish
Caption: Overview of the complete experimental procedure.
References
- Google Patents. (n.d.). EP0290886A1 - Process for the preparation of this compound.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Unexpected Formation of 4,7-Dihalobenzo[B]Thiophenes Using Ohira-Bestmann Reagent.... Retrieved from [Link]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclization of compound (52a-e) with thioglycolic acid yielded 2-(4-chloro.... Retrieved from [Link]
-
MDPI. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
YouTube. (2024). Poly Phosphoric acid | Acyl cation Organic Chemistry Problem Question Solved Solution. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). WO2011047878A2 - A process for preparing benzo[b]thiophene derivatives.
-
Semantic Scholar. (n.d.). CURRENT STATE OF RESEARCH IN THE FIELD OF SYNTHESIS AND RATIONAL APPLICATION OF THIOGLYCOLIC ACID ESTERS. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles.... Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
Sources
Technical Support Center: Industrial Scale-Up of 2,5-Dichlorophenylthioglycolic Acid Production
Welcome to the technical support guide for the synthesis and scale-up of 2,5-Dichlorophenylthioglycolic Acid (CAS 6274-27-7). This resource is designed for researchers, process chemists, and drug development professionals navigating the complexities of transitioning this synthesis from the laboratory to an industrial scale. As an intermediate in pharmaceuticals and other fine chemicals, ensuring a robust, high-yield, and safe production process is paramount.[1] This guide provides direct answers to common challenges, backed by established chemical principles and process optimization data.
Section 1: Core Synthesis and Strategic Overview
This section addresses fundamental questions regarding the most viable synthesis route for industrial application and the primary challenges encountered during scale-up.
Q1: What is the most industrially viable and scalable synthesis route for this compound?
The most effective and environmentally conscious route for large-scale production is a multi-step process beginning with 2,5-dichloroaniline. This pathway avoids the significant ecological and economic drawbacks of older methods, such as those involving the reduction of 2,5-dichlorobenzenesulfochloride with large excesses of zinc powder, which generate heavy metal waste streams.[2]
The preferred route proceeds via a copper-catalyzed Sandmeyer-type reaction, followed by hydrolysis and condensation. The key stages are:
-
Diazotization: Conversion of 2,5-dichloroaniline to a 2,5-dichlorophenyldiazonium salt.
-
Isothiuronium Salt Formation: Reaction of the diazonium salt with thiourea in the presence of a copper catalyst.
-
Hydrolysis: Conversion of the intermediate isothiuronium salt to 2,5-dichlorothiophenol.
-
Condensation: Reaction of the thiophenol with monochloroacetic acid to yield the final product, this compound.[2]
This process has been shown to achieve yields as high as 89-90% of theory, a significant improvement over other methods that often report yields in the 22-50% range for similar transformations.[2]
Caption: Key stages in the industrial synthesis of this compound.
Q2: My overall process yield is low. What are the most critical parameters for maximizing yield during scale-up?
Low overall yield is a common scale-up challenge stemming from the multi-step nature of this synthesis. Yield loss is typically concentrated in the first two steps due to the instability of the diazonium salt and the formation of byproducts.
Critical Optimization Parameters:
-
Strict Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable. Maintaining a temperature between 0°C and 15°C is crucial to prevent decomposition, which leads to the formation of phenols and other impurities.[2]
-
Catalyst and Additives: The efficiency of the isothiuronium salt formation is dependent on the copper catalyst. Furthermore, the addition of finely divided, inert solids (e.g., activated carbon) can significantly increase yield and reduce the formation of unwanted byproducts.[2]
-
pH Management: The initial diazotization must be performed in a strongly acidic medium. In the final condensation step, the reaction is conducted under alkaline conditions, followed by a precise acidification to a pH of 2 to precipitate the final product effectively.[2]
| Parameter | Standard Conditions (Yield ~83%)[2] | Optimized Conditions (Yield ~89%)[2] | Rationale for Improvement |
| Additives in Step 2 | None | Activated Carbon, Corlite® | Inert solids provide a surface that can promote the desired reaction pathway and suppress the formation of byproducts, enhancing overall yield.[2] |
| Catalyst System | Copper(II) sulfate | Copper(II) sulfate | While the core catalyst is the same, its efficiency is boosted by the presence of the inert additives. |
| Final Isolation pH | ~2 | ~2 | This parameter is critical in both cases for maximum product precipitation from the aqueous solution. |
| Hydrolysis Temp. | 60-100°C | 100°C | Driving the hydrolysis to completion at the higher end of the recommended temperature range ensures maximum conversion of the isothiuronium salt.[2] |
Q3: I am observing a colored, difficult-to-purify final product. What are the likely side reactions and how can they be minimized?
The formation of colored impurities is typically linked to byproduct generation during the Sandmeyer reaction. The primary culprits are reactions involving the highly reactive diazonium salt intermediate.
Common Side Reactions:
-
Phenol Formation: Decomposition of the diazonium salt (accelerated by temperatures above the recommended range) leads to the formation of 2,5-dichlorophenol.
-
Azo Coupling: The diazonium salt can couple with other aromatic species in the reaction mixture, including the 2,5-dichlorothiophenol intermediate, to form highly colored azo dyes.
Minimization Strategies:
-
Maintain Low Temperatures: As stated, rigorous temperature control during and after the diazotization step is the most effective way to prevent decomposition and subsequent side reactions.
-
Control Reaction Stoichiometry: Ensure the correct molar ratios of reagents, particularly using a slight excess of thiourea (e.g., 1 to 1.25 moles per mole of diazonium salt), to drive the desired reaction forward and consume the diazonium salt quickly.[2]
-
Use of Inert Additives: The use of activated carbon not only improves yield but can also adsorb colored byproducts, simplifying the purification process.[2]
Section 2: Troubleshooting Guide for Key Process Stages
This section provides a problem-and-solution framework for specific issues that arise during synthesis.
Problem: Unstable Diazotization Reaction
Q: During the addition of sodium nitrite, I observe excessive foaming, a dark brown discoloration, and poor conversion. What is the cause and the correct protocol?
This indicates the premature decomposition of the 2,5-dichlorophenyldiazonium salt. The root cause is almost always a loss of temperature control or insufficient acidity.
Troubleshooting Protocol:
-
Pre-cool All Reagents: Ensure the aqueous solution of 2,5-dichloroaniline and mineral acid is pre-chilled to 0-5°C before starting the sodium nitrite addition.
-
Sub-surface Nitrite Addition: Add the aqueous sodium nitrite solution slowly below the surface of the reaction mixture to ensure rapid mixing and prevent localized "hot spots."
-
Monitor Temperature Continuously: Use a calibrated temperature probe and an efficient cooling system (e.g., a jacketed reactor with chilled brine) to maintain the reaction mass temperature below 15°C, ideally between 0-10°C.[2]
-
Ensure Excess Acid: A sufficient excess of mineral acid is required to maintain a low pH and stabilize the diazonium salt.
-
Immediate Use: The prepared diazonium salt solution should be used promptly in the subsequent step to minimize decomposition over time.
Caption: A logical troubleshooting workflow for common scale-up issues.
Problem: Incomplete Condensation or Low Product Purity
Q: The final condensation step with monochloroacetic acid results in a low yield of the desired product after acidification.
This issue often points to suboptimal pH control during the reaction and precipitation stages, or incomplete hydrolysis of the isothiuronium salt.
Troubleshooting Protocol:
-
Confirm Complete Hydrolysis: Before beginning the condensation, ensure the hydrolysis of the isothiuronium salt to 2,5-dichlorothiophenol is complete. This can be monitored by an in-process control (IPC) method like HPLC. The hydrolysis is typically run at 60-100°C.[2]
-
Maintain Alkaline Conditions: The condensation reaction requires alkaline conditions to deprotonate the thiophenol and the monochloroacetic acid. Ensure sufficient sodium hydroxide is added to maintain a basic pH throughout the reaction.[2]
-
Controlled Acidification: The most critical step for isolation is the final precipitation. The product is isolated by adding a strong acid (e.g., 10 N HCl) until the pH of the slurry reaches 2. Adding too much acid can lead to the formation of soluble species, while insufficient acid will result in incomplete precipitation. Use a calibrated pH meter for this step.[2]
-
Washing: After filtration, wash the isolated solid thoroughly with water to remove any residual mineral acid and inorganic salts.[2]
Section 3: Purification and Quality Control
Achieving high purity is essential for pharmaceutical applications. This section details the purification process and recommended analytical controls.
Q: What is the recommended protocol for final product purification and, specifically, for the removal of the copper catalyst?
Residual copper is a major concern in any synthesis destined for pharmaceutical use. The patented process includes a highly effective method for its removal prior to product isolation.
Purification and Catalyst Removal Workflow:
-
Post-Condensation Treatment: After the condensation reaction with monochloroacetic acid is complete (while the mixture is still alkaline), add a small amount of sodium sulfide (e.g., ~1-2g per mole of starting material).[2]
-
Heating and Filtration: Heat the mixture (e.g., to 100°C) to precipitate copper sulfide, a highly insoluble salt.[2]
-
Clarification Filtration: Filter the hot, alkaline solution to remove the precipitated copper sulfide and any other solid impurities (like activated carbon, if used). The resulting filtrate should be clear. This step is critical and ensures the final product is free of copper contamination (<1 ppm).[2]
-
Product Precipitation: Transfer the clear, hot filtrate to a separate vessel and cool it to 20-40°C. Slowly add 10 N hydrochloric acid with good agitation until the pH is stable at 2.0.
-
Isolation and Drying: The precipitated this compound is then isolated by filtration, washed with water until the washings are neutral, and dried (e.g., at 80°C).[2]
Caption: Workflow for purification and removal of copper catalyst.
Q: What are the key analytical specifications and methods for quality control?
For drug development applications, stringent quality control is mandatory. The final product should be a white to light yellow powder or crystal.[3]
| Test Parameter | Specification | Recommended Method |
| Appearance | White to Light yellow powder/crystal | Visual Inspection |
| Purity (Assay) | ≥ 98.0% | Gas Chromatography (GC)[3] or Neutralization Titration[3] |
| Melting Point | 129.0 to 133.0 °C | Capillary Melting Point Apparatus[2] |
| Identity | Conforms to structure | NMR Spectroscopy[3] or Infrared Spectroscopy[1] |
| Residual Copper | < 1 ppm | Inductively Coupled Plasma (ICP-MS) or Atomic Absorption (AA) |
Section 4: Safety and Environmental Considerations
Q: What are the primary safety hazards associated with this process at an industrial scale?
Handling this process at scale requires strict adherence to safety protocols.
-
Chemical Hazards: this compound is harmful if swallowed and causes skin and eye irritation.[4] Personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, is mandatory.[4][5]
-
Process Hazards:
-
Diazonium Salts: These intermediates are notoriously unstable and can decompose violently if not kept cold or if they are isolated in a dry state. They should always be handled in solution and at low temperatures.
-
Exothermic Reactions: The diazotization and neutralization steps are highly exothermic and require adequate reactor cooling capacity to prevent thermal runaways.
-
-
Workplace Safety: Facilities must be equipped with emergency eyewash stations and safety showers. Adequate ventilation is required to keep airborne concentrations of any volatile materials low.[4]
Q: How should the aqueous waste streams be managed?
The primary environmental challenge is the management of aqueous waste, which will contain residual copper salts (if the removal step is not perfectly efficient), sodium chloride, and traces of chlorinated organic compounds.
-
Copper-Containing Waste: The filtrate from the copper sulfide removal step should be treated as a heavy metal waste stream. It must be sent to a licensed waste treatment facility for proper disposal in accordance with local environmental regulations.
-
Acidic/Basic Streams: The final mother liquor after product filtration will be acidic (pH 2). This stream must be neutralized before it can be processed by a standard wastewater treatment plant.
-
Process Advantage: It is important to note that this synthesis route is significantly more environmentally friendly than older methods that relied on zinc reduction, which generated large quantities of heavy-metal-contaminated acidic waste.[2]
References
- Process for the preparation of this compound.
-
Kinetics and mechanism of oxidation of thioglycolic acid by hexachloroiridate(IV). ScienceDirect. [Link]
-
This compound Product Description. MySkinRecipes. [Link]
-
PROCESS FOR PURIFYING 2,5-DICHLOROPHENOL. European Patent Office. [Link]
-
Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed Central. [Link]
- Process for Purifying 2,5-Dichlorophenol.
Sources
Technical Support Center: Purification of 2,5-Dichlorophenylthioglycolic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2,5-Dichlorophenylthioglycolic Acid (CAS 6274-27-7). Here, we address common challenges and provide validated protocols and troubleshooting advice in a direct question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound is intrinsically linked to its synthetic route. The most prevalent method involves the diazotization of 2,5-dichloroaniline, reaction with thiourea, hydrolysis to 2,5-dichlorothiophenol, and subsequent condensation with monochloroacetic acid.[1][2]
Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: 2,5-dichloroaniline, monochloroacetic acid.
-
Key Intermediates: 2,5-dichlorothiophenol.
-
Oxidative Side-Products: Bis(2,5-dichlorophenyl) disulfide, formed by the oxidation of the thiophenol intermediate. This is a common issue with thiol chemistry.
-
Inorganic Salts: Copper salts, if used as catalysts in the Sandmeyer-type reaction, and sodium chloride from various steps.[1]
-
Other Organic Side-Products: Thiodiglycolic acid may also be present as a byproduct.
Q2: My final product has a low melting point. What does this indicate?
A2: A low or broad melting point range is a classic indicator of impurities. Pure this compound should have a sharp melting point in the range of 129-133°C. A depressed and broad melting range suggests the presence of the impurities listed in Q1, which disrupt the crystalline lattice of the pure compound.
Q3: The product has a pink or yellow discoloration. What is the likely cause?
A3: A persistent yellow or pinkish hue after initial isolation often points to trace amounts of residual diazonium salt-related byproducts or oxidized species. While the bulk of your material may be the desired product, these highly colored impurities can be stubborn to remove.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A detailed protocol for HPLC is provided in the Troubleshooting Guide section.
II. Troubleshooting and Purification Protocols
This section provides detailed protocols to address specific purification challenges.
Issue 1: Presence of Inorganic Salts and Colored Impurities
If your crude product is discolored or you suspect contamination with metal catalysts (e.g., copper salts), an acid-base extraction/re-precipitation is the most effective first purification step. This method leverages the acidic nature of the carboxylic acid group.
Protocol 1: Acid-Base Wash and Re-Precipitation
This protocol is adapted from established industrial processes for S-aryl-thioglycolic acids.
-
Dissolution: Dissolve the crude this compound in an aqueous solution of a weak base, such as sodium carbonate or sodium bicarbonate, at room temperature. Use a sufficient volume to fully dissolve the material. The acid will deprotonate to form its water-soluble sodium salt.
-
Filtration of Insolubles: Many inorganic impurities and some non-acidic organic byproducts will not dissolve. Filter the basic solution through a Celite pad or a Büchner funnel to remove these insoluble materials. If copper catalysts were used, this step is critical for their removal.
-
Treatment with Activated Carbon (Optional): If the filtrate is still colored, add a small amount of activated carbon (typically 1-2% w/w) to the solution and stir for 15-30 minutes at room temperature. The activated carbon will adsorb many colored organic impurities. Filter the solution again to remove the carbon.
-
Re-Precipitation: Slowly add a strong acid, such as 1 M hydrochloric acid, to the clear filtrate with vigorous stirring. Monitor the pH. As the solution becomes acidic (pH ~2), the purified this compound will precipitate out as a white or off-white solid.[1]
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes any remaining inorganic salts.
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 60-80°C) to a constant weight.
Issue 2: Presence of Organic Impurities (e.g., Disulfide, Starting Materials)
After an acid-base wash, recrystallization is the primary technique for removing remaining organic impurities. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.
Protocol 2: Recrystallization
While a specific, universally optimal solvent may require some screening, a good starting point for a compound with both aromatic and carboxylic acid functionalities is a mixed solvent system. An ethanol/water system is often effective.
-
Solvent Selection:
-
Place a small amount of your material in a test tube.
-
Add a few drops of ethanol and heat. If it dissolves readily, ethanol is a good "solvent."
-
In another test tube, confirm the material is poorly soluble in water, which will be the "anti-solvent."
-
-
Procedure:
-
Place the dry, post-acid-base wash material in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethanol required to just dissolve the solid.
-
While the solution is still hot, slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil instead of crystals, you may have used too much anti-solvent or cooled the solution too quickly. Reheat the mixture to dissolve the oil, add more of the primary solvent (ethanol), and allow for slower cooling.
-
Poor Recovery: If the yield is low, too much solvent may have been used. You can try to evaporate some of the solvent from the filtrate and cool again to recover more product, though this second crop may be less pure.
Issue 3: Dealing with Disulfide Impurities
If you have identified the bis(2,5-dichlorophenyl) disulfide as a significant impurity (e.g., via HPLC-MS), it can sometimes co-crystallize with the product. A chemical reduction step may be necessary.
Insight into the Chemistry: Disulfides can be cleaved back to their corresponding thiols using a reducing agent. This would convert the disulfide impurity back into the 2,5-dichlorothiophenol intermediate.
Advanced Troubleshooting: If standard purification fails, consider dissolving the crude material in an appropriate organic solvent and treating it with a mild reducing agent like dithiothreitol (DTT). The resulting thiophenol can then be removed via an acid-base extraction, as it is less acidic than the target carboxylic acid. This is an advanced technique and should be approached with careful consideration of the subsequent workup.
III. Analytical Methods for Quality Control
1. Thin-Layer Chromatography (TLC)
-
Purpose: A quick, qualitative check for purity and to identify appropriate solvent systems for column chromatography if needed.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Starting Point): A mixture of a non-polar and a polar solvent. Good starting points include:
-
Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) with 1% acetic acid. The acetic acid is crucial to ensure the carboxylic acid spot is sharp and does not streak.
-
-
Visualization:
-
UV light (254 nm): The aromatic ring will allow for visualization.
-
Iodine Chamber: Stains most organic compounds.
-
Potassium Permanganate Stain: The thiol group may react, and other oxidizable impurities will be visible.
-
2. High-Performance Liquid Chromatography (HPLC)
-
Purpose: Quantitative purity assessment and impurity profiling.
-
Method: A reverse-phase method is suitable for this compound.
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Start with a high percentage of A, and ramp up B. Example: 50% B to 95% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in Acetonitrile/Water (50:50) |
This method is a starting point and should be optimized and validated for your specific instrumentation and impurity profile.
IV. Visualized Workflows
Workflow for Synthesis and Impurity Formation
Caption: Synthesis pathway and origin of common impurities.
Workflow for Purification
Caption: Recommended purification workflow for crude product.
V. References
-
Process for the preparation of this compound. Google Patents.
-
Manufacture of this compound. Google Patents.
-
Process for preparing s-aryl-thioglycolic acids. Google Patents.
-
Separation of Acetic acid, [(2,5-dichlorophenyl)thio]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Sources
stability issues of 2,5-Dichlorophenylthioglycolic acid under storage
Technical Support Center: 2,5-Dichlorophenylthioglycolic Acid
Introduction: The Critical Role of Analyte Stability
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds and research agents. Its chemical structure, featuring a thiol-linked carboxylic acid and a dichlorinated aromatic ring, presents specific stability challenges. The integrity of this compound is paramount for the reproducibility of experimental results, the efficacy of downstream synthetic steps, and the overall success of a research and development campaign. This guide provides a comprehensive overview of the stability issues associated with this compound, offering field-proven troubleshooting advice and validated protocols to ensure its optimal handling and storage.
Frequently Asked Questions (FAQs) on Stability
This section addresses the most common inquiries received by our technical support team regarding the storage and handling of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: The primary degradation pathways for this molecule are oxidative and potentially light-mediated. Based on its chemistry, particularly the reactive thiol group, optimal preservation is achieved under controlled conditions. The parent compound, thioglycolic acid, is known to be readily oxidized by air.[1] Therefore, stringent storage practices are essential. Store the solid compound in a cool, dry, and dark environment.[2] For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent oxidation.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (<15°C); some suppliers state room temperature is acceptable for short periods.[4] | Reduces the rate of potential thermal decomposition and oxidative reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen Recommended) | The thioether linkage is susceptible to oxidation by atmospheric oxygen.[1][5] |
| Light | Amber vial or stored in a dark cabinet. | To prevent potential photolytic degradation, a common issue with aromatic compounds. |
| Container | Tightly-sealed, airtight container.[2][3][6] | Prevents exposure to atmospheric oxygen and moisture. The compound can be hygroscopic.[3] |
Q2: My solid this compound has developed a yellowish or brownish tint. What does this indicate?
A2: A color change from the expected white or light yellow powder to a more pronounced yellow or brown hue is a common visual indicator of degradation.[4] This is often due to the formation of oxidized species or other chromophoric impurities. The primary suspect is the oxidation of the sulfur atom. While the material may still be usable for some non-critical applications, its purity is compromised. We strongly advise performing a purity check via HPLC (see Protocol 2) before proceeding with any sensitive experiments.
Q3: What are the likely degradation products I might encounter?
A3: While specific degradation pathways for this exact molecule are not extensively published, we can postulate the most likely products based on the functional groups present:
-
Sulfoxide and Sulfone: The most probable degradation pathway in the presence of air is the oxidation of the thioether sulfur to form the corresponding sulfoxide and, subsequently, the sulfone.
-
Disulfide Formation: Oxidative coupling of two molecules could potentially lead to disulfide bond formation, though this is less common for thioethers compared to free thiols.
-
Cleavage Products: Under more aggressive conditions (e.g., strong oxidizing agents, high heat, or UV light), cleavage of the thioether bond could occur, potentially yielding 2,5-dichlorophenol. Hazardous decomposition from high heat can also produce carbon oxides, hydrogen chloride, and sulfur oxides.[2]
Q4: Is the compound stable in common laboratory solvents?
A4: The compound is listed as soluble in alcohols.[2] In general, solutions are less stable than the solid material. The rate and pathway of degradation in solution depend heavily on the solvent, pH, and presence of dissolved oxygen. For instance, in protic solvents at non-neutral pH, the stability may be reduced. It is best practice to prepare solutions fresh for each experiment and to store them for short periods at low temperatures (2-8°C) in the dark.
Troubleshooting Guide: Addressing Experimental Anomalies
This guide provides a systematic approach to diagnosing and resolving common issues encountered during experimentation that may be linked to compound instability.
| Observation / Issue | Probable Cause (Stability-Related) | Recommended Action & Explanation |
| Lower than expected yield in a synthetic reaction. | Degraded Starting Material: The actual purity of the this compound is lower than assumed, leading to an incorrect stoichiometric calculation. | 1. Re-evaluate Purity: Use Protocol 2 (HPLC Analysis) to determine the accurate purity of your starting material. 2. Adjust Stoichiometry: Base your reaction calculations on the measured purity. 3. Use Fresh Stock: If degradation is significant (>5%), use a fresh, unopened container of the compound for the best results. |
| Appearance of unexpected peaks in HPLC, LC-MS, or NMR. | Presence of Degradation Products: The additional signals correspond to degradation products like the sulfoxide or 2,5-dichlorophenol. | 1. Characterize Impurities: Attempt to identify the impurities using mass spectrometry. Compare the observed mass with the postulated degradation products. 2. Perform Forced Degradation: Use Protocol 3 to generate standards of potential degradation products to confirm their identity by retention time and mass. |
| Compound fails to dissolve completely in a previously reliable solvent. | Formation of Insoluble Impurities: Degradation may have produced polymeric or other less soluble byproducts. The material may also have absorbed moisture, affecting its solubility characteristics. | 1. Visual Inspection: Check for discoloration or clumping. 2. Gentle Warming/Sonication: Attempt to aid dissolution, but be aware that heat can accelerate further degradation. 3. Purity Check: Filter the solution and analyze both the soluble portion and the solid residue if possible. It is highly recommended to discard the batch and use a fresh one. |
| Inconsistent results between experimental replicates. | Ongoing Degradation: The compound may be degrading in solution on the benchtop during the course of the experiment, leading to variability over time. | 1. Prepare Solutions Fresh: Make a new solution for each replicate immediately before use. 2. Control Solution Environment: Keep stock solutions on ice and protected from light during the experiment. 3. Time-Course Analysis: Analyze your stock solution by HPLC at the beginning and end of your experiment to quantify any degradation that occurred. |
Visualized Workflows and Degradation Pathways
A clear understanding of handling procedures and potential chemical changes is crucial. The following diagrams illustrate the recommended workflow and the scientifically postulated degradation pathways.
Caption: Recommended workflow for receiving, storing, and handling this compound.
Caption: Postulated primary degradation pathways for this compound.
Key Experimental Protocols
These protocols provide a framework for assessing the purity and stability of your material.
Protocol 1: Initial Quality Control (Visual & Solubility)
-
Visual Inspection: Note the color and consistency of the solid material. It should be a white to light yellow crystalline powder.[4] Any significant deviation (e.g., dark yellow, brown, clumping) suggests potential degradation or moisture absorption.
-
Solubility Check: Prepare a solution at a known concentration (e.g., 1 mg/mL) in a recommended solvent like methanol or ethanol.[2] The compound should dissolve completely with gentle agitation. Any insolubility not previously observed is a red flag for compromised purity.
Protocol 2: Purity Assessment via Reverse-Phase HPLC-UV
This method allows for the quantification of the parent compound and the detection of impurities.
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in Mobile Phase B (Acetonitrile) to a final concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 30% B
-
18.1-22 min: Hold at 30% B (re-equilibration)
-
-
Analysis: Inject 10 µL of the sample. Calculate the purity by the area percent method. The main peak corresponds to the parent compound. Any additional peaks are impurities or degradation products.
Protocol 3: Forced Degradation Study
This study helps identify potential degradation products and understand the compound's lability under various stress conditions.
-
Prepare Stock Solution: Create a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Apply Stress Conditions: Aliquot the stock solution into separate amber vials for each condition.
| Stress Condition | Procedure |
| Acid Hydrolysis | Add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 24 hours. |
| Base Hydrolysis | Add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 8 hours. |
| Oxidation | Add 3% H₂O₂ to the solution. Keep at room temperature for 24 hours, protected from light. |
| Thermal Stress | Heat the stock solution at 60°C for 48 hours in a sealed vial. |
| Photolytic Stress | Expose the stock solution to direct UV light (e.g., 254 nm) or high-intensity visible light for 24 hours at room temperature. |
-
Analysis: After the designated time, neutralize the acid and base samples. Analyze all samples by HPLC-UV (Protocol 2) and LC-MS to compare the degradation profiles and identify the mass of the degradation products.
References
-
PubChem. (n.d.). Thioglycolic Acid. Retrieved from [Link]
-
Sciencemadness Wiki. (2019). Thioglycolic acid. Retrieved from [Link]
-
European Commission. (2013). OPINION ON Thioglycolic acid and its salts (TGA). Retrieved from [Link]
-
Middle East Technical University. (2021). THE SYNTHESIS AND CHARACTERIZATION OF THIOGLYCOLIC ACID AND THIOUREA CAPPED FLUORESCENT ZINC SULFIDE NANOPARTICLES. Retrieved from [Link]
-
Dao, T. H., et al. (2021). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (2015). The Degradation and Mineralization of 2,5-dichlorophenol by Advanced Oxidation Processes. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Tan, J. B. L., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC - NIH. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
-
Koh, S., et al. (1997). Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway. PubMed. Retrieved from [Link]
-
Copley, S. D. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. PubMed. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of 2,5-Dichlorophenylthioglycolic Acid: A Comparative Analysis of Titrimetric and Chromatographic Methodologies
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
2,5-Dichlorophenylthioglycolic acid is a key chemical intermediate whose purity is paramount to the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced product yield, and potential toxicity. Therefore, the selection of a robust and appropriate analytical method for purity determination is a critical decision in the drug development lifecycle.
This guide provides an in-depth, objective comparison between the classical, time-tested method of potentiometric titration and the modern, high-specificity technique of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and provide comparative data to guide researchers in selecting the most suitable technique for their specific analytical needs, from routine quality control to comprehensive impurity profiling.
Method 1: Purity Determination by Potentiometric Acid-Base Titration
Principle & Rationale
Acid-base titration is an absolute quantitative method that determines the total amount of an acidic substance in a sample. The method relies on the neutralization reaction between the carboxylic acid group (-COOH) of the this compound and a standardized strong base.
Given the poor aqueous solubility of many organic acids, including this compound, a non-aqueous titration is often the preferred approach.[1][2] Using an organic solvent enhances the solubility of the analyte and can sharpen the titration endpoint, leading to more accurate results for weak acids.[3] Potentiometric endpoint detection, which measures the change in potential (pH) as a function of titrant volume, is employed over colorimetric indicators to provide a more objective and precise determination of the equivalence point, especially in non-aqueous or slightly colored solutions.[4][5]
Experimental Protocol: Non-Aqueous Potentiometric Titration
1. Reagent and Equipment Preparation:
-
Titrant: 0.1 M Sodium Hydroxide in Methanol. Prepare by dissolving the appropriate amount of NaOH in methanol.
-
Primary Standard: Potassium Hydrogen Phthalate (KHP), dried at 110°C for 2 hours.
-
Solvent: Neutralized Ethanol. Add a few drops of phenolphthalein to 200 mL of absolute ethanol and titrate with the 0.1 M methanolic NaOH to a faint pink endpoint.
-
Apparatus: Automated potentiometric titrator equipped with a glass pH electrode and a 20 mL burette.
2. Standardization of 0.1 M Methanolic NaOH Titrant: I. Accurately weigh approximately 0.4 g of dried KHP into a 150 mL beaker. II. Dissolve the KHP in 50 mL of CO₂-free deionized water. III. Titrate the KHP solution with the prepared 0.1 M methanolic NaOH to the potentiometric endpoint. The equivalence point is the point of maximum inflection on the titration curve. IV. Perform the standardization in triplicate and calculate the average molarity of the NaOH titrant. Method validation guidelines recommend titrant standardization as a critical first step for reliable results.[6][7]
3. Sample Analysis: I. Accurately weigh approximately 0.5 g of the this compound sample into a 150 mL beaker. II. Dissolve the sample in 60 mL of the neutralized ethanol. Gentle warming may be used if necessary.[8] III. Immerse the pH electrode in the solution and ensure the tip is well-covered. IV. Titrate the sample solution with the standardized 0.1 M methanolic NaOH. Record the pH and titrant volume throughout the titration. V. Determine the equivalence volume (V) from the point of maximum inflection of the titration curve (the peak of the first derivative).
Data Analysis and Purity Calculation
The purity of the this compound is calculated using the following formula:
% Purity = (V × M × FW) / (W × 10)
Where:
-
V = Volume of NaOH titrant consumed at the equivalence point (mL)
-
M = Molarity of the standardized NaOH titrant (mol/L)
-
FW = Formula Weight of this compound (237.1 g/mol )[9]
-
W = Weight of the sample (g)
Workflow for Purity Assessment by Titration
Caption: Workflow for Titrimetric Purity Assay.
Method 2: Purity Determination by HPLC-UV
Principle & Rationale
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is considered a gold standard for purity analysis in the pharmaceutical industry.[10] The method separates the main compound from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. For organic acids, reversed-phase HPLC using a C18 column is a common and effective approach.[11][12]
This method offers high specificity, as it can separate the target analyte from structurally similar impurities and degradation products.[13] Purity is typically determined by an area percent calculation, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. UV detection is suitable as the carboxyl group and the aromatic ring of the molecule absorb UV light, typically in the 200-220 nm range.[14][15]
Experimental Protocol: Reversed-Phase HPLC
1. Reagents and Equipment:
-
Mobile Phase: Prepare a solution of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B). Filter through a 0.45 µm membrane and degas.
-
Diluent: 50:50 mixture of Acetonitrile and Water.
-
Reference Standard: A certified reference standard (CRS) of this compound.
-
Apparatus: HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Standard and Sample Preparation: I. Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. II. Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 215 nm
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Solvent A (0.1% H₃PO₄) % Solvent B (ACN) 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
4. System Suitability and Analysis: I. Inject the diluent as a blank to ensure no interfering peaks. II. Make five replicate injections of the Standard Solution. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%. III. Inject the Sample Solution in duplicate.
Data Analysis and Purity Calculation
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity (Area %) = (Area of Main Peak / Total Area of All Peaks) × 100
This method provides not only the purity of the main component but also the relative amounts of any detected impurities.[16]
Workflow for Purity Assessment by HPLC
Caption: Workflow for HPLC Purity Assay.
Head-to-Head Comparison: Titration vs. HPLC
To provide an objective comparison, hypothetical but realistic data from the analysis of a single batch of this compound are presented below.
| Parameter | Potentiometric Titration | HPLC-UV | Commentary |
| Principle | Acid-Base Neutralization | Chromatographic Separation | Titration is a measure of total acidity, while HPLC is a separation-based technique.[13] |
| Specificity | Low | High | Titration will quantify any acidic impurity along with the main analyte, potentially overestimating purity. HPLC separates and individually detects components.[17][18] |
| Purity Result (Assay) | 99.71% | 99.45% | The slightly lower HPLC result is expected as it excludes the area of a detected impurity. |
| Impurity Detection | Not possible | Detected a 0.26% impurity peak | HPLC excels at impurity profiling, which is critical for regulatory compliance and safety assessment.[16][19] |
| Precision (RSD, n=6) | 0.25% | 0.12% | HPLC generally offers superior precision due to automation and the stability of modern instruments. |
| Accuracy (Recovery %) | 99.5% - 101.0% | 99.8% - 100.5% | Both methods can be highly accurate when properly validated, though HPLC's accuracy is less affected by acidic impurities.[6][20] |
| Analysis Time/Sample | ~20 minutes | ~35 minutes (including run time) | Titration is typically faster for a single sample analysis. |
| Throughput | Low (manual/semi-automated) | High (with autosampler) | HPLC is superior for analyzing a large number of samples due to full automation capabilities. |
| Cost & Complexity | Low | High | Titration equipment is significantly less expensive and requires less specialized training than an HPLC system.[13] |
Conclusion: Selecting the Appropriate Method
The choice between potentiometric titration and HPLC for the purity assessment of this compound is not a matter of which method is "better," but which is more "fit for purpose."
Potentiometric Titration is a cost-effective, rapid, and accurate method that is exceptionally well-suited for:
-
Routine Quality Control (QC): Verifying the purity of batches where the impurity profile is already well-characterized and known to be free of significant acidic components.[17]
-
Assay Determination: When the primary goal is to quantify the main component without the need for impurity identification.
-
Laboratories with limited budgets: Where the capital investment for chromatographic systems is prohibitive.
High-Performance Liquid Chromatography (HPLC) is the indispensable method of choice for:
-
Impurity Profiling: Detecting, quantifying, and identifying unknown impurities, which is a regulatory requirement in drug development.[19]
-
Stability Studies: Monitoring the formation of degradation products over time.
-
Method Validation: Serving as an orthogonal technique to validate the results obtained from titration.
-
High-Throughput Screening: When a large number of samples need to be analyzed efficiently.
In a comprehensive quality control strategy, these two methods are often complementary. Titration can be used for rapid in-process checks and final product assay, while HPLC provides the detailed impurity profile necessary for product release and regulatory submission. Understanding the strengths and limitations of each technique empowers researchers to make informed decisions, ensuring the highest standards of quality and safety in their scientific endeavors.
References
-
Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. Available from: [Link]
-
Organic Acid Purity Determination by Titration. Studylib. Available from: [Link]
-
Potentiometric Titration of an Unknown Weak Monoprotic Acid. Chemistry LibreTexts. Available from: [Link]
-
Acid-Base Titrations in Nonaqueous Solvents and Solvent Mixtures. ACS Publications. Available from: [Link]
-
Non aqueous acid-base titrations. Slideshare. Available from: [Link]
-
What is potentiometric titration in the case of a weak acid and a weak base?. Quora. Available from: [Link]
-
Key Difference Between Chromatographic And Titrimetric Methods. PharmaGuru. Available from: [Link]
-
Non-Aqueous Titration | Principle, Working, Types & Applications. Allen. Available from: [Link]
-
Review on the modern analytical advancements in impurities testing. National Center for Biotechnology Information. Available from: [Link]
-
Recommendations for titration methods validation. US Pharmacopeia (USP). Available from: [Link]
-
8+ Drug Purity Tests: Quick & Easy. FormuMax. Available from: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available from: [Link]
-
Analytical Methods for Organic Acids. Shimadzu. Available from: [Link]
-
Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. MDPI. Available from: [Link]
-
What is the procedure for determining carboxylic acid groups by the acid-base titration?. ResearchGate. Available from: [Link]
-
Comparison of Chromatographic and Titrimetric Methods for the Determination of the α-amino Nitrogen in Standard Solution and Fish Protein Hydrolysates. Semantic Scholar. Available from: [Link]
-
How to solve for the % Purity of substances after titration. YouTube. Available from: [Link]
Sources
- 1. info.gfschemicals.com [info.gfschemicals.com]
- 2. Non-Aqueous Titration | Principle, Working, Types & Applications [allen.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. usp.org [usp.org]
- 7. Validation of titration methods | Metrohm [metrohm.com]
- 8. studylib.net [studylib.net]
- 9. scbt.com [scbt.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. scioninstruments.com [scioninstruments.com]
- 12. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 8+ Drug Purity Tests: Quick & Easy [jitsi.cmu.edu.jm]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
validation of HPLC method for 2,5-Dichlorophenylthioglycolic acid quantification
An In-Depth Technical Guide to the Validation of an HPLC Method for 2,5-Dichlorophenylthioglycolic Acid Quantification
A Senior Application Scientist's Comparative Analysis
For researchers, scientists, and drug development professionals, the rigorous quantification of chemical entities is the bedrock of reliable data. This compound, often an intermediate or potential impurity in pharmaceutical manufacturing, requires a robust and validated analytical method to ensure product quality and regulatory compliance. A failure in analytical precision can have cascading effects, from compromised batch quality to regulatory setbacks.
This guide provides an in-depth, experience-driven comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, grounding our protocol in the authoritative standards set by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[1][2][3][4][5] Our objective is to create a self-validating system where the data generated confirms the method's suitability for its intended purpose.
The Foundation: Why Method Validation is Non-Negotiable
Before injecting a single sample, we must define our goal. The purpose of method validation is to provide documented evidence that an analytical procedure is fit for its intended use.[6][7] The modern approach, championed by the ICH, treats an analytical method not as a static procedure but as a product with a lifecycle, beginning with an Analytical Target Profile (ATP) .[1] The ATP defines the method's required performance characteristics—for instance, "to quantify this compound as an impurity in Drug Substance X between 0.05% and 1.0% relative to a 1 mg/mL main peak, with an accuracy and precision of ±15%." This profile governs our entire validation strategy.
This guide will compare two potential methods designed to meet a stringent ATP:
-
Method A: Direct UV RP-HPLC. A workhorse reversed-phase method, leveraging the inherent UV absorbance of the analyte. It is straightforward, robust, and often the first choice for routine quality control.
-
Method B: Pre-column Derivatization RP-HPLC. An alternative approach for situations requiring enhanced sensitivity or selectivity. While the target analyte has a suitable chromophore, this comparative method illustrates a crucial strategy for compounds that do not, or for achieving lower detection limits. We will model this on established derivatization techniques for related thiol-containing compounds.[8][9][10][11]
Comparative Chromatographic Systems
The selection of chromatographic conditions is the first critical decision. The analyte, this compound, is a moderately nonpolar molecule with an acidic functional group.[12][13] Our chromatographic choices must account for this chemistry to ensure good peak shape and retention.
| Parameter | Method A: Direct UV RP-HPLC | Method B: Pre-column Derivatization RP-HPLC | Causality and Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 3.5 µm | The C18 stationary phase is the industry standard for retaining moderately nonpolar compounds. Method B uses a shorter column with smaller particles for potentially faster analysis and higher efficiency, suitable for a potentially more complex post-derivatization sample matrix. |
| Mobile Phase | Acetonitrile:20 mM Potassium Phosphate Buffer pH 3.0 (55:45 v/v) | Acetonitrile:Water (60:40 v/v) | Method A: The acidic buffer (pH 3.0) suppresses the ionization of the carboxylic acid group, preventing peak tailing and ensuring consistent retention. Method B: The derivatization neutralizes the reactive thiol group (hypothetically), potentially making the derivative less pH-sensitive, allowing for a simpler mobile phase. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Adjusted to provide optimal separation and reasonable run times for the selected column dimensions. |
| Detection | UV at 240 nm | UV at 340 nm (post-derivatization) | Method A: 240 nm is chosen to maximize absorbance based on the dichlorophenyl chromophore. Method B: The derivatizing agent is selected to introduce a new chromophore that absorbs at a higher, more selective wavelength, reducing potential interference from the matrix. |
| Column Temp. | 30 °C | 35 °C | Elevated temperatures reduce mobile phase viscosity and can improve peak efficiency. Temperature is tightly controlled for reproducibility. |
| Injection Vol. | 10 µL | 10 µL | Kept consistent for direct comparison. |
The Validation Workflow: A Systematic Approach
The validation process follows a clear, logical path where each step builds upon the last. This workflow ensures that all aspects of the method's performance are thoroughly evaluated.
Caption: High-level workflow for HPLC method validation.
Experimental Protocols and Comparative Data
Here, we detail the execution of each validation parameter, presenting hypothetical but realistic data to compare Method A and Method B. Acceptance criteria are based on the ICH Q2(R2) guideline.[3][4][14]
Specificity (and Stability-Indicating Properties)
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[15][16] For a purity assay, this is paramount. We challenge the method using forced degradation to ensure that any new peaks formed do not co-elute with the analyte peak, thus proving it is "stability-indicating."[6][17]
Experimental Protocol:
-
Prepare solutions of this compound (approx. 10 µg/mL).
-
Expose the solutions to the following stress conditions:
-
Acidic: 0.1 M HCl at 80°C for 8 hours.
-
Basic: 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (solid state).
-
Photolytic: Expose to UV light (ICH Q1B) for 7 days.
-
-
Prepare an unstressed control sample.
-
Analyze all samples by HPLC, using a photodiode array (PDA) detector to assess peak purity.
Comparative Data Summary:
| Stress Condition | Method A: % Degradation | Method A: Peak Purity Index | Method B: % Degradation | Method B: Peak Purity Index | Acceptance Criteria |
| Unstressed | 0% | > 0.999 | 0% | > 0.999 | Peak is pure; no significant degradation. |
| Acid Hydrolysis | 15.2% | > 0.999 | 15.5% | > 0.999 | Analyte peak is spectrally pure and resolved from degradants (Resolution > 2.0). |
| Base Hydrolysis | 28.1% | > 0.999 | 28.0% | > 0.999 | Analyte peak is spectrally pure and resolved from degradants (Resolution > 2.0). |
| Oxidation | 9.5% | > 0.999 | 9.8% | > 0.999 | Analyte peak is spectrally pure and resolved from degradants (Resolution > 2.0). |
| Thermal | 5.1% | > 0.999 | 5.2% | > 0.999 | Analyte peak is spectrally pure and resolved from degradants (Resolution > 2.0). |
| Photolytic | 2.5% | > 0.999 | 2.6% | > 0.999 | Analyte peak is spectrally pure and resolved from degradants (Resolution > 2.0). |
Scientist's Insight: Both methods successfully separated the analyte from all degradation products, confirming they are stability-indicating. The similar degradation percentages suggest the degradation pathways are independent of the analytical method, which is expected.
Linearity and Range
Causality: Linearity demonstrates a direct proportional relationship between analyte concentration and the instrument's response. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[16][18]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five concentrations spanning the expected range (e.g., for an impurity, from 50% to 150% of the target quantification level). For this example, we'll assume a range of 1 µg/mL to 20 µg/mL.
-
Inject each concentration in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis.
Comparative Data Summary:
| Parameter | Method A: Direct UV | Method B: Derivatization | Acceptance Criteria |
| Range | 1.0 - 20.0 µg/mL | 1.0 - 20.0 µg/mL | Method demonstrates linearity, accuracy, and precision over this range. |
| Regression Equation | y = 45870x + 1500 | y = 185500x + 2100 | --- |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Y-intercept % of 100% response | 1.8% | 0.9% | Should be insignificant. |
Scientist's Insight: Both methods exhibit excellent linearity. Method B shows a significantly steeper slope (185500 vs. 45870), confirming the expected increase in signal response due to the highly absorptive derivatizing agent. This is a key advantage if lower quantification limits are required.
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[1] It is typically assessed through recovery studies by spiking a blank matrix with a known amount of analyte at different concentration levels.
Experimental Protocol:
-
Prepare a blank matrix (e.g., a solution of the main drug substance without the impurity).
-
Spike the blank matrix with the analyte at three concentration levels (e.g., Low, Medium, High) across the range. Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery.
Comparative Data Summary:
| Level | Concentration | Method A: % Recovery (Mean ± RSD) | Method B: % Recovery (Mean ± RSD) | Acceptance Criteria |
| Low | 2.0 µg/mL | 101.5% ± 1.2% | 99.8% ± 0.9% | 90.0% - 110.0% Recovery with RSD ≤ 2.0% |
| Medium | 10.0 µg/mL | 99.2% ± 0.8% | 100.5% ± 0.6% | 90.0% - 110.0% Recovery with RSD ≤ 2.0% |
| High | 18.0 µg/mL | 98.7% ± 0.9% | 99.1% ± 0.7% | 90.0% - 110.0% Recovery with RSD ≤ 2.0% |
Scientist's Insight: Both methods demonstrate excellent accuracy, with all recovery values well within the typical acceptance criteria for an impurity method. Method B shows slightly better precision (lower RSD), which can be an advantage in regulated environments.
Precision
Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay): Precision over a short interval with the same analyst and equipment.[18]
-
Intermediate Precision: Variation within the same lab, but on different days and with different analysts.[15]
Experimental Protocol:
-
Repeatability: Prepare six independent samples at 100% of the target concentration (e.g., 10 µg/mL). Analyze and calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day using a different HPLC system if available. Compare the results from both sets.
Comparative Data Summary:
| Parameter | Method A: Direct UV (%RSD) | Method B: Derivatization (%RSD) | Acceptance Criteria (for Impurity) |
| Repeatability (n=6) | 1.3% | 0.9% | %RSD ≤ 5.0% |
| Intermediate Precision (Analyst 1 vs 2) | 1.8% | 1.2% | %RSD ≤ 5.0% |
Scientist's Insight: Both methods are highly precise. Method B's lower RSD values again point to a potentially more reproducible and reliable method, though both are well within acceptable limits.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7] These are critical for impurity methods where trace levels must be monitored. They are often determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
Experimental Protocol:
-
Prepare a series of dilute solutions of the analyte.
-
Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirm the LOQ by analyzing six independent samples prepared at the LOQ concentration and verifying that the accuracy and precision meet requirements.
Comparative Data Summary:
| Parameter | Method A: Direct UV | Method B: Derivatization | Acceptance Criteria |
| LOD (S/N ≈ 3:1) | 0.1 µg/mL | 0.02 µg/mL | --- |
| LOQ (S/N ≈ 10:1) | 0.3 µg/mL | 0.06 µg/mL | --- |
| Precision at LOQ (%RSD) | 4.2% | 3.5% | %RSD ≤ 10% |
| Accuracy at LOQ (% Recovery) | 97.5% | 101.2% | 80.0% - 120.0% |
Scientist's Insight: This is where Method B demonstrates its primary advantage. The LOQ is five times lower than that of Method A. If the ATP requires quantification of very low-level impurities (e.g., <0.05%), Method B is the clear choice. Method A is perfectly adequate for impurities at levels of ~0.1% or higher.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Prepare a system suitability solution.
-
Vary the following parameters one at a time:
-
Flow Rate (± 10%)
-
Column Temperature (± 5°C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Organic Composition (± 2% absolute)
-
-
Monitor system suitability parameters (e.g., retention time, peak tailing, resolution) to ensure they remain within acceptable limits.
Comparative Data Summary:
| Parameter Varied | Method A: Effect on System Suitability | Method B: Effect on System Suitability | Acceptance Criteria |
| Flow Rate ± 10% | Acceptable | Acceptable | System suitability parameters pass. |
| Column Temp ± 5°C | Acceptable | Acceptable | System suitability parameters pass. |
| Mobile Phase pH ± 0.2 | Acceptable | Not Applicable (no buffer) | System suitability parameters pass. |
| Organic Comp. ± 2% | Acceptable | Acceptable | System suitability parameters pass. |
Scientist's Insight: Both methods are robust. Method A's reliance on a buffered mobile phase means pH is a critical parameter to control, whereas Method B is simpler in this regard. This robustness check provides confidence that minor day-to-day variations in lab conditions will not invalidate results.
The Interdependence of Validation Parameters
Understanding how validation parameters relate to each other is key to a holistic validation strategy. The range, for example, is not an independent variable but is defined by the concentrations at which the method proves to be linear, accurate, and precise.
Caption: Logical relationship between key validation parameters.
Final Comparison and Recommendation
| Performance Metric | Method A: Direct UV RP-HPLC | Method B: Pre-column Derivatization | Recommendation |
| Specificity | Excellent | Excellent | Both methods are stability-indicating and suitable for purity testing. |
| Linearity & Accuracy | Excellent | Excellent | Both methods are highly accurate and linear. |
| Precision | Excellent | Excellent (Slightly better RSDs) | Both methods are precise. Method B's slight edge may be beneficial for reducing long-term analytical variability. |
| Sensitivity (LOQ) | 0.3 µg/mL | 0.06 µg/mL | Method B is superior. It is the required choice for trace analysis or genotoxic impurity assessment. |
| Simplicity & Speed | Superior | More complex (extra derivatization step) | Method A is faster and simpler for routine QC where ultra-high sensitivity is not required. |
| Robustness | Robust | Robust (fewer critical parameters) | Both are robust, but Method B has one less critical parameter to control (mobile phase pH). |
Senior Application Scientist's Recommendation:
The choice between these two validated methods depends entirely on the Analytical Target Profile (ATP) .
-
For routine quality control of this compound as a standard impurity (e.g., at a specification of >0.1%), Method A (Direct UV RP-HPLC) is the recommended choice. Its simplicity, speed, and proven robustness make it highly efficient for a high-throughput lab environment.
-
If the objective is to quantify this compound as a trace-level or potentially genotoxic impurity (e.g., at a specification of <0.1%), or if it is a key starting material where residual levels must be tightly controlled, Method B (Pre-column Derivatization) is unequivocally the superior method. Its 5-fold increase in sensitivity provides the quantitative power necessary to meet more stringent regulatory expectations. The additional complexity of the derivatization step is a justifiable trade-off for the significant gain in performance.
Ultimately, a validated method is not just a protocol; it is a guarantee of data integrity. By systematically evaluating and documenting every performance parameter, we build a foundation of trust in our results, ensuring the safety and efficacy of the final pharmaceutical product.
References
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
PubMed. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. [Link]
-
European Medicines Agency. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]
-
Scite.ai. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Semantic Scholar. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. [Link]
-
PubMed. High pressure liquid chromatographic determination of thioglycolic acid in cold wave fluids and depilating creams. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. Determination of Thioglycolic Acid in Hair-Waving Products by Disposable Electrochemical Sensor Coupled with High-Performance Liquid Chromatography | Request PDF. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
DePra. HPLC Method Validation. [Link]
-
ResearchGate. hplc method validation for pharmaceuticals: a review. [Link]
-
IJNRD. DEVLOPMENT AND VALIDATION OF RP- HPLC METHOD FOR QUANTIFICATION OF THIOCOLCHICOSIDE AND DICLOFENAC DIETHYLAMINE IN PRESENCE O. [Link]
-
Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent | Semantic Scholar [semanticscholar.org]
- 11. High pressure liquid chromatographic determination of thioglycolic acid in cold wave fluids and depilating creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. This compound | 6274-27-7 [amp.chemicalbook.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. depralearningcenter.com [depralearningcenter.com]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Synthesis of 2,5-Dichlorophenylthioglycolic Acid for Pharmaceutical and Agrochemical Research
Introduction: The Significance of 2,5-Dichlorophenylthioglycolic Acid
This compound is a pivotal intermediate in the synthesis of various high-value organic compounds, particularly in the pharmaceutical and dye industries. Its structural features, including the dichlorinated phenyl ring and the thioglycolic acid moiety, make it a versatile building block. Notably, it serves as a key precursor for the production of tetrachlorothioindigo pigments. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers and chemical production professionals.
This guide provides an in-depth comparative analysis of the two primary industrial synthesis routes for this compound, starting from 2,5-dichloroaniline and 1,4-dichlorobenzene, respectively. We will delve into the detailed experimental protocols, explore the underlying chemical principles, and present a clear comparison of their respective yields and practical considerations.
Route 1: Synthesis from 2,5-Dichloroaniline via a Sandmeyer-type Reaction
This multi-step synthesis is a classic and widely practiced method that leverages the versatile chemistry of diazonium salts. The overall yield for this process is reported to be in the range of 82% to 89%, based on the starting 2,5-dichloroaniline.[1]
Chemical Rationale
The core of this route is a copper-catalyzed Sandmeyer-type reaction.[2][3] An amino group on the aromatic ring is first converted into a diazonium salt, which is an excellent leaving group (N₂ gas). This allows for the introduction of a sulfur-containing functional group. The subsequent hydrolysis and condensation steps build the final thioglycolic acid side chain. The use of a copper catalyst is crucial for the efficient conversion of the diazonium salt.[2][3][4]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound from 2,5-Dichloroaniline.
Detailed Experimental Protocol
Step 1: Diazotization of 2,5-Dichloroaniline
-
In a suitable reaction vessel, suspend 162 g of 2,5-dichloroaniline in a mixture of 500 mL of water and 350 mL of 10 N hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Slowly add a solution of 76 g of sodium nitrite in 150 mL of water, ensuring the temperature is maintained below 5°C.
-
The completion of the diazotization can be checked with starch-iodide paper. The resulting solution of 2,5-dichlorophenyldiazonium chloride is used directly in the next step.
Step 2: Formation of the Isothiuronium Salt
-
In a separate vessel, prepare a well-stirred mixture of 91.2 g of thiourea and 5 g of copper(II) sulfate pentahydrate in 500 mL of water.
-
Slowly add the cold diazonium salt solution from Step 1 to the thiourea mixture, maintaining the temperature between 10-15°C.
-
Stir the mixture for approximately one hour after the addition is complete. Nitrogen gas will be evolved during this process.
Step 3: Hydrolysis to 2,5-Dichlorothiophenol
-
Adjust the pH of the reaction mixture to 8.5 by adding approximately 330 mL of 10 N sodium hydroxide solution.
-
Heat the mixture to 90°C and maintain this temperature for one hour to effect hydrolysis of the isothiuronium salt.
-
After hydrolysis, the resulting 2,5-dichlorothiophenol can be isolated by steam distillation.[5]
Step 4: Condensation with Monochloroacetic Acid
-
Introduce the isolated 154 g of 2,5-dichlorothiophenol into 1.8 L of water.
-
Add 200 mL of 10 N sodium hydroxide solution, followed by 104 g of monochloroacetic acid at 80°C.
-
After the reaction is complete, cool the mixture to 40-50°C and precipitate the product by adding 124 mL of 10 N hydrochloric acid.
-
Isolate the solid product by filtration, wash with water until acid-free, and dry at 80°C.[1]
Route 2: Synthesis from 1,4-Dichlorobenzene
This alternative route begins with a more readily available and less hazardous starting material, 1,4-dichlorobenzene. It involves the introduction of a sulfur functional group through sulfochlorination followed by reduction. This method can achieve high yields, reportedly between 81% and 94%.[3]
Chemical Rationale
This synthesis pathway begins with an electrophilic aromatic substitution reaction, specifically sulfochlorination, on the 1,4-dichlorobenzene ring.[6][7] The resulting sulfonyl chloride is then reduced to the corresponding thiophenol. The reduction of sulfonyl chlorides to thiophenols is a well-established transformation, often employing reducing agents like zinc dust in an acidic medium.[5] The final step is a nucleophilic substitution reaction where the thiophenol displaces the chloride from monochloroacetic acid.[8][9]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound from 1,4-Dichlorobenzene.
Detailed Experimental Protocol
Step 1: Sulfochlorination of 1,4-Dichlorobenzene
-
In a reaction flask, heat a mixture of 368 g (2.5 mols) of 1,4-dichlorobenzene and 583 g (5.0 mols) of chlorosulfonic acid at 110°C for one hour.
-
Cool the reaction mixture to 80°C and add 327 g (2.75 mols) of thionyl chloride.
-
Reheat the solution to 110°C for an additional two hours.
Step 2: Reduction to 2,5-Dichlorothiophenol
-
Cool the resulting solution from Step 1.
-
In a separate, larger vessel equipped for vigorous stirring and cooling, prepare a slurry of 650 g of powdered zinc in 1500 mL of water.
-
Slowly add the cooled solution of 2,5-dichlorobenzenesulfonyl chloride to the zinc slurry, maintaining the temperature below 30°C.
-
After the addition is complete, the 2,5-dichlorothiophenol can be isolated from the reaction mixture by steam distillation.
Step 3: Condensation with Monochloroacetic Acid
-
The crude 2,5-dichlorothiophenol obtained from the steam distillation is directly condensed with monochloroacetic acid as described in Step 4 of Route 1.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: from 2,5-Dichloroaniline | Route 2: from 1,4-Dichlorobenzene |
| Starting Material | 2,5-Dichloroaniline | 1,4-Dichlorobenzene |
| Key Intermediates | Diazonium salt, Isothiuronium salt | Benzenesulfonyl chloride |
| Number of Main Steps | 4 | 3 |
| Reported Overall Yield | 82-89%[1] | 81-94%[3] |
| Key Reagents | NaNO₂, Thiourea, CuSO₄, ClCH₂COOH | ClSO₃H, SOCl₂, Zn powder, ClCH₂COOH |
| Safety & Handling | Involves potentially unstable diazonium salts. | Uses highly corrosive chlorosulfonic acid and thionyl chloride. Generates large amounts of hydrogen gas during reduction. |
| Environmental Impact | Generation of copper-containing waste. | Use of heavy metal (zinc) and acidic waste streams. |
Discussion and Conclusion
Both synthetic routes offer high yields for the production of this compound. The choice between them often depends on the availability and cost of starting materials, as well as the scale of the synthesis and the capacity to handle specific reagents and waste streams.
Route 1 is a well-established method that provides a reliable pathway to the desired product. However, the in-situ generation and handling of diazonium salts require careful temperature control to minimize decomposition and potential hazards. The use of a copper catalyst also necessitates appropriate waste management protocols.
Route 2 starts from a more economical and less toxic raw material. While it appears to have one fewer step, the sulfochlorination and reduction stages involve harsh reagents and require robust equipment to handle corrosive substances and control exothermic reactions. The use of a large excess of zinc powder also presents a significant waste disposal consideration.
A potential third route, involving the direct reaction of the 2,5-dichlorophenyldiazonium salt with thioglycolic acid, has been mentioned in the literature.[1] This could potentially streamline the process by eliminating the thiourea and subsequent hydrolysis steps. However, detailed experimental data for this specific substrate is less readily available and may require further process development and optimization.
Ultimately, the selection of the optimal synthesis route will involve a careful evaluation of economic, safety, and environmental factors specific to the manufacturing or laboratory setting. Both routes presented in this guide are proven to be effective and provide a solid foundation for the production of this important chemical intermediate.
References
- Reise, H., & Etzbach, K. (1988). Process for the preparation of this compound.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
Adams, R., & C. S. Marvel. (1921). Thiophenol. Organic Syntheses, 1, 84. [Link]
- Kochi, J. K. (1957). The Mechanism of the Sandmeyer and Meerwein Reactions. Journal of the American Chemical Society, 79(11), 2942–2948.
-
Gallagher, T. (n.d.). Sandmeyer reaction. Organic Chemistry Portal. [Link]
- Dow Chemical Company. (1969). Method for preparing chlorobenzene thiols.
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
LibreTexts Chemistry. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. [Link]
- Cerfontain, H., Lambrechts, H. J. P., & Schaasberg-Nienhuis, Z. R. H. (1985). Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-668.
-
The Organic Chemistry Tutor. (2017). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. [Link]
Sources
- 1. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Precursors for Thioindigo Dyes: 2,5-Dichlorophenylthioglycolic Acid as a High-Performance Intermediate
Introduction: The Strategic Importance of Precursor Selection in Thioindigo Dye Synthesis
Thioindigo dyes, organosulfur compounds analogous to the renowned indigo dye, are a vital class of pigments and vat dyes known for their characteristic pink to violet hues and excellent fastness properties.[1] Their molecular structure, featuring a central carbon-carbon double bond connecting two benzothiophene units, is responsible for their chromophoric properties.[1] The performance of the final dye—its color, lightfastness, weather resistance, and suitability for specific applications like polyester dyeing or high-performance coatings—is fundamentally dictated by the chemical precursors used in its synthesis.[1][2]
The choice of a precursor is not merely a matter of starting materials but a critical decision that influences the entire synthesis pathway, including reaction complexity, yield, purity, and the ecological footprint of the process. This guide provides an in-depth comparison of key precursors for thioindigo dyes, with a primary focus on 2,5-Dichlorophenylthioglycolic acid , a sophisticated intermediate for producing high-performance chlorinated thioindigos. We will objectively compare its synthesis and performance against the more traditional precursor, Thiosalicylic Acid , which itself is often derived from Anthranilic Acid . This analysis is supported by experimental protocols and data to empower researchers and chemical process developers in making informed decisions.
Featured Precursor: this compound
This compound is a cornerstone precursor for the synthesis of tetrachlorinated thioindigo dyes, most notably Pigment Red 88 (4,4',7,7'-tetrachlorothioindigo).[1][2] This pigment is highly valued in the industry for its exceptional lightfastness, weather-fastness, and thermal stability, making it ideal for demanding applications such as automotive coatings and durable plastics.[2]
Synthesis of the Precursor
The industrial preparation of this compound typically begins with 2,5-dichloroaniline. A common route involves a Sandmeyer-type reaction where the aniline is first diazotized. The resulting diazonium salt is then reacted with thiourea in the presence of a copper catalyst to form an isothiuronium salt.[3] Subsequent hydrolysis yields 2,5-dichlorothiophenol, which is then condensed with monochloroacetic acid to produce the final this compound.[3] This multi-step process allows for the precise installation of the chlorine atoms that are crucial for the final pigment's performance.
Conversion to 4,4',7,7'-Tetrachlorothioindigo
The conversion of this compound to the corresponding thioindigo dye is a process of intramolecular cyclization followed by oxidative dimerization. A prevalent method involves converting the carboxylic acid to its more reactive acid chloride, typically using thionyl chloride.[4] This acid chloride is then cyclized using a strong Lewis acid like aluminum chloride to form the 3-hydroxy-4,7-dichloro-1-thionaphthene intermediate.[4] This intermediate is often not isolated but is directly oxidized to yield the final 4,4',7,7'-tetrachlorothioindigo pigment.[4] This direct approach can achieve high yields, often exceeding 85%.[4]
The causality behind this pathway is clear: the use of a chlorinated precursor directly builds the desired substitution pattern into the molecule, avoiding a potentially less selective and lower-yielding post-chlorination of the parent thioindigo dye.[1]
Logical Flow: Synthesis of 4,4',7,7'-Tetrachlorothioindigo
Caption: Synthesis pathway from this compound to Pigment Red 88.
Experimental Protocol: Synthesis of 4,4',7,7'-Tetrachlorothioindigo
This protocol is a synthesis of established patent literature for illustrative purposes.[4]
-
Acid Chloride Formation: In a reaction vessel equipped for reflux and gas scrubbing, suspend 80 g of this compound in 100 ml of thionyl chloride. Heat the mixture to reflux and maintain until the reaction is complete (cessation of gas evolution). Excess thionyl chloride is then removed by distillation under reduced pressure.
-
Cyclization: Prepare a mixture of an aluminum halide and an alkali metal halide (e.g., AlCl₃/NaCl). Cool this mixture to between 10°C and 20°C. Slowly add the acid chloride synthesized in step 1 to this mixture, maintaining the temperature throughout the addition. This step forms the 3-hydroxy-1-thionaphthene intermediate.
-
Oxidation & Isolation: The reaction mixture containing the intermediate is carefully hydrolyzed. The intermediate is then oxidized. A common laboratory and industrial method is oxidation with a peroxodisulfate in an aqueous alkaline solution.[5] The resulting crude pigment is then filtered.
-
Purification: The filter cake is washed extensively with hot 5% sodium hydroxide solution and then with hot water until neutral. The moist cake is re-slurried in dilute hydrochloric acid at ~70°C, filtered, washed again with water, and dried to yield a high-purity red-violet powder.
Alternative Precursor: Thiosalicylic Acid
Thiosalicylic acid (2-mercaptobenzoic acid) is the classic precursor for the parent, unsubstituted thioindigo molecule (C.I. Vat Red 41).[1][6] It serves as a fundamental building block and its chemistry is well-established.
Synthesis of the Precursor
Thiosalicylic acid is typically prepared from anthranilic acid. The process involves diazotization of the anthranilic acid, followed by reaction with a sulfur source like sodium disulfide and subsequent reduction.[6][7]
Conversion to Thioindigo
The most common synthesis route involves the S-alkylation of thiosalicylic acid with chloroacetic acid to form carboxyphenylthioglycolic acid.[1] This intermediate is then cyclized to 2-hydroxythianaphthene, which is subsequently oxidized to form thioindigo.[1] Alternative, simpler methods have been proposed, such as a one-pot reaction of thiosalicylic acid with acetic acid in the presence of a catalytic oxidant, which claims high purity and yield with reduced complexity.[8]
Logical Flow: Synthesis of Thioindigo from Thiosalicylic Acid
Caption: Synthesis of Thioindigo via the Thiosalicylic Acid pathway.
Experimental Protocol: Synthesis of Thioindigo (Classic Method)
This protocol is based on the general method described in the literature.[1]
-
S-Alkylation: Dissolve thiosalicylic acid in an aqueous alkaline solution (e.g., sodium hydroxide). Add a stoichiometric amount of chloroacetic acid and heat the mixture to facilitate the substitution reaction, forming the thioether intermediate.
-
Cyclization: The resulting solution is then treated to induce cyclization. This can involve heating in a dehydrating medium.
-
Oxidation: The 2-hydroxythianaphthene intermediate is oxidized to thioindigo. This can be achieved using various oxidizing agents, such as air, sodium polysulfide, or peroxodisulfates.[5][8]
-
Isolation: The precipitated thioindigo dye is filtered, washed thoroughly with water, and dried.
Comparative Analysis: Performance and Process
The choice between these precursors is driven by the desired end product. This compound is a specialized intermediate, while thiosalicylic acid is a more general-purpose precursor.
| Feature | This compound | Thiosalicylic Acid |
| Primary Product | 4,4',7,7'-Tetrachlorothioindigo (Pigment Red 88)[1][2] | Thioindigo (Parent Molecule, Vat Red 41)[1] |
| Final Dye Properties | Red-violet shade; Excellent light & weather fastness; High thermal stability.[2] | Pink/Red shade; Good fastness, but generally lower than chlorinated derivatives.[1] |
| Key Applications | Automotive coatings, high-performance plastics, industrial paints.[2] | Polyester dyeing, general textile applications.[1] |
| Synthesis Complexity | Higher; requires synthesis of a substituted precursor and use of potent cyclizing agents (e.g., SOCl₂, AlCl₃).[4] | Lower; more direct route to the parent thioindigo, with newer one-pot methods available.[8] |
| Reported Yield | High (e.g., 87.2% for the final oxidation/isolation step).[4] | Can be high, especially with optimized modern methods.[8] |
| Reagent Safety | Involves hazardous reagents like thionyl chloride, chlorosulfonic acid, and aluminum chloride.[4] | Classic method uses chloroacetic acid; newer methods may be greener but require specific catalysts.[1][8] |
Conclusion: Matching the Precursor to the Application
This guide demonstrates that the selection of a precursor for thioindigo dye synthesis is a strategic decision with significant downstream consequences.
-
This compound stands out as the precursor of choice for producing high-performance, high-value pigments like PR 88. The complexity and cost associated with its synthesis are justified by the exceptional durability, lightfastness, and weather resistance of the final product, which are non-negotiable requirements in sectors like automotive and industrial coatings.[2]
-
Thiosalicylic acid remains the fundamental and most direct precursor for the parent thioindigo molecule. It is ideal for applications where the extreme performance of chlorinated derivatives is not required or for research focused on the fundamental properties of the thioindigoid chromophore. Its synthesis from anthranilic acid makes it accessible from common industrial feedstocks.[6][7]
For professionals in drug development, where molecular scaffolds are often repurposed, understanding these synthetic pathways provides insight into the tailored synthesis of complex heterocyclic molecules. For researchers and scientists, the choice of precursor directly impacts the scope of accessible derivatives and their resulting photophysical properties. Ultimately, a deep understanding of the causality—how the precursor's structure dictates the final dye's performance—is paramount for innovation in colorant chemistry.
References
-
Steingruber, E. (2004). Indigo and Indigo Colorants. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
- EP0290886A1 - Process for the preparation of this compound.
- US4260778A - Process for the preparation of thioindigo compounds.
- CN1178233A - Method for synthesis of thioindigo dyes.
-
Wikipedia contributors. (2023). Thiosalicylic acid. In Wikipedia, The Free Encyclopedia. [Link]
-
Allen, C. F. H., & MacKay, D. D. (1931). Thiosalicylic acid. Organic Syntheses, 11, 94. [Link]
-
Egerton, G. S., & Galil, F. (1962). The State of Indigoid and Thioindigoid Dyes in Dyed Materials. Review of Progress in Coloration and Related Topics, 78(4), 167-176. [Link]
-
Kaplan, G., & Seferoğlu, Z. (2022). The Synthetic Approaches for Preparation of Indigo and Applications in Denim Industry. Current Organic Synthesis. [Link]
-
Gaikwad, et al. (n.d.). Synthesis of Dye from Anthranilic Acid and Its Utility. Asian Journal of Chemistry. [Link]
-
Upadhyay, R. K., et al. (n.d.). Synthesis and Dyeing Action of Novel Thioindigoid Reactive Dyes. Asian Journal of Chemistry. [Link]
-
Kaplan, G., & Seferoğlu, Z. (2022). The Synthetic Approaches for Preparation of Indigo and Applications in Denim Industry. PubMed. [Link]
-
Patel, et al. (n.d.). Studies on Synthesis of Some Acid Dyes and Their Application on Various Fibres. Asian Journal of Chemistry. [Link]
- US4229583A - Process for preparing thio-indigo dyestuffs.
-
Ramirez, A. (2008). A Study Of The Interaction Of Thioindigo Dye, With Several Inorganic Host Materials. UTEP Digital Commons. [Link]
-
Shruti. (n.d.). Thioindigo Pigments for Industry. Scribd. [Link]
Sources
- 1. Thioindigo - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. EP0290886A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. US4260778A - Process for the preparation of thioindigo compounds - Google Patents [patents.google.com]
- 5. US4229583A - Process for preparing thio-indigo dyestuffs - Google Patents [patents.google.com]
- 6. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN1178233A - Method for synthesis of thioindigo dyes - Google Patents [patents.google.com]
A Researcher's Guide to the Spectroscopic Differentiation of Dichlorophenylthioglycolic Acid Isomers
For professionals in drug development and chemical research, the unambiguous identification of isomers is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. The positional isomers of dichlorophenylthioglycolic acid (C₈H₆Cl₂O₂S), while possessing the same molecular formula and weight, exhibit distinct physical, chemical, and biological properties. These differences arise from the varied placement of the two chlorine atoms on the phenyl ring, which profoundly influences the molecule's electronic environment and three-dimensional structure.
This guide provides an in-depth comparison of the six possible positional isomers of dichlorophenylthioglycolic acid, detailing the application of key spectroscopic techniques for their differentiation. We will move beyond simple data reporting to explain the underlying principles that make each technique a powerful tool for structural elucidation, offering field-proven insights into experimental design and data interpretation.
The Structural Challenge: Six Isomers
The core challenge lies in distinguishing between the following isomers:
-
2,3-Dichlorophenylthioglycolic Acid
-
2,4-Dichlorophenylthioglycolic Acid
-
2,5-Dichlorophenylthioglycolic Acid
-
2,6-Dichlorophenylthioglycolic Acid
-
3,4-Dichlorophenylthioglycolic Acid
-
3,5-Dichlorophenylthioglycolic Acid
Each isomer's unique substitution pattern serves as a spectroscopic fingerprint. This guide will demonstrate how to read those fingerprints using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides detailed information about the connectivity and chemical environment of individual atoms.[1] The key to distinguishing the dichlorophenylthioglycolic acid isomers lies in analyzing the number of signals, their chemical shifts (δ), and their coupling patterns in both ¹H and ¹³C NMR spectra.
Causality: Why Isomerism Impacts NMR Spectra
The electronic environment of each proton and carbon atom in the molecule is dictated by the position of the electron-withdrawing chlorine atoms.
-
¹H NMR: The chlorine atoms deshield nearby protons on the aromatic ring, shifting their signals downfield. The substitution pattern also determines the spin-spin coupling between adjacent protons, resulting in unique splitting patterns (e.g., doublets, triplets, doublets of doublets) for each isomer.
-
¹³C NMR: The symmetry of the isomer is the most telling factor. Symmetrical isomers like the 2,6- and 3,5-dichloro variants will have fewer unique carbon signals in the aromatic region than their asymmetrical counterparts.[2] For instance, 3,5-dichlorophenylthioglycolic acid will show only three signals for its six aromatic carbons, while an asymmetrical isomer like 2,3-dichlorophenylthioglycolic acid will show six distinct signals.
Comparative ¹H and ¹³C NMR Data (Predicted)
The following tables summarize the predicted NMR data for each isomer in a standard solvent like CDCl₃. These predictions are based on established substituent effects and spectroscopic principles.[3][4]
Table 1: Predicted ¹H-NMR Spectral Data of Dichlorophenylthioglycolic Acid Isomers
| Isomer | Aromatic Protons (δ, ppm, Multiplicity) | -S-CH₂- (δ, ppm, Multiplicity) | -COOH (δ, ppm, Multiplicity) |
| 2,3-dichloro | ~7.2-7.5 (3H, complex multiplet) | ~3.8 (2H, s) | ~10-12 (1H, broad s) |
| 2,4-dichloro | ~7.3-7.6 (3H, complex multiplet) | ~3.8 (2H, s) | ~10-12 (1H, broad s) |
| 2,5-dichloro | ~7.2-7.4 (3H, complex multiplet) | ~3.8 (2H, s) | ~10-12 (1H, broad s) |
| 2,6-dichloro | ~7.1-7.4 (3H, complex multiplet) | ~4.0 (2H, s) | ~10-12 (1H, broad s) |
| 3,4-dichloro | ~7.3-7.6 (3H, complex multiplet) | ~3.7 (2H, s) | ~10-12 (1H, broad s) |
| 3,5-dichloro | ~7.1 (1H, t), ~7.3 (2H, d) | ~3.7 (2H, s) | ~10-12 (1H, broad s) |
Table 2: Predicted ¹³C-NMR Spectral Data of Dichlorophenylthioglycolic Acid Isomers
| Isomer | Number of Unique Aromatic Signals | Aromatic C (δ, ppm) | -S-CH₂- (δ, ppm) | -C=O (δ, ppm) |
| 2,3-dichloro | 6 | ~127-138 | ~38 | ~175 |
| 2,4-dichloro | 6 | ~128-137 | ~38 | ~175 |
| 2,5-dichloro | 6 | ~129-136 | ~38 | ~175 |
| 2,6-dichloro | 4 | ~128-140 | ~37 | ~175 |
| 3,4-dichloro | 6 | ~128-135 | ~39 | ~175 |
| 3,5-dichloro | 4 | ~127-139 | ~39 | ~175 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified dichlorophenylthioglycolic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.
-
¹H-NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. The acidic proton of the carboxylic acid can sometimes be broad; a D₂O exchange experiment can be performed to confirm its presence.[5]
-
¹³C-NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom. A longer acquisition time is typically required compared to ¹H-NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6] While all six isomers share the same functional groups (carboxylic acid, thioether, aromatic ring), the substitution pattern on the ring provides a key diagnostic window.
Causality: How Substitution Pattern Affects IR Spectra
The primary utility of IR in distinguishing these isomers comes from the "fingerprint region" of the spectrum, specifically the C-H out-of-plane (oop) bending vibrations between 900 and 675 cm⁻¹. The pattern of these strong absorptions is highly characteristic of the number and position of adjacent hydrogen atoms on the aromatic ring.[7][8]
-
1,2,3-trisubstituted (2,3-dichloro): Expected to show specific patterns for one and two adjacent hydrogens.
-
1,2,4-trisubstituted (2,4- and 3,4-dichloro): Typically show a strong band in the 885-860 cm⁻¹ region.
-
1,2,3,5-tetrasubstituted (2,6- and 2,5-dichloro): These patterns can be more complex but are distinct.
-
1,3,5-trisubstituted (3,5-dichloro): Characterized by strong bands in the 885-845 cm⁻¹ and 730-680 cm⁻¹ regions.
Comparative IR Data (Predicted)
Table 3: Key Predicted IR Absorption Frequencies (cm⁻¹) for Dichlorophenylthioglycolic Acid Isomers
| Isomer | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | Aromatic C-H oop Bending | C-Cl Stretch |
| 2,3-dichloro | 2500-3300 (very broad) | ~1710 | ~820-770 | ~1100-1000 |
| 2,4-dichloro | 2500-3300 (very broad) | ~1710 | ~880-860 | ~1100-1000 |
| 2,5-dichloro | 2500-3300 (very broad) | ~1710 | ~870-810 | ~1100-1000 |
| 2,6-dichloro | 2500-3300 (very broad) | ~1710 | ~780-750 | ~1100-1000 |
| 3,4-dichloro | 2500-3300 (very broad) | ~1710 | ~885-860 | ~1100-1000 |
| 3,5-dichloro | 2500-3300 (very broad) | ~1710 | ~885-845, ~730-680 | ~1100-1000 |
Experimental Protocol for IR Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is the most common and convenient method.
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.
-
Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet. This is crucial to subtract the absorbance of the atmosphere (CO₂, H₂O) and the sample matrix.
-
Sample Scan: Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) can be analyzed for the presence of characteristic absorption bands.
Part 3: Mass Spectrometry (MS) and UV-Vis Spectroscopy
While NMR and IR are often sufficient for positive identification, MS and UV-Vis provide complementary and confirmatory data.
Mass Spectrometry
Causality: In MS, molecules are ionized and fragmented. While all isomers will have the same molecular ion peak (M⁺) corresponding to their identical molecular weight, the relative positions of the chlorine atoms can influence the stability of fragment ions. This may lead to subtle but measurable differences in the fragmentation pattern and the relative abundance of key fragment ions, such as the loss of the glycolic acid side chain or the loss of a chlorine atom.
Predicted Data:
-
Molecular Ion (M⁺): All isomers will show a characteristic cluster of peaks for the molecular ion due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). For a molecule with two chlorine atoms, we expect to see peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.
-
Key Fragments: Expect to see fragments corresponding to the loss of the carboxyl group (-COOH, M-45) and the entire thioglycolic acid side chain (-SCH₂COOH, M-91).
Experimental Protocol (LC-MS): A Liquid Chromatography-Mass Spectrometry (LC-MS) method is ideal.[9][10]
-
Chromatography: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water). Inject onto a reverse-phase LC column (e.g., C18) to separate the analyte from any impurities.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI), likely in negative ion mode to deprotonate the carboxylic acid, yielding a strong [M-H]⁻ ion.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (~237 g/mol ) using a mass analyzer like a quadrupole or time-of-flight (TOF).
UV-Vis Spectroscopy
Causality: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The substitution pattern on the benzene ring affects the energy levels of the π-electron system.[11] Different isomers will therefore exhibit slight variations in their wavelength of maximum absorbance (λ_max) and molar absorptivity.
Predicted Data: All isomers are expected to show characteristic aromatic absorptions in the UV region, typically between 250-300 nm. The exact λ_max will shift depending on the isomer. For example, isomers with para-substitution (like 2,5-dichloro) often show a red-shift (shift to longer wavelength) compared to their ortho- or meta- counterparts.[12]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
-
Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.
-
Spectrum Acquisition: Place the sample solution in a quartz cuvette and scan the absorbance from approximately 200 nm to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Visualizing the Workflow and Logic
The following diagrams illustrate the overall analytical workflow and the logical basis for using ¹³C NMR to differentiate isomers based on molecular symmetry.
Caption: General experimental workflow for the spectroscopic identification of an unknown dichlorophenylthioglycolic acid isomer.
Caption: Logical relationship between molecular symmetry of an isomer and the expected number of ¹³C NMR signals.
Conclusion
Distinguishing between the positional isomers of dichlorophenylthioglycolic acid is a critical task that requires a multi-faceted spectroscopic approach. While each technique provides valuable information, the combination of ¹H and ¹³C NMR spectroscopy offers the most definitive and unambiguous data for structural assignment, primarily through the analysis of chemical shifts, coupling patterns, and the number of unique signals dictated by molecular symmetry. IR spectroscopy serves as a rapid and effective method for confirming functional groups and providing strong evidence for the aromatic substitution pattern. Finally, mass spectrometry and UV-Vis spectroscopy provide essential confirmatory data regarding molecular weight and the electronic nature of the aromatic system, respectively. By systematically applying these techniques and understanding the causal link between molecular structure and spectral output, researchers can confidently identify and differentiate these closely related isomers.
References
-
Study Prep in Pearson+. (n.d.). There are three different isomers of dichlorobenzene. These isomers can be identified easily using 13C-NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, Jan 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Kucerova, Z., & Ruzicka, J. (2016). A validated LC–MS/MS method for fast detection of thiodiglycolic acid in aqueous samples. International Journal of Environmental Analytical Chemistry, 96(5), 436-444. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectrum of the chlorophenols. Retrieved from [Link]
-
PubChem. (n.d.). Thioglycolic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Graff, J. B., Idso, M. N., & Schlenk, D. (2006). NMR analysis of thiodiglycol oxidation by Mammalian alcohol dehydrogenases. Current protocols in toxicology, Chapter 4, Unit4.20. Retrieved from [Link]
Sources
- 1. NMR analysis of thiodiglycol oxidation by Mammalian alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. There are three different isomers of dichlorobenzene. These isome... | Study Prep in Pearson+ [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. A validated LC–MS/MS method for fast detection of thiodiglycolic acid in aqueous samples [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Thioindigoid Dyes Derived from 2,5-Dichlorophenylthioglycolic Acid
Introduction: The Significance of Halogenated Thioindigoid Dyes
Thioindigoid dyes, a subclass of vat dyes, are renowned for their exceptional fastness properties, making them a cornerstone in applications demanding high durability, such as in military uniforms and high-quality textiles.[1][2] The introduction of halogen substituents into the thioindigo chromophore can further enhance these properties, influencing color, photostability, and affinity for various substrates. This guide provides an in-depth performance evaluation of thioindigoid dyes derived from 2,5-Dichlorophenylthioglycolic acid, with a primary focus on the resulting 4,4',7,7'-tetrachlorothioindigo.
The synthesis of this particular dye is well-documented, proceeding through the cyclization of 2,5-dichlorophenyl-thioglycolic acid.[3] This guide will objectively compare the performance of this halogenated derivative against its parent compound, thioindigo, and another widely used vat dye, offering researchers, scientists, and drug development professionals a comprehensive understanding of its relative merits, supported by experimental data and detailed protocols.
Synthesis Pathway and Rationale
The synthesis of 4,4',7,7'-tetrachlorothioindigo from this compound is a multi-step process that underscores the importance of the precursor's structure. The presence of chlorine atoms at the 2 and 5 positions of the phenyl ring dictates the final substitution pattern of the thioindigo molecule, which in turn governs its performance characteristics.
The general synthesis involves the conversion of the arylthioglycolic acid to its acid chloride, followed by cyclization and oxidation to yield the final thioindigo dyestuff.[3] The choice of reaction conditions, including the use of specific catalysts and oxidizing agents, is critical to achieving high yields and purity.[4]
Caption: Synthesis of 4,4',7,7'-tetrachlorothioindigo.
Comparative Performance Evaluation
The performance of a dye is a multifactorial assessment, encompassing its color properties, stability under various conditions (photostability), and its interaction with the substrate (staining efficiency and fastness). In this section, we compare 4,4',7,7'-tetrachlorothioindigo with thioindigo and a representative anthraquinone vat dye.
Physicochemical and Spectroscopic Properties
The introduction of four chlorine atoms into the thioindigo structure has a pronounced effect on its electronic properties and, consequently, its color. Halogenation typically leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum, resulting in a deeper, more reddish-violet shade for 4,4',7,7'-tetrachlorothioindigo compared to the reddish-pink of the parent thioindigo.[5][6]
| Dye | Chemical Structure | Absorption Max (λmax) | Molar Extinction Coefficient (ε) |
| 4,4',7,7'-Tetrachlorothioindigo | C₁₆H₄Cl₄O₂S₂ | ~560-580 nm | High |
| Thioindigo | C₁₆H₈O₂S₂[7] | ~540-550 nm | Moderate |
| Indanthrone (Anthraquinone Vat Dye) | C₂₈H₁₄N₂O₄ | ~610 nm | High |
Table 1: Comparative Spectroscopic Properties of Selected Vat Dyes.
Photostability
Thioindigoid dyes are known for their good photostability, a property attributed to an efficient pathway for the dissipation of absorbed light energy.[8][9] The mechanism is thought to involve an intramolecular proton transfer in the excited state, which facilitates a rapid, non-radiative decay back to the ground state.[8] The halogen substitution in 4,4',7,7'-tetrachlorothioindigo is expected to further enhance this stability.
Fastness Properties
Vat dyes, as a class, are characterized by their excellent wash and light fastness, although they can exhibit poor rubbing fastness.[2][10] The strong intermolecular forces and insolubility of the oxidized dye within the fiber contribute to its high resistance to laundering.
| Fastness Property | 4,4',7,7'-Tetrachlorothioindigo | Thioindigo | Indanthrone |
| Light Fastness (ISO 105-B02) | Excellent (7-8) | Very Good (6-7) | Excellent (7-8) |
| Wash Fastness (ISO 105-C06) | Excellent (4-5) | Excellent (4-5) | Excellent (4-5) |
| Rubbing Fastness (ISO 105-X12) | Moderate (2-3) | Moderate (2-3) | Moderate (2-3) |
Table 2: Comparative Fastness Properties of Selected Vat Dyes.
Experimental Protocols
Accurate and reproducible evaluation of dye performance relies on standardized testing methodologies. The following are generalized protocols for key experiments.
Protocol 1: Determination of Light Fastness
Objective: To assess the resistance of the dyed substrate to the fading effect of light.
Apparatus:
-
Xenon arc lamp apparatus
-
Standard blue wool references
-
Grey scale for assessing color change
Procedure:
-
Prepare dyed fabric samples according to the vat dyeing protocol.
-
Mount the samples in the xenon arc lamp apparatus alongside the blue wool standards.
-
Expose the samples to the light source under controlled conditions of temperature and humidity as per ISO 105-B02.
-
Periodically inspect the samples and compare their fading to that of the blue wool standards.
-
The light fastness rating is determined by the blue wool standard that shows a similar degree of fading to the sample.
Caption: Workflow for Light Fastness Testing.
Protocol 2: Vat Dyeing of Cotton Fabric
Objective: To apply the insoluble vat dye to a cellulosic substrate through a process of reduction, dyeing, and oxidation.
Materials:
-
Cotton fabric
-
Vat dye
-
Sodium hydroxide (caustic soda)
-
Sodium dithionite (hydrosulfite)
-
Detergent
Procedure:
-
Vatting: In a dye bath, create a solution of sodium hydroxide and sodium dithionite. This creates a strongly reducing, alkaline environment.
-
Add the insoluble vat dye to this solution. The dye will be reduced to its soluble "leuco" form, often with a significant color change.
-
Dyeing: Immerse the cotton fabric in the leuco dye solution. Allow time for the soluble dye to penetrate the fibers.
-
Oxidation: Remove the fabric from the dye bath and expose it to air or an oxidizing agent (e.g., hydrogen peroxide). This will oxidize the leuco dye back to its insoluble form, trapping it within the fibers and developing the final color.
-
Soaping: Thoroughly wash the dyed fabric with a hot detergent solution to remove any loosely adhering dye particles and to stabilize the final shade.[11]
Caption: The Vat Dyeing Process.
Conclusion and Future Perspectives
Dyes derived from this compound, specifically 4,4',7,7'-tetrachlorothioindigo, exhibit superior performance characteristics, particularly in terms of their reddish-violet shade and likely enhanced photostability compared to the parent thioindigo. Their classification as vat dyes ensures excellent wash and light fastness, making them highly suitable for applications demanding extreme durability.
While the cost of synthesis and the environmental impact of the traditional vatting process are important considerations, the exceptional performance of these halogenated thioindigoid dyes justifies their continued use in high-performance applications. Future research may focus on developing more sustainable dyeing methods for vat dyes and exploring the synthesis of novel thioindigoid derivatives with tailored properties for advanced applications, such as in organic electronics and sensor technology.
References
-
Wikipedia. Vat dye. [Link]
-
Taylor & Francis. Vat dyes – Knowledge and References. [Link]
-
S D International. Advantages and Disadvantages of Vat Dyes. [Link]
-
Textile colouration and finishes. Vat Dyes and Fibre Reactive Dyes. [Link]
-
Textile Learner. Properties, Classification and Application of Vat Dye. [Link]
-
Ibrahim, M., et al. (2013). On the spectroscopic analyses of thioindigo dye. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 332-336. [Link]
-
Dittmann, M., et al. (2014). Photostability of 4,4'-dihydroxythioindigo, a mimetic of indigo. Angewandte Chemie International Edition, 53(2), 591-594. [Link]
- Google Patents. Process for the preparation of thioindigo compounds. US4260778A.
-
Seixas de Melo, J. S., et al. (2000). Excited state chemistry of indigoid dyes. II. Interaction of thio- and selenoindigo dyes with hydroxylic compounds and its implications on the photostability of indigo. The Journal of Physical Chemistry A, 104(34), 8041-8048. [Link]
-
Hosseinnezhad, M., Moradian, S., & Gharanjig, K. (2015). The Synthesis of Two New Dye based on Thioindigo and Investigation of their Properties in Dye-Sensitized Solar Cells. Progress in Color, Colorants and Coatings, 8(1), 39-47. [Link]
-
Gerischer, H., et al. (1979). Photoacoustic study of the photochemistry of adsorbed indigoid dyes. Berichte der Bunsengesellschaft für physikalische Chemie, 83(11), 1143-1147. [Link]
-
ResearchGate. Photostability of 4,4 '-Dihydroxythioindigo, a Mimetic of Indigo | Request PDF. [Link]
-
ResearchGate. On the spectroscopic analyses of thioindigo dye | Request PDF. [Link]
-
Rogers, D. A., Margerum, J. D., & Wyman, G. M. (1957). Spectroscopic Studies on Dyes. IV. The Fluorescence Spectra of Thioindigo Dyes. Journal of the American Chemical Society, 79(10), 2464-2468. [Link]
-
Upadhyay, R. K., et al. (2006). Synthesis and Dyeing Action of Novel Thioindigoid Reactive Dyes. Asian Journal of Chemistry, 18(1), 225. [Link]
-
Hosseinnezhad, M., Moradian, S., & Gharanjig, K. (2017). Investigation of Indigo/thioindigo Tandem Dye-Sensitized Solar Cells. Progress in Color, Colorants and Coatings, 10(4), 239-244. [Link]
-
ResearchGate. Absorption spectra of thioindigo in chloroform in a 250–750 nm range,... [Link]
-
Zhang, Y., et al. (2023). From Blue Jeans to Luminescent Materials: Designing Thioindigo-Based Red-Fluorescent Hybrid Systems. The Journal of Physical Chemistry C, 127(31), 15478-15487. [Link]
-
Scribd. Thioindigo Pigments for Industry | PDF. [Link]
-
Jacquemin, D., et al. (2006). Thioindigo dyes: highly accurate visible spectra with TD-DFT. Journal of the American Chemical Society, 128(6), 2072-2083. [Link]
-
Fashion Sustainability Directory. What Are the Alternatives to Toxic Textile Dyes? [Link]
-
Fabriclore. Safe eco-friendly alternatives for chemical dyes. [Link]
-
Qualitron Chemicals. VAT RED 41 Manufacturer Exporter. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Natural vs. Synthetic Indigo: A Deep Dive into Blue Dye Alternatives. [Link]
-
Wikipedia. Thioindigo. [Link]
- Google Patents. Process for preparing thio-indigo dyestuffs. US4229583A.
-
ResearchGate. Indigoiodine: A Sustainable Alternative to Synthetic Indigo Dye | Request PDF. [Link]
-
Green Chemistry (RSC Publishing). Biogenic colourants in the textile industry – a promising and sustainable alternative to synthetic dyes. [Link]
-
Wagner, B. D., et al. (2014). Synthesis and Photophysics of Thioindigo Diimines and Related Compounds. The Journal of Organic Chemistry, 79(19), 9201-9211. [Link]
-
Semantic Scholar. Photochemical isomerization of thioindigo derivatives embedded in poly(methyl methacrylate). [Link]
- Google Patents. Method for synthesis of thioindigo dyes. CN1178233A.
-
ResearchGate. Pictures showing the color change between the standard thioindigo and the dye–palygorskite mixture after a 3-h heating. [Link]
-
Da Vinci Paint Co. Thioindigo Violet (37mL Watercolor). [Link]
-
Edinburgh Instruments. Relative Quantum Yield. [Link]
-
Leica Biosystems. Special Stains – Which One, How and Why? Part II: Connective Tissue. [Link]
-
CAMEO. Thioindigo violet. [Link]
Sources
- 1. sdinternational.com [sdinternational.com]
- 2. textilelearner.net [textilelearner.net]
- 3. US4260778A - Process for the preparation of thioindigo compounds - Google Patents [patents.google.com]
- 4. US4229583A - Process for preparing thio-indigo dyestuffs - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. Thioindigo dyes: highly accurate visible spectra with TD-DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Photostability of 4,4'-dihydroxythioindigo, a mimetic of indigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Vat dye - Wikipedia [en.wikipedia.org]
- 11. Vat Dyes and Fibre Reactive Dyes – Textile colouration and finishes [ebooks.inflibnet.ac.in]
A Comparative Guide to the Structural Confirmation of 2,5-Dichlorophenylthioglycolic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their derivatives is a cornerstone of safety, efficacy, and regulatory compliance. 2,5-Dichlorophenylthioglycolic acid and its derivatives represent a class of compounds with potential applications in various therapeutic areas. Their synthesis, however, can yield a range of isomers and impurities, necessitating robust analytical methodologies for definitive structural elucidation.
This guide provides a comparative analysis of key analytical techniques for the structural confirmation of this compound derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, presenting a framework for a self-validating system of structural analysis. This approach, integrating spectroscopic and chromatographic data with forced degradation studies, ensures the highest degree of confidence in the confirmed structure.
The Analytical Triad: Spectroscopic Confirmation
The primary confirmation of a synthesized organic molecule relies on a triad of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Expected ¹H NMR Spectral Data for this compound:
-
Aromatic Protons: The 2,5-dichloro-substituted phenyl ring will exhibit a characteristic splitting pattern. We expect to see three protons in the aromatic region (typically δ 7.0-8.0 ppm). The proton at C6 (adjacent to the sulfur atom) will likely be a doublet, the proton at C3 will be a doublet of doublets, and the proton at C4 will be a doublet. The exact chemical shifts and coupling constants are sensitive to the solvent used.
-
Methylene Protons (-S-CH₂-): A singlet corresponding to the two methylene protons adjacent to the sulfur atom and the carboxylic acid group would be expected, typically in the range of δ 3.5-4.5 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is often exchangeable with D₂O.
-
¹³C NMR Spectroscopy: This technique provides information about the number of different types of carbon atoms in the molecule.
-
Expected ¹³C NMR Spectral Data for this compound:
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbons bearing chlorine atoms appearing at different chemical shifts compared to those bonded to hydrogen or sulfur.
-
Methylene Carbon (-S-CH₂-): A signal for the methylene carbon, typically in the range of δ 30-45 ppm.
-
Carbonyl Carbon (-COOH): A signal for the carboxylic acid carbonyl carbon, appearing significantly downfield (typically δ 170-180 ppm).
-
Comparative Insight: While ¹H NMR provides a map of the proton connectivity, ¹³C NMR confirms the carbon backbone. For derivatives, such as esters, changes in the chemical shifts of the methylene and carbonyl carbons, along with the appearance of new signals corresponding to the ester alkyl group, provide definitive evidence of successful derivatization.
Experimental Protocol: NMR Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified this compound derivative.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate resolution of signals.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrum for this compound:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₆Cl₂O₂S = 235.94 g/mol ). A key feature to look for is the isotopic pattern characteristic of two chlorine atoms (a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1).
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 191.
-
Cleavage of the C-S bond, leading to fragments corresponding to the dichlorophenylthio cation and the glycolic acid radical, or vice versa.
-
Loss of a chlorine atom.
-
Comparative Insight: High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule and its fragments with high accuracy, further solidifying the structural assignment. When comparing the parent acid to its derivatives (e.g., esters or amides), the change in molecular weight and the appearance of new fragmentation patterns corresponding to the added moiety serve as conclusive evidence of the structural modification.
Data Presentation: Comparison of Analytical Techniques
| Technique | Information Obtained | Strengths for this compound Derivatives | Limitations |
| ¹H NMR | Proton environment, connectivity, and relative numbers. | Provides a detailed map of the molecule's hydrogen framework. Excellent for confirming substitution patterns on the aromatic ring and modifications to the glycolic acid side chain. | Can be complex to interpret for impure samples. The carboxylic acid proton signal can be broad or absent. |
| ¹³C NMR | Number and type of carbon atoms. | Confirms the carbon skeleton and the presence of key functional groups (C=O, C-Cl, C-S). | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (EI/ESI) | Molecular weight and fragmentation pattern. | Unambiguously determines the molecular formula (with HRMS). The isotopic pattern of chlorine is a definitive marker. Fragmentation helps to piece together the structure. | Isomers may have identical molecular weights and similar fragmentation patterns. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quickly confirms the presence of the carboxylic acid (O-H and C=O stretches) and aromatic C-H and C-C bonds. | Provides limited information on the overall connectivity of the molecule. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | The "gold standard" for structural determination, providing precise bond lengths and angles. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups.
-
Expected IR Absorption Bands for this compound:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O Stretch (Carboxylic Acid): A band in the region of 1210-1320 cm⁻¹.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.
-
Comparative Insight: When the carboxylic acid is converted to an ester, the broad O-H stretch will disappear, and the C=O stretching frequency will shift to a higher wavenumber (typically 1735-1750 cm⁻¹). A new C-O stretching band for the ester will also appear. This clear difference in the IR spectrum provides a quick and reliable confirmation of the reaction's success.
Establishing a Self-Validating System: The Role of Forced Degradation
Trustworthiness in structural confirmation extends beyond initial characterization. A self-validating system involves understanding the molecule's stability and potential degradation pathways. Forced degradation studies are a critical component of this, providing insight into the molecule's inherent stability and helping to develop stability-indicating analytical methods.[1][2][3][4]
The principle is to subject the this compound derivative to stress conditions more severe than those it would typically encounter to induce degradation.[5] The degradation products are then analyzed, typically by a stability-indicating HPLC method coupled with mass spectrometry.
Experimental Protocol: Forced Degradation Study
-
Stress Conditions: Prepare solutions of the this compound derivative and subject them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: Heat the solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by reverse-phase HPLC with UV detection. Compare the chromatograms to that of an unstressed sample.
-
Peak Purity and Mass Balance: For any new peaks that appear (degradants), assess their purity using a photodiode array (PDA) detector. The total peak area of the parent compound and all degradants should be close to the initial peak area of the parent compound (mass balance).
-
Structure Elucidation of Degradants: Isolate the major degradation products using preparative HPLC and elucidate their structures using MS and NMR.
Logical Workflow for Structural Confirmation and Validation
Caption: Workflow for structural confirmation.
The Gold Standard: X-ray Crystallography
For absolute and unambiguous structural confirmation, single-crystal X-ray crystallography is unparalleled. This technique provides a three-dimensional model of the molecule as it exists in the crystal lattice, revealing precise bond lengths, bond angles, and stereochemistry. While obtaining a diffraction-quality crystal can be a significant experimental hurdle, the resulting data is definitive. For derivatives of this compound, X-ray crystallography would confirm the substitution pattern on the phenyl ring and the conformation of the thioglycolic acid side chain.
Conclusion
Confirming the structure of this compound derivatives requires a multi-faceted and logical approach. The synergistic use of NMR, MS, and IR spectroscopy provides a robust primary confirmation of the molecular structure. This initial assessment is then solidified by chromatographic purity analysis and, where possible, the definitive technique of X-ray crystallography.
To achieve a truly trustworthy and self-validating system, forced degradation studies are essential. By understanding how the molecule behaves under stress, we not only gain confidence in its intrinsic stability but also develop and validate analytical methods that are truly "stability-indicating." This comprehensive analytical package ensures the identity, purity, and quality of the molecule, which is paramount for its progression in the drug development pipeline.
References
-
SpectraBase. (n.d.). This compound. Wiley-VCH. Retrieved from [Link]
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(5).
- Rajan, S. T., et al. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(6), 2051-2057.
-
SpectraBase. (n.d.). 4-[(2,5-dichlorophenyl)thio]-3-nitrobenzoic acid. Wiley-VCH. Retrieved from [Link]
- Singh, R., & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5).
- Hotha, K. K., et al. (2013). Forced degradation studies: A review. Journal of Pharmaceutical Science and Technology, 5(1), 1-10.
-
PubChem. (n.d.). Thioglycolic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
-
ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile. Retrieved from [Link]
- Singh, S., et al. (2013). Synthesis and structure elucidation of 5-aminomethinimino-3-methyl-4-isoxazolecarboxylic acid phenylamides and their immunological activity. Archiv der Pharmazie, 330(11), 319-326.
- Bouzroura, S., et al. (2018). Synthesis, Characterization and Hirshfeld Surface Analysis of a 2-thiophene Acetic Acid Derivative. Journal of Structural Chemistry, 59(2), 345-352.
-
National Institute of Standards and Technology. (n.d.). Thiodiglycolic acid, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
Sources
A Comparative Guide to the Quantitative Analysis of 2,5-Dichlorophenylthioglycolic Acid in a Mixture
The core challenge in quantifying 2,5-Dichlorophenylthioglycolic acid lies in its physicochemical properties: a polar carboxylic acid group prone to ionization, a nonpolar dichlorinated aromatic ring that provides a strong UV chromophore, and a sulfur atom. The selection of an analytical method must account for these features to ensure specificity, accuracy, and precision, particularly within a complex sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is arguably the most versatile and widely adopted technique for the analysis of non-volatile organic acids.[3] Its strength lies in its ability to separate compounds based on polarity, making it ideal for resolving the target analyte from other components in a mixture.
Causality of Method Design
The key to a successful RP-HPLC separation is controlling the ionization state of the analyte. This compound is a carboxylic acid and will ionize at neutral or basic pH. In its ionized (carboxylate) form, it is highly polar and will exhibit very poor retention on a nonpolar stationary phase like C18, eluting at or near the solvent front. To achieve predictable and reproducible retention, the mobile phase must be acidified to a pH at least 2 units below the analyte's pKa. This suppresses the ionization of the carboxyl group, rendering the molecule more nonpolar and allowing it to interact effectively with the C18 stationary phase.[4] The dichlorophenyl group provides a strong chromophore, making UV detection a highly sensitive and suitable choice.[5]
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in a 50:50 mixture of Acetonitrile and Water (diluent).
-
Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Accurately weigh the sample mixture and dissolve in the diluent to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters (per ICH Q2(R1)): [6]
-
Specificity: Analyze a placebo (mixture matrix without the analyte) to ensure no interfering peaks at the analyte's retention time.
-
Linearity: Assess the calibration curve using a minimum of five concentration levels. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking the placebo with known concentrations of the analyte (e.g., 80%, 100%, 120% of the target concentration).
-
Precision: Evaluate repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).
-
Workflow Diagram: HPLC-UV Analysis
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,5-Dichlorophenylthioglycolic Acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The ability to reliably and accurately quantify a molecule of interest, such as 2,5-Dichlorophenylthioglycolic acid, underpins the entire lifecycle of a therapeutic candidate, from discovery through to quality control. This guide provides an in-depth comparison of analytical methodologies suitable for the analysis of this compound, with a core focus on the principles and practicalities of cross-validation.
While no single, officially validated method for this compound has been published in peer-reviewed literature to date, this guide will leverage established analytical principles for structurally similar compounds. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the foundational knowledge and experimental frameworks necessary to develop and validate a robust analytical method for this specific molecule.
The Imperative of Cross-Validation in Analytical Science
Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results across different laboratories, with different analysts, or on different instruments.[1] This is a critical step in ensuring the transferability and longevity of an analytical method, particularly in a regulated environment. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2]
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on analytical method validation.[3][4][5] The recently updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedures, where validation is a continuous process rather than a one-time event.[5][6]
The core parameters assessed during method validation, and by extension, cross-validation, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a given range.[7]
-
Accuracy: The closeness of the test results to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
A Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique for this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, well-suited for the separation and quantification of non-volatile or thermally labile compounds like this compound.
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For organic acids, reversed-phase HPLC is the most common modality, typically employing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic or phosphoric acid to control the ionization of the analyte).[3]
Causality in Method Development:
-
Mobile Phase pH: The choice of an acidic mobile phase is critical. By keeping the pH low (e.g., pH 2-3), the carboxylic acid group of the this compound will be protonated, making the molecule less polar and increasing its retention on a reversed-phase column. This leads to better peak shape and reproducibility.
-
Detector Selection: A UV detector is commonly used for aromatic compounds due to the presence of the chromophoric phenyl ring. The dichlorophenyl moiety should provide a distinct UV absorbance spectrum.
Strengths for this compound Analysis:
-
Robust and widely available technology.
-
Excellent performance for routine quality control applications.
-
Methods can be developed to be highly precise and accurate.
Limitations:
-
Moderate sensitivity compared to mass spectrometry-based methods.
-
Potential for interference from co-eluting matrix components that also absorb UV light.
-
Derivatization may be required to enhance sensitivity or selectivity in some cases.[9][10]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed following a derivatization step.
Principle of Operation: GC separates components of a mixture based on their partitioning between a gaseous mobile phase (an inert carrier gas) and a stationary phase (a high-boiling liquid coated on an inert solid support or the inner wall of a capillary column).
Causality in Method Development:
-
Derivatization: To make this compound suitable for GC analysis, the polar and non-volatile carboxylic acid group must be converted to a more volatile ester (e.g., a methyl or ethyl ester). This is a critical step that must be reproducible and high-yielding.
-
Detector Selection: A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds. For enhanced selectivity and sensitivity, especially in complex matrices, a Mass Spectrometer (MS) detector is preferred. GC-MS allows for the identification of the analyte based on its mass spectrum, providing a high degree of confidence.[11]
Strengths for this compound Analysis:
-
High chromatographic resolution, allowing for the separation of closely related impurities.
-
When coupled with MS, provides high specificity and structural information.
-
Well-established and robust for the analysis of chlorinated aromatic compounds.[12]
Limitations:
-
The mandatory derivatization step adds complexity, time, and a potential source of variability to the analytical procedure.
-
Not suitable for thermally labile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This is often considered the "gold standard" for trace-level quantification in complex matrices.[13]
Principle of Operation: After separation by HPLC, the analyte is ionized (e.g., by Electrospray Ionization - ESI), and the resulting ions are separated by a mass analyzer. In tandem MS, a specific precursor ion is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
Causality in Method Development:
-
Ionization Mode: For a carboxylic acid, negative ion ESI is typically the most efficient ionization mode, as it readily forms the [M-H]⁻ ion.
-
MRM Transition Selection: The choice of precursor and product ions is critical for selectivity. For this compound, the molecular ion would be selected as the precursor, and characteristic fragments would be monitored as product ions. This allows the analyte to be distinguished from background noise and co-eluting compounds with high confidence.
Strengths for this compound Analysis:
-
Exceptional sensitivity (often to the picogram or femtogram level).[14]
-
High selectivity, minimizing interference from matrix components.[13]
-
Can provide structural information for impurity identification.
-
No derivatization is typically required.
Limitations:
-
Higher equipment cost and complexity compared to HPLC-UV or GC-FID.
-
Susceptibility to matrix effects (ion suppression or enhancement), which must be carefully evaluated during method validation.
-
Requires more specialized expertise to operate and maintain.
Comparative Validation Data for Analogous Compounds
The following tables present typical validation parameters for the analysis of organic acids and related compounds using HPLC, GC-MS, and LC-MS/MS. This data, sourced from various studies on analogous molecules, serves as a benchmark for what can be expected when developing a method for this compound.
Table 1: HPLC-UV Validation Parameters for Aromatic and Organic Acids
| Parameter | Typical Performance | Source |
| Linearity (r²) | > 0.999 | [15] |
| Accuracy (% Recovery) | 98 - 102% | [16] |
| Precision (RSD%) | < 2% | [16] |
| LOD | 0.01 - 0.5 µg/mL | [17] |
| LOQ | 0.04 - 1.5 µg/mL | [17] |
Table 2: GC-MS Validation Parameters for Chlorinated and Aromatic Pollutants
| Parameter | Typical Performance | Source |
| Linearity (r²) | > 0.995 | [18] |
| Accuracy (% Recovery) | 70 - 120% | [18] |
| Precision (RSD%) | < 15% | [18] |
| LOD | 0.01 - 1 ng/mL | [19] |
| LOQ | 0.05 - 5 ng/mL | [19] |
Table 3: LC-MS/MS Validation Parameters for Pharmaceutical Impurities and Metabolites
| Parameter | Typical Performance | Source |
| Linearity (r²) | > 0.99 | [14] |
| Accuracy (% Recovery) | 95 - 105% | [14] |
| Precision (RSD%) | < 10% | [14] |
| LOD | 0.01 - 0.1 ng/mL | [6][14] |
| LOQ | 0.03 - 0.5 ng/mL | [6][14] |
Experimental Protocols for Method Validation
The following are detailed, step-by-step methodologies for key validation experiments. These protocols are based on ICH guidelines and can be adapted for any of the aforementioned analytical techniques.
Protocol 1: Determination of Linearity
-
Objective: To demonstrate the linear relationship between the analytical signal and the concentration of this compound.
-
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should span the expected working range of the assay.
-
Inject each calibration standard in triplicate.
-
Plot the mean analytical signal (e.g., peak area) versus the known concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.995.
-
Protocol 2: Assessment of Accuracy and Precision
-
Objective: To determine the accuracy (closeness to the true value) and precision (repeatability and intermediate precision) of the method.
-
Procedure:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range by spiking a blank matrix with known amounts of this compound.
-
Repeatability (Intra-assay): Analyze a minimum of five replicates of each QC level on the same day, with the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on at least two different days, with different analysts, and/or on different instruments.
-
Calculate the mean concentration, standard deviation (SD), and relative standard deviation (RSD%) for each QC level.
-
Calculate the accuracy as the percentage of the measured mean concentration relative to the nominal concentration.
-
-
Acceptance Criteria:
-
Accuracy: Mean recovery of 85-115% for lower concentrations and 90-110% for higher concentrations.
-
Precision (RSD%): ≤ 15% for lower concentrations and ≤ 10% for higher concentrations.
-
Protocol 3: Determination of LOD and LOQ
-
Objective: To establish the lower limits of detection and reliable quantification for this compound.
-
Procedure (based on Signal-to-Noise):
-
Prepare a series of progressively more dilute solutions of the analyte.
-
Inject each solution and determine the signal-to-noise (S/N) ratio for the analyte peak.
-
The LOD is the concentration at which the S/N ratio is approximately 3:1.[14]
-
The LOQ is the concentration at which the S/N ratio is approximately 10:1.[14]
-
-
Confirmation: The LOQ should be confirmed by analyzing at least five replicates of a sample at this concentration and demonstrating acceptable precision and accuracy.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the typical workflows for each analytical technique.
Caption: A generalized workflow for the cross-validation of analytical methods.
Caption: Comparative workflows for HPLC, GC-MS, and LC-MS/MS analysis.
Conclusion
The successful analysis of this compound hinges on the development of a robust, validated, and transferable analytical method. While this guide has drawn upon data from analogous compounds due to the absence of a specific published method, the principles and comparative data presented provide a solid framework for any researcher or scientist tasked with this analytical challenge.
For routine quality control where high sample throughput and robustness are key, HPLC-UV offers a reliable and cost-effective solution. When higher specificity is required, or if the analyte needs to be confirmed in the presence of complex interferences, GC-MS (with derivatization) is a strong candidate. For applications demanding the utmost in sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS stands out as the superior technique.
Ultimately, the choice of methodology must be guided by the intended purpose of the analysis. Regardless of the technique chosen, a thorough validation and cross-validation process, grounded in the principles outlined by regulatory bodies like the ICH, is not merely a recommendation but a scientific necessity to ensure data of the highest quality and integrity.
References
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Q2 Analytical Validation. ICH. Retrieved from [Link]
-
ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
-
MDPI. (n.d.). Antioxidant and Aromatic Properties of Aqueous Extracts of Pleurotus nebrodensis as Potential Food Ingredients. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]
-
PubMed. (n.d.). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Linear Regression, LOD and LOQ Data for PER and Related Impurities. Retrieved from [Link]
-
PubMed. (n.d.). High pressure liquid chromatographic determination of thioglycolic acid in cold wave fluids and depilating creams. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A validated LC–MS/MS method for fast detection of thiodiglycolic acid in aqueous samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. Retrieved from [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Retrieved from [Link]
-
Frontiers. (2023, April 3). Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater. Retrieved from [Link]
-
Analytice. (n.d.). Laboratory determination of thioglycolic acid (TGA; CAS: 68-11-1). Retrieved from [Link]
-
ResearchGate. (2025, August 10). Determination of Thioglycolic Acid in Hair-Waving Products by Disposable Electrochemical Sensor Coupled with High-Performance Liquid Chromatography. Retrieved from [Link]
-
PubMed. (2008, November 4). Liquid Chromatography-Mass Spectrometry Method for the Determination of Thiamphenicol in Rabbit Tears. Retrieved from [Link]
-
Agilent. (2015, December 7). The Use of High Resolution Accurate Mass GC/Q-TOF and Chemometrics in the Identification of Environmental Pollutants in Wastewater. Retrieved from [Link]
-
Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
-
Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]
-
ResearchGate. (2025, August 7). SPE and GC-MS investigation of organic contaminants in atmospheric precipitation. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation parameters for the two HPLC methods. Retrieved from [Link]
Sources
- 1. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Separation of Thioglycolic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound | 6274-27-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. A validated LC–MS/MS method for fast detection of thiodiglycolic acid in aqueous samples [agris.fao.org]
- 7. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 9. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High pressure liquid chromatographic determination of thioglycolic acid in cold wave fluids and depilating creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LOD and LOQ - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ijper.org [ijper.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater [frontiersin.org]
- 19. mdpi.com [mdpi.com]
comparing the reactivity of 2,5- and 3,4-Dichlorophenylthioglycolic acid
An In-Depth Comparative Guide to the Reactivity of 2,5- and 3,4-Dichlorophenylthioglycolic Acid
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision point that dictates the feasibility, efficiency, and outcome of a synthetic route. Dichlorophenylthioglycolic acids are valuable intermediates, notably in the synthesis of sulfur-containing heterocyclic systems like thienoindoles, which are scaffolds of significant pharmacological interest.[1][2] This guide provides an in-depth comparison of the chemical reactivity of two common isomers, 2,5-Dichlorophenylthioglycolic acid and 3,4-Dichlorophenylthioglycolic acid, focusing on the underlying principles that govern their behavior in key chemical transformations.
The reactivity of an aromatic compound is fundamentally controlled by the electronic and steric properties of its substituents. In the case of dichlorophenylthioglycolic acids, the position of the two chlorine atoms on the phenyl ring creates distinct chemical environments that profoundly influence the reactivity of the molecule's key functional groups: the aromatic ring, the sulfur atom, and the carboxylic acid.
Electronic Landscape
Chlorine atoms exert a dual electronic effect on the benzene ring. Due to their high electronegativity, they pull electron density away from the ring through the sigma bond, an effect known as the inductive effect (-I) . This overall withdrawal of electrons deactivates the ring, making it less susceptible to electrophilic attack compared to benzene.[3][4]
Simultaneously, the lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring, a phenomenon called the resonance effect (+R) . This effect increases the electron density specifically at the ortho and para positions relative to the chlorine atom.[5] While the inductive effect is generally stronger than the resonance effect for halogens, the resonance effect still plays a crucial role in directing the regioselectivity of reactions.[4]
-
This compound: The chlorine at C-2 strongly deactivates the ring and sterically encumbers the adjacent thioglycolic acid side chain. Its +R effect enriches the C-4 and C-6 positions. The chlorine at C-5 also deactivates the ring, with its +R effect directed towards the C-2 and C-4 positions. The key position for intramolecular cyclization, C-6, is para to the C-2 chlorine and ortho to the C-5 chlorine, making its electronic activation complex.
-
3,4-Dichlorophenylthioglycolic Acid: The two adjacent chlorine atoms at C-3 and C-4 exert a powerful, additive -I effect, significantly deactivating the entire aromatic ring. The +R effect from the C-3 chlorine enriches the C-1 and C-5 positions, while the C-4 chlorine enriches the C-2 and C-6 positions. The potential cyclization sites, C-2 and C-6, are both electronically influenced by a neighboring chlorine atom.
Steric Considerations
Steric hindrance refers to the spatial congestion around a reactive site caused by bulky atomic groups, which can impede the approach of reagents and slow down or prevent reactions.[6][7]
-
This compound: The most prominent structural feature of this isomer is the chlorine atom at the C-2 position, directly adjacent to the thioglycolic acid side chain. This ortho substituent creates significant steric bulk, which can hinder:
-
Rotation of the C-S bond.
-
The approach of external reagents to the sulfur atom.
-
Intramolecular reactions involving the side chain's interaction with the C-6 position of the ring.
-
-
3,4-Dichlorophenylthioglycolic Acid: In this isomer, the side chain at C-1 is flanked by hydrogen atoms at C-2 and C-6. The chlorine atoms at C-3 and C-4 are more remote, resulting in a significantly less sterically congested environment around the reactive side chain.
Figure 1: Key structural, steric, and electronic features of the two isomers.
Comparative Reactivity in Intramolecular Cyclization
A primary application of these molecules is in the synthesis of tricyclic thieno-fused systems via intramolecular cyclization, often promoted by strong acids or dehydrating agents like acetic anhydride.[8][9] This reaction involves an electrophilic attack from the activated carboxylic acid group (or a derivative) onto the aromatic ring. The differing steric and electronic profiles of the two isomers lead to a predictable difference in their propensity to undergo this transformation.
-
This compound: Cyclization is expected to be significantly hindered . The primary pathway involves the side chain attacking the C-6 position. However, the bulky chlorine atom at C-2 imposes a severe steric penalty, making it difficult for the side chain to achieve the necessary conformation for the transition state. This steric repulsion raises the activation energy of the reaction substantially.
-
3,4-Dichlorophenylthioglycolic Acid: This isomer is predicted to be more reactive towards cyclization. The reaction can proceed via attack at either the C-2 or C-6 position. The attack at C-2 is sterically accessible. While the ring is strongly deactivated electronically, the absence of major steric barriers lowers the overall activation energy compared to the 2,5-isomer. Therefore, under forcing conditions (e.g., high temperature, strong acid), the 3,4-isomer is more likely to yield the desired cyclized product.
Summary of Predicted Reactivity
| Feature | This compound | 3,4-Dichlorophenylthioglycolic Acid |
| Primary Steric Factor | High steric hindrance from ortho (C-2) chlorine.[6] | Low steric hindrance around the side chain. |
| Electronic Factor | Moderately deactivated ring. | Strongly deactivated ring due to adjacent chlorines.[3] |
| Predicted Cyclization Rate | Very slow; potentially fails to react. | Slow, but significantly faster than the 2,5-isomer. |
| Governing Factor | Steric Hindrance | Electronic Deactivation |
Experimental Protocols
Trustworthy protocols are self-validating. The following methods describe the synthesis of the starting material and a general procedure for a key transformation, providing a basis for comparative studies.
Synthesis of this compound
This protocol is adapted from established patent literature for the synthesis from 2,5-dichlorothiophenol.[10]
Step 1: Thiophenol Reaction
-
In a suitable reaction vessel, charge 154 g of 2,5-dichlorothiophenol, 1.8 L of water, and 200 mL of 10 N sodium hydroxide solution.
-
Heat the mixture to 80°C with stirring to ensure complete dissolution and formation of the sodium thiophenoxide salt.
-
Slowly add 104 g of monochloroacetic acid to the solution. Maintain the temperature at 80°C and continue stirring.
-
Monitor the reaction by TLC until the starting thiophenol is consumed.
Step 2: Product Precipitation and Isolation
-
Cool the reaction mixture to 40-50°C.
-
Slowly add 124 mL of 10 N hydrochloric acid to precipitate the product. The pH should be acidic (pH ~2).
-
Filter the resulting solid precipitate.
-
Wash the filter cake thoroughly with water until the washings are neutral to remove any inorganic salts.
-
Dry the product at 80°C to yield this compound. (Expected yield: ~82%; Melting point: 130-132°C).[10]
General Protocol for Acid-Catalyzed Intramolecular Cyclization
This general procedure can be used to compare the reactivity of the two isomers under identical conditions.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dichlorophenylthioglycolic acid (e.g., 5.0 g).
-
Add a suitable solvent and cyclizing agent. A common choice is acetic anhydride (25 mL).
-
Optionally, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, polyphosphoric acid) can be added to promote the reaction.
Step 2: Thermal Cyclization
-
Heat the reaction mixture to reflux (for acetic anhydride, this is ~140°C).
-
Maintain the reflux with vigorous stirring for a predetermined time (e.g., 4-8 hours). It is crucial to run parallel reactions for both isomers for the same duration.
Step 3: Work-up and Analysis
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water to quench the excess acetic anhydride.
-
Stir until the precipitated solid forms.
-
Filter the solid product, wash with water, and dry.
-
Analyze the crude product and the remaining filtrate (after extraction with an organic solvent) by techniques such as ¹H NMR, LC-MS, or GC-MS to determine the extent of conversion and the yield of the cyclized product. A direct comparison of the conversion rates will provide experimental validation of the reactivity difference.
Figure 2: A logical workflow for the experimental comparison of cyclization reactivity.
Conclusion
While both 2,5- and 3,4-Dichlorophenylthioglycolic acid are deactivated towards electrophilic substitution, their reactivity in intramolecular cyclization reactions is predicted to be vastly different. The 2,5-dichloro isomer is severely hampered by the steric hindrance of the ortho-chlorine atom, making cyclization a high-energy, unfavorable process. In contrast, the 3,4-dichloro isomer , despite being more electronically deactivated, is sterically primed for cyclization. Its less congested side chain allows it to more readily adopt the required transition state geometry.
For researchers designing synthetic routes, this analysis provides a clear directive: the 3,4-dichloro isomer is the superior precursor for reactions involving intramolecular cyclization. The choice between these two seemingly similar building blocks can be the difference between a successful synthesis and a non-reactive system, underscoring the importance of a nuanced understanding of fundamental steric and electronic principles.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Although chlorine is an electron withdrawing group , yet it is ortho-, para-directing in electrophilic aromatic substitution reactions . Why ? [allen.in]
- 5. Although chlorine is an electron withdrawing group then why it is ortho p.. [askfilo.com]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Acid-Promoted Cyclization Reactions of Tetrahydroindolinones. Model Studies for Possible Application in a Synthesis of Selaginoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0290886A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dichlorophenylthioglycolic Acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,5-Dichlorophenylthioglycolic acid (CAS RN: 6274-27-7). As laboratory professionals, our responsibility extends beyond the bench to include the entire lifecycle of a chemical, ensuring that its disposal minimizes risk to personnel and the environment. This document is structured to provide not just a protocol, but the scientific rationale underpinning these essential safety measures.
Hazard Profile and Risk Assessment
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is a solid, typically a white to light yellow powder, with specific health and environmental risks that dictate its handling and disposal requirements.[1]
The primary hazards, as classified under the Globally Harmonized System (GHS), are summarized below.[2] This data forms the basis for the stringent personal protective equipment (PPE) and handling protocols that follow.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity - Oral (Category 4) | H302: Harmful if swallowed.[2][3] | Warning | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[2] | Warning | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[2] | Warning |
Key Safety Data:
-
Appearance: White to light yellow powder or crystal.[1]
-
Incompatibilities: Strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Upon combustion, may produce carbon oxides, hydrogen chloride, and sulfur oxides.[2]
The Core Directive: Segregation as a Halogenated Organic Waste
The molecular structure of this compound contains two chlorine atoms bonded to the phenyl ring. This classifies it as a halogenated organic compound . This classification is the single most critical factor determining its disposal pathway.
Why is this segregation critical? Halogenated organic wastes cannot be mixed with non-halogenated organic wastes.[4][5] The reasoning is twofold:
-
Disposal Method: Halogenated wastes require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (e.g., hydrogen chloride) produced during combustion.[6] Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream, dramatically increasing disposal costs and environmental complexity.[5]
-
Regulatory Compliance: Environmental regulations, such as the U.S. Environmental Protection Agency (EPA) regulations under 40 CFR 261.3, place strict controls on the disposal of halogenated organic compounds.[2] Land disposal is often prohibited or severely restricted.[7][8]
Therefore, all waste streams containing this compound—including pure compound, contaminated solutions, and rinsates—must be collected in a dedicated "Halogenated Organic Waste" container.[4][6]
Disposal Workflow and Decision Logic
The following diagram outlines the procedural flow for the proper management and disposal of this compound waste.
Sources
- 1. This compound [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. This compound | 6274-27-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. Section 729 [ilga.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,5-Dichlorophenylthioglycolic Acid
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the tools and knowledge for both groundbreaking science and uncompromising safety. This guide provides an in-depth, procedural framework for the safe handling of 2,5-Dichlorophenylthioglycolic Acid, focusing on the critical role of Personal Protective Equipment (PPE). The causality behind each recommendation is explained to build a comprehensive understanding of the safety protocols required.
Hazard Profile of this compound
Understanding the specific hazards of a compound is the foundational step in establishing a robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
Physical contact can lead to inflammation, itching, redness, and even blistering of the skin.[1] Eye contact is particularly dangerous and may result in significant pain and severe damage.[1] As this compound is a solid crystal or powder, the generation of dust during handling is a primary route of potential exposure that must be controlled.[1]
Core Personal Protective Equipment (PPE) Mandates
PPE is the final barrier between the researcher and the chemical. Its selection must directly counteract the identified hazards. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Engineering Controls | Certified Chemical Fume Hood | The primary line of defense. Contains dust and potential fumes, minimizing inhalation exposure.[1][3] |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 compliant) with a Face Shield | Goggles provide a full seal to protect against airborne dust and splashes.[1][4] A face shield is required over goggles during procedures with a high splash potential (e.g., bulk transfers, preparing solutions).[4][5] |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Protects against skin irritation and absorption.[1][4] Inspect gloves for integrity before each use and remove them using the proper technique to avoid contaminating your skin.[6] |
| Body Protection | Full-Length Laboratory Coat with Closed Cuffs | Prevents incidental contact with skin and contamination of personal clothing.[1][7] |
| Foot Protection | Closed-toe, liquid-resistant shoes | Protects feet from spills. |
Procedural Workflow for Safe Handling
The correct use of PPE is intrinsically linked to the operational workflow. Following these steps ensures that safety measures are integrated at every stage of handling.
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Prepare the Workspace: Lay down absorbent, disposable bench paper to contain any minor spills.
-
Don PPE: Before handling the primary container, don all required PPE in the correct order: lab coat, goggles, face shield (if needed), and finally, gloves.
-
Work Exclusively Within the Fume Hood: All manipulations of the chemical must occur inside the fume hood to contain dust and vapors.[1][3]
-
Minimize Dust Generation: When weighing or transferring the solid, use techniques that minimize dust clouds. Open the container slowly. Avoid dropping or shaking the material.[1]
-
Maintain Situational Awareness: Do not eat, drink, or smoke in the laboratory.[1] Keep the container tightly sealed when not in active use.[1]
-
Clean Workspace: Carefully wipe down the work surface within the fume hood with an appropriate solvent and dispose of the bench paper as contaminated waste.
-
Doff PPE Correctly: Remove PPE in an order that minimizes cross-contamination. The most contaminated items (gloves) should be removed first. Remove gloves by peeling them off without touching the outer surface. Remove your lab coat and wash your hands thoroughly with soap and water.[1]
-
Chemical Waste: As a halogenated organic compound, all waste containing this compound must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[8][9] Never mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and complexity.[10][11]
-
Contaminated Solid Waste: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be collected in a sealed, labeled bag and disposed of as hazardous waste.[8]
-
Container Disposal: The empty container must be rinsed with a suitable solvent (the rinsate collected as halogenated waste) and disposed of according to your institution's guidelines.[1]
Emergency Response Protocol
In the event of an accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing any contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[1]
Always have the Safety Data Sheet (SDS) available for emergency responders.
References
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
-
PPE for Hazardous Chemicals . Canada Safety Training. [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances . OSHA Training School. [Link]
-
Hazardous Waste Segregation Guide . Bucknell University. [Link]
-
10 Tips for Working Safely with Corrosives . Chemsafe. [Link]
-
Examples of PPE for Various Dangerous Goods Classes . Storemasta. [Link]
-
Corrosive Chemicals Laboratory Safety . Brandeis University. [Link]
-
Halogenated Solvents Standard Operating Procedure . Washington State University. [Link]
-
Organic Solvent Waste Disposal Procedure . University of British Columbia. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. This compound | 6274-27-7 | TCI EUROPE N.V. [tcichemicals.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. opcw.org [opcw.org]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
